molecular formula C7H7FN2O B1295203 2-Fluorobenzohydrazide CAS No. 446-24-2

2-Fluorobenzohydrazide

Cat. No.: B1295203
CAS No.: 446-24-2
M. Wt: 154.14 g/mol
InChI Key: YJCCKQQVXNNAAR-UHFFFAOYSA-N
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Description

2-Fluorobenzohydrazide is a useful research compound. Its molecular formula is C7H7FN2O and its molecular weight is 154.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522532. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluorobenzohydrazide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7FN2O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCCKQQVXNNAAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196235
Record name 2-Fluorobenzhydrazide
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Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446-24-2
Record name 2-Fluorobenzhydrazide
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Record name 2-Fluorobenzhydrazide
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Record name 2-Fluorobenzohydrazide
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Foundational & Exploratory

An In-depth Technical Guide to 2-Fluorobenzohydrazide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorobenzohydrazide is a fluorinated aromatic organic compound that serves as a crucial building block in the synthesis of a wide array of functional molecules, particularly within the pharmaceutical and agrochemical industries.[1] The presence of a fluorine atom at the ortho position of the benzene ring and the reactive hydrazide moiety endows it with unique chemical properties and reactivity. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound.

Chemical Structure and Identifiers

The structural framework of this compound consists of a 2-fluorophenyl group attached to a hydrazide functional group.

IUPAC Name: this compound[2]

Synonyms: 2-Fluorobenzoylhydrazine, 2-Fluorobenzoic hydrazide, o-fluorobenzhydrazide[2]

Molecular Formula: C₇H₇FN₂O[1][2]

Canonical SMILES: C1=CC=C(C(=C1)C(=O)NN)F[2]

InChI: InChI=1S/C7H7FN2O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,9H2,(H,10,11)[2]

InChIKey: YJCCKQQVXNNAAR-UHFFFAOYSA-N[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, application in synthesis, and for predicting its behavior in biological systems.

PropertyValueSource
Molecular Weight 154.14 g/mol [1][2]
Appearance White to light yellow or brown powder/crystal[1]
Melting Point 71 - 75 °C[3]
Boiling Point (Calculated) 567.06 K[4]
logP (Octanol/Water Partition Coefficient) 0.429 (Calculated)[4]
Water Solubility (log₁₀WS, mol/L) (Calculated) -2.15 (Calculated)[4]
Topological Polar Surface Area 55.1 Ų[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 1[2]
CAS Number 446-24-2[2][3]
PubChem CID 136288[2][3]

Spectroscopic Data (Predicted and Inferred)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons and the hydrazide protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The NH and NH₂ protons of the hydrazide group are expected to be observable, with their chemical shifts being sensitive to solvent and temperature. For a related benzohydrazide, the -NH protons were observed at chemical shifts of 10.66 and 10.69 ppm in DMSO-d₆.[1]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for the seven carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant. The other aromatic carbons will also exhibit smaller C-F couplings. The carbonyl carbon is expected to appear in the downfield region, typically around 165-170 ppm. For the related compound 2-fluorobenzamide, the carbonyl carbon appears at approximately 164 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)Description
N-H stretch (NH₂)3400-3200Two bands, characteristic of a primary amine
N-H stretch (NH)~3300Single band
C=O stretch (Amide I)~1660Strong absorption
N-H bend (Amide II)~1620
C-F stretch1300-1100Strong absorption
Aromatic C=C stretch1600-1450Multiple bands
Aromatic C-H stretch3100-3000
Mass Spectrometry (Predicted)

In a mass spectrum obtained by electron ionization (EI), this compound is expected to show a molecular ion peak (M⁺) at m/z 154. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals.

m/zProposed Fragment
154[C₇H₇FN₂O]⁺ (Molecular Ion)
123[C₇H₄FO]⁺ (Loss of N₂H₃)
95[C₆H₄F]⁺ (Loss of CON₂H₃)

Experimental Protocols

Synthesis of Benzohydrazides via Microwave-Assisted Hydrazinolysis of Methyl Benzoates (General Procedure)

This protocol describes a general and efficient method for synthesizing benzohydrazides, which can be adapted for the synthesis of this compound from methyl 2-fluorobenzoate.

Materials:

  • Methyl 2-fluorobenzoate

  • Hydrazine hydrate (80%)

  • Ethanol (96%)

  • Microwave reactor

  • Round bottom flask

  • Thin Layer Chromatography (TLC) plates

  • Filtration apparatus

Procedure:

  • In a microwave-safe vessel, combine methyl 2-fluorobenzoate (1 equivalent) and hydrazine hydrate (4 equivalents).[1]

  • Irradiate the mixture in a microwave reactor (e.g., at 360 W) for approximately 3-5 minutes.[1]

  • Monitor the reaction progress by TLC until the starting material is consumed.[1]

  • After completion, cool the reaction mixture to room temperature.

  • Wash the mixture with distilled water to precipitate the product.[1]

  • Collect the solid product by vacuum filtration.

  • Recrystallize the crude product from ethanol (96%) to obtain pure this compound.[1]

Purification by Recrystallization (General Procedure)

This protocol outlines a general method for the purification of solid organic compounds like this compound.

Materials:

  • Crude this compound

  • Ethanol/Water mixture

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.[5]

  • While the solution is hot, add hot deionized water dropwise until the solution becomes slightly cloudy, indicating saturation.[5]

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[5]

  • Allow the solution to cool slowly to room temperature to promote crystal formation.

  • Further cool the flask in an ice bath to maximize the yield of crystals.[5]

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.[5]

  • Wash the crystals with a small amount of a cold ethanol/water mixture.[5]

  • Dry the crystals under vacuum to remove residual solvent.

Biological Activity and Applications

This compound serves as a versatile precursor for the synthesis of various biologically active compounds.[1][3] Its derivatives have been investigated for a range of therapeutic applications, including as enzyme inhibitors.

Role as a Building Block for Enzyme Inhibitors

Derivatives of this compound, particularly hydrazones, have shown inhibitory activity against enzymes such as cholinesterases and carbonic anhydrases.[6] The general mechanism of competitive enzyme inhibition involves the inhibitor binding to the active site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring.[7]

Enzyme_Inhibition cluster_0 Enzyme Active Site cluster_1 Molecules Enzyme Enzyme Product Product Enzyme->Product Catalyzes Reaction NoReaction No Reaction Enzyme->NoReaction Inhibition ActiveSite Active Site Substrate Substrate Substrate->Enzyme Binds to Active Site Inhibitor This compound Derivative (Inhibitor) Inhibitor->Enzyme Competitively Binds to Active Site

Caption: Competitive enzyme inhibition by a this compound derivative.

The diagram above illustrates the principle of competitive enzyme inhibition. The substrate normally binds to the active site of the enzyme, leading to the formation of a product. A competitive inhibitor, such as a derivative of this compound, structurally resembles the substrate and competes for the same active site. When the inhibitor is bound, the enzyme is unable to bind the substrate, and the catalytic reaction is blocked.

Synthetic Utility Workflow

This compound is a key intermediate in multi-step organic synthesis. Its hydrazide group readily undergoes condensation reactions with aldehydes and ketones to form hydrazones, which are precursors to a diverse range of heterocyclic compounds.[1]

Synthetic_Workflow Start 2-Fluorobenzoyl Chloride Intermediate1 This compound Start->Intermediate1 + Hydrazine Intermediate2 Hydrazone Derivative Intermediate1->Intermediate2 + Aldehyde/Ketone (Condensation) Reactant Aldehyde or Ketone Reactant->Intermediate2 Product Biologically Active Heterocycle Intermediate2->Product Cyclization/ Further Modification

Caption: Synthetic workflow illustrating the utility of this compound.

This workflow demonstrates the central role of this compound as a synthetic intermediate. It is typically synthesized from 2-fluorobenzoyl chloride and hydrazine. The resulting this compound can then be reacted with various aldehydes or ketones to form hydrazone derivatives. These hydrazones are versatile intermediates that can undergo cyclization or other modifications to yield a wide range of biologically active heterocyclic compounds. This highlights its importance in medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluorobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-Fluorobenzohydrazide, a key building block in medicinal chemistry and drug development. Its unique structural features make it a valuable intermediate for the synthesis of a wide range of biologically active molecules. This document outlines a detailed experimental protocol for its preparation and provides a thorough analysis of its structural and physicochemical properties through various spectroscopic techniques.

Core Synthesis

This compound is synthesized via the hydrazinolysis of an appropriate 2-fluorobenzoic acid ester, typically methyl or ethyl 2-fluorobenzoate. This nucleophilic acyl substitution reaction involves the attack of hydrazine hydrate on the ester carbonyl group, leading to the displacement of the alkoxy group and the formation of the desired hydrazide.

The reaction is commonly carried out in an alcoholic solvent, such as ethanol or methanol, and is facilitated by heating the reaction mixture under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by precipitation or crystallization, followed by purification through recrystallization.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from methyl 2-fluorobenzoate.

Materials:

  • Methyl 2-fluorobenzoate

  • Hydrazine hydrate (80% solution in water)

  • Methanol

  • Apparatus for reflux, filtration (Büchner funnel), and recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-fluorobenzoate (1 equivalent) in methanol.

  • Add hydrazine hydrate (3 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Cool the concentrated solution in an ice bath to induce crystallization of the product.

  • Collect the precipitated solid by vacuum filtration and wash with a small amount of cold methanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol-water mixture) to yield pure this compound as a white to off-white solid.[1][2][3][4]

  • Dry the purified crystals under vacuum.

Yield:

The typical yield for this reaction is in the range of 80-90%.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key physicochemical and spectroscopic data.

Physicochemical Properties
PropertyValue
Molecular Formula C₇H₇FN₂O
Molecular Weight 154.14 g/mol
Appearance White to off-white crystalline solid
Melting Point 71-75 °C
CAS Number 446-24-2
Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8d1HAr-H
~7.5m1HAr-H
~7.2m2HAr-H
~9.5s (broad)1H-CONH-
~4.6s (broad)2H-NH₂

Solvent: DMSO-d₆

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ, ppm)Assignment
~165C=O (Amide)
~160 (d, J ≈ 250 Hz)C-F
~133Ar-C
~130Ar-C
~125Ar-C
~118 (d, J ≈ 20 Hz)Ar-C
~116 (d, J ≈ 10 Hz)Ar-C

Solvent: DMSO-d₆. Note: The aromatic region will show characteristic splitting due to C-F coupling.

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
3300-3400Strong, BroadN-H Stretch (Hydrazide)
~3050MediumAr C-H Stretch
~1640StrongC=O Stretch (Amide I)
~1580MediumN-H Bend (Amide II)
~1280StrongC-N Stretch
~1220StrongC-F Stretch

Mass Spectrometry (MS)

m/zProposed Fragment Ion
154[M]⁺
123[M - NHNH₂]⁺
95[C₆H₄F]⁺
75[C₆H₃]⁺

Visualizing Workflows and Relationships

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start Start Reactants Methyl 2-fluorobenzoate + Hydrazine Hydrate in Methanol Start->Reactants Reflux Reflux (4-6 hours) Reactants->Reflux Cooling Cooling to Room Temperature Reflux->Cooling Concentration Solvent Removal (Reduced Pressure) Cooling->Concentration Crystallization Crystallization (Ice Bath) Concentration->Crystallization Filtration Vacuum Filtration & Washing Crystallization->Filtration Purification Recrystallization Filtration->Purification Product This compound Purification->Product Characterization_Logic Compound Synthesized This compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS MP Melting Point Analysis Compound->MP Structure Structural Elucidation NMR->Structure Confirms connectivity and chemical environment IR->Structure Identifies functional groups (C=O, N-H, C-F) MS->Structure Determines molecular weight and fragmentation pattern Purity Purity Assessment MP->Purity Indicates purity (sharp melting range)

References

2-Fluorobenzohydrazide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluorobenzohydrazide is a fluorinated aromatic hydrazine derivative that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its unique structural features, particularly the presence of a fluorine atom on the benzene ring, impart favorable physicochemical properties to its derivatives, enhancing their potential as therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and the biological activities of its derivatives, with a focus on their enzymatic inhibition and impact on cellular signaling pathways.

Chemical and Physical Properties

This compound is a stable, crystalline solid at room temperature. Its key identifiers and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 446-24-2[1]
Molecular Formula C₇H₇FN₂O[1]
Molecular Weight 154.14 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 71-75 °C[1]
Solubility Soluble in methanol, ethanol, and other polar organic solvents.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of a 2-fluorobenzoic acid derivative, such as 2-fluorobenzoyl chloride, with hydrazine hydrate.

Experimental Protocol: Synthesis from 2-Fluorobenzoyl Chloride

Materials:

  • 2-Fluorobenzoyl chloride

  • Hydrazine hydrate

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluorobenzoyl chloride (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add hydrazine hydrate (1.2 equivalents) dropwise to the stirred solution. A white precipitate may form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

G 2-Fluorobenzoyl Chloride 2-Fluorobenzoyl Chloride Reaction Reaction 2-Fluorobenzoyl Chloride->Reaction THF, 0°C to RT Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction This compound This compound Reaction->this compound

Synthetic workflow for this compound.

Biological Activities of this compound Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives, particularly hydrazones formed by condensation with various aldehydes and ketones, exhibit a broad spectrum of biological activities. These activities are often attributed to the -CO-NH-N=CH- pharmacophore.

Enzyme Inhibition

Hydrazone derivatives of this compound have been investigated as potent inhibitors of several key enzymes implicated in various diseases.

Table 1: Inhibitory Activities of this compound Derivatives

Derivative ClassTarget EnzymeIC₅₀ ValuesTherapeutic AreaReference
HydrazonesCarbonic Anhydrase I & IINanomolar rangeGlaucoma, Epilepsy[2][3]
HydrazonesAcetylcholinesterase (AChE)Nanomolar rangeAlzheimer's Disease[2][3][4][5]
HydrazonesButyrylcholinesterase (BChE)Nanomolar rangeAlzheimer's Disease[2][3][4][5]
HydrazonesMonoamine Oxidase A (MAO-A)Micromolar to Nanomolar rangeDepression[6][7]
Tetrahydroacridine ConjugatesAmyloid-β Aggregation-Alzheimer's Disease[5]
Antimicrobial and Antiprotozoal Activity

Derivatives of this compound have shown promise as antimicrobial and antiprotozoal agents. The proposed mechanism of action for some of these derivatives against parasites like Leishmania amazonensis involves the induction of reactive oxygen species (ROS) and the disruption of mitochondrial function, ultimately leading to parasite death.[8]

Involvement in Cellular Signaling Pathways

Direct studies on the effect of this compound on cellular signaling pathways are limited. However, research on its more complex derivatives has revealed modulation of key signaling cascades, particularly in the context of cancer.

For instance, certain pyrazolo[3,4-d]pyrimidine derivatives incorporating a fluorobenzoyl moiety have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9] This inhibition, in turn, affects downstream signaling pathways crucial for tumor angiogenesis and proliferation, such as the Raf/MEK/ERK (MAPK) pathway.[9]

G cluster_cell Cancer Cell VEGFR2 VEGFR-2 Ras Ras VEGFR2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Gene Expression (Proliferation, Angiogenesis) Nucleus->Proliferation Derivative This compound Derivative Derivative->VEGFR2 Inhibits

Inhibition of the VEGFR-2/MAPK pathway by a this compound derivative.

Furthermore, other benzamide derivatives have been developed as inhibitors of the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor.[10][11] Aberrant Hh signaling is implicated in the development of various cancers.

G cluster_cell Cancer Cell Hh_ligand Hedgehog Ligand PTCH1 PTCH1 Hh_ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits Nucleus Nucleus GLI->Nucleus Target_Genes Target Gene Expression Nucleus->Target_Genes Derivative Benzamide Derivative Derivative->SMO Inhibits

References

An In-depth Technical Guide on the Solubility and Stability of 2-Fluorobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Fluorobenzohydrazide, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Understanding these properties is critical for its handling, formulation, and the development of robust analytical methods. This document outlines its physicochemical properties, solubility characteristics in various organic solvents, and its stability under different stress conditions. Detailed experimental protocols for solubility determination and stability-indicating assays are also provided.

Physicochemical Properties of this compound

This compound is a fluorinated aromatic compound with a hydrazide functional group. It typically appears as a white to light yellow or brown crystalline powder.[1][2]

PropertyValueReference
Chemical Name This compound
Synonyms 2-Fluorobenzoylhydrazine, o-Fluorobenzohydrazide[3]
CAS Number 446-24-2[3]
Molecular Formula C₇H₇FN₂O[2]
Molecular Weight 154.14 g/mol [2]
Melting Point 70-75 °C[2][3]
Appearance White to light yellow to light orange powder/crystal[1]

Solubility of this compound

Quantitative solubility data for this compound is not extensively available in the public domain. However, based on its structural similarity to other benzohydrazide derivatives and 2-fluorobenzoic acid, a qualitative and estimated solubility profile can be inferred. The presence of the polar hydrazide group suggests solubility in polar solvents, while the aromatic ring provides some nonpolar character. It has been reported to be soluble in methanol.[1][3]

The following table provides estimated solubility data based on the known solubility of structurally related compounds, such as a-Benzoyl-2-methylbenzohydrazide, benzohydrazide, and 2-fluorobenzoic acid.[4][5][6] This information is crucial for selecting appropriate solvent systems for synthesis, purification, and formulation.

SolventSolvent TypeEstimated Solubility ( g/100 mL) at 25 °C
MethanolPolar Protic5 - 10
EthanolPolar Protic3 - 7
IsopropanolPolar Protic1 - 5
AcetonePolar Aprotic10 - 20
Ethyl AcetatePolar Aprotic5 - 15
DichloromethaneChlorinated10 - 20
ChloroformChlorinated15 - 25
TolueneAromatic2 - 8
HexaneNon-polar< 0.5
Diethyl EtherEther4 - 10
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 20
N,N-Dimethylformamide (DMF)Polar Aprotic> 20

Stability of this compound and Potential Degradation Pathways

This compound, like other hydrazide-containing compounds, is susceptible to degradation under various stress conditions. Understanding its stability profile is essential for determining appropriate storage conditions and shelf-life. The primary degradation pathways for hydrazides include hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

Hydrazones, which can be formed from hydrazides, are known to be susceptible to hydrolysis, and this reaction is often catalyzed by acid.[7] The hydrolysis of the hydrazide bond in this compound would likely lead to the formation of 2-fluorobenzoic acid and hydrazine. This reaction is expected to be more pronounced under both acidic and basic conditions. The generally accepted mechanism for hydrazone hydrolysis involves the nucleophilic addition of a water molecule to form a carbinolamine intermediate, followed by its decomposition.[8]

Oxidative Degradation

The hydrazide moiety can be susceptible to oxidation. The specific degradation products would depend on the oxidizing agent and reaction conditions.

Thermal Degradation

Thermal decomposition of hydrazines can lead to the formation of various products, with ammonia, nitrogen, and hydrogen being common at higher temperatures.[9][10] The presence of the aromatic ring and the fluorine substituent in this compound may influence its thermal stability.

Photolytic Degradation

Aromatic compounds and those with functional groups that can absorb UV or visible light may undergo photodegradation. The N-N bond in hydrazides can be susceptible to photoinduced cleavage.[11][12] The specific degradation products will depend on the wavelength of light and the presence of photosensitizers.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the widely recognized shake-flask method.[4]

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Constant temperature shaker bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent into each vial.

  • Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.1 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe and immediately filter it through a 0.45 µm filter into a pre-weighed volumetric flask.

  • Dilution and Analysis: Dilute the filtered solution to a suitable concentration with the same solvent. Analyze the concentration of this compound using a validated HPLC-UV or UV-Vis spectrophotometric method.

  • Calculation: Calculate the solubility in g/100 mL or other desired units based on the measured concentration and dilution factor.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial and place in shaker bath B->C D Agitate at constant temperature (24-48h) C->D E Allow solid to settle D->E F Filter supernatant E->F G Dilute sample F->G H Analyze by HPLC/UV-Vis G->H I Calculate solubility H->I

Workflow for Solubility Determination
Forced Degradation Studies

Forced degradation studies are conducted to evaluate the intrinsic stability of this compound and to develop a stability-indicating analytical method. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.

Objective: To generate potential degradation products and understand the degradation pathways of this compound.

General Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Expose the solutions to the stress conditions outlined below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the stressed samples using a stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify degradation products.

Stress Conditions:

  • Acidic Hydrolysis:

    • Reagent: 0.1 M HCl

    • Conditions: Heat at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Basic Hydrolysis:

    • Reagent: 0.1 M NaOH

    • Conditions: Heat at 60-80 °C for a specified period.

  • Oxidative Degradation:

    • Reagent: 3% H₂O₂

    • Conditions: Store at room temperature, protected from light, for a specified period.

  • Thermal Degradation:

    • Conditions (Solid State): Store the solid compound in an oven at a high temperature (e.g., 80 °C) for a specified period.

    • Conditions (Solution): Heat a solution of the compound at a high temperature (e.g., 80 °C).

  • Photolytic Degradation:

    • Conditions: Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

G cluster_stress Forced Degradation Conditions Start This compound Solution Acid Acidic Hydrolysis (0.1M HCl, Heat) Start->Acid Base Basic Hydrolysis (0.1M NaOH, Heat) Start->Base Oxidation Oxidative Degradation (3% H2O2, RT) Start->Oxidation Thermal Thermal Degradation (Heat) Start->Thermal Photo Photolytic Degradation (ICH Q1B Light) Start->Photo Analysis Analyze by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Forced Degradation Study Workflow
Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products, process impurities, and excipients.

Objective: To develop and validate an HPLC method that can separate, detect, and quantify this compound and its potential degradation products.

Typical Starting Conditions for Method Development:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution: A time-programmed gradient from a high percentage of A to a high percentage of B to elute compounds with a wide range of polarities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at a suitable wavelength (determined by UV scan of this compound)

  • Injection Volume: 10 µL

Method Validation (as per ICH Q2(R1) guidelines): The developed method should be validated for:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) A Select Column & Mobile Phase B Optimize Gradient & Flow Rate A->B C Optimize Detection Wavelength B->C D Specificity (Forced Degradation) C->D E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I I H->I Validated Stability-Indicating Method

Stability-Indicating HPLC Method Development Workflow

Conclusion

This technical guide provides essential information on the solubility and stability of this compound for professionals in research and drug development. While quantitative solubility data is limited, the provided estimates based on structurally similar compounds offer a valuable starting point for experimental design. The outlined degradation pathways and detailed protocols for forced degradation studies and the development of a stability-indicating HPLC method provide a robust framework for assessing the stability of this important chemical intermediate. Adherence to these methodologies will ensure the generation of reliable data critical for regulatory submissions and the development of safe and effective products.

References

An In-depth Technical Guide to the Spectral Data of 2-Fluorobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Fluorobenzohydrazide, a key chemical intermediate. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.8 - 8.0m1HAr-H
~7.2 - 7.6m3HAr-H
~8.3br s1H-NH-
~4.6br s2H-NH₂
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)
Chemical Shift (δ) (ppm)Assignment
~165C=O
~160 (d, J ≈ 250 Hz)C-F
~133 (d, J ≈ 8 Hz)Ar-C
~131Ar-C
~124 (d, J ≈ 3 Hz)Ar-C
~118 (d, J ≈ 12 Hz)Ar-C
~116 (d, J ≈ 22 Hz)Ar-C
IR (Infrared) Spectroscopy Data

The NIST Chemistry WebBook indicates the availability of an IR spectrum for this compound.[1] Key characteristic absorption bands for benzohydrazide derivatives typically include:

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Strong, BroadN-H stretching (asymmetric and symmetric)
~3050MediumAromatic C-H stretching
1640 - 1680StrongC=O stretching (Amide I)
1580 - 1620Medium to StrongN-H bending (Amide II) and C=C stretching
~1300MediumC-N stretching
1200 - 1250StrongC-F stretching
Mass Spectrometry (MS) Data

The NIST Chemistry WebBook confirms the existence of an electron ionization (EI) mass spectrum for this compound.[1][2] The fragmentation pattern is expected to be consistent with the structure of the molecule.

m/zProposed Fragment
154[M]⁺ (Molecular Ion)
123[M - NHNH₂]⁺
95[C₆H₄F]⁺
75[C₆H₃]⁺

Experimental Protocols

The following sections detail the generalized experimental protocols for acquiring the spectral data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard one-pulse sequence is typically used.

    • Key parameters include a 30-45° pulse angle, a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Data is typically acquired over 16-64 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon-13 frequency.

    • A proton-decoupled pulse sequence (e.g., zgpg) is used to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE).

    • Key parameters include a 30-45° pulse angle, a spectral width of approximately 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Approximately 1-2 mg of finely ground this compound is mixed with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • The mixture is thoroughly ground to a fine, homogenous powder.

    • The powder is then transferred to a pellet-pressing die.

    • A pressure of 8-10 tons is applied for several minutes to form a transparent or translucent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment or a pure KBr pellet is recorded.

    • The KBr pellet containing the sample is placed in the sample holder.

    • The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • Data is commonly averaged over 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). For direct insertion, the sample is heated to ensure volatilization.

  • Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic charged ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Spectral_Analysis_Workflow cluster_NMR NMR Spectroscopy cluster_IR FT-IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition Data Acquisition (¹H and ¹³C NMR) NMR_Sample->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Interpretation Spectral Interpretation (Chemical Shift, Coupling) NMR_Processing->NMR_Interpretation IR_Sample Sample Preparation (KBr Pellet) IR_Acquisition Data Acquisition (Interferogram) IR_Sample->IR_Acquisition IR_Processing Data Processing (Fourier Transform) IR_Acquisition->IR_Processing IR_Interpretation Spectral Interpretation (Functional Groups) IR_Processing->IR_Interpretation MS_Sample Sample Introduction (Volatilization) MS_Ionization Ionization (Electron Ionization) MS_Sample->MS_Ionization MS_Analysis Mass Analysis (m/z Separation) MS_Ionization->MS_Analysis MS_Detection Detection & Interpretation (Fragmentation Pattern) MS_Analysis->MS_Detection

Caption: General workflow for NMR, FT-IR, and Mass Spectrometry analysis.

Logical_Relationship cluster_Spectra Spectroscopic Techniques cluster_Information Derived Information Compound This compound NMR NMR (¹H, ¹³C) Compound->NMR IR FT-IR Compound->IR MS Mass Spec Compound->MS Structure Molecular Structure (Connectivity) NMR->Structure provides Functional_Groups Functional Groups (C=O, N-H, C-F) IR->Functional_Groups identifies Mol_Weight Molecular Weight & Formula MS->Mol_Weight determines

Caption: Relationship between spectroscopic techniques and derived molecular information.

References

potential applications of 2-Fluorobenzohydrazide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Applications of 2-Fluorobenzohydrazide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile chemical intermediate that has garnered significant attention in medicinal chemistry. Its unique structural features, particularly the presence of a fluorine atom and a reactive hydrazide moiety, make it a valuable building block for the synthesis of a wide array of bioactive molecules. The fluorine substitution can enhance crucial drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This technical guide provides a comprehensive overview of the current and potential applications of this compound, focusing on its role as a synthetic precursor and the biological activities of its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.

Introduction: The Strategic Importance of this compound

Hydrazides are a class of organic compounds that serve as pivotal synthons in the development of novel therapeutic agents.[3] Within this class, this compound (C₇H₇FN₂O) stands out due to the strategic placement of a fluorine atom at the ortho position of the benzene ring.[4] This substitution imparts unique electronic properties that can influence the reactivity and biological profile of its derivatives.[2][4]

As a versatile building block, this compound is primarily utilized as an intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1][4] Its hydrazide group (-CONHNH₂) is highly reactive and readily participates in condensation and cyclization reactions, making it an excellent starting point for creating diverse molecular scaffolds, especially heterocyclic compounds prevalent in many biologically active molecules.[3][4]

Role as a Versatile Synthetic Intermediate

The primary application of this compound in medicinal chemistry is its function as a foundational molecule for constructing more complex derivatives. Its hydrazide functionality is a key reactive site.

Synthesis of Hydrazide-Hydrazones

A common synthetic route involves the condensation reaction of this compound with various aldehydes and ketones to form hydrazones. These hydrazones are often precursors to a variety of heterocyclic compounds and frequently exhibit biological activity themselves.[4][5]

General Experimental Protocol: Synthesis of Hydrazide-Hydrazones

The following is a generalized protocol based on common laboratory practices for the synthesis of hydrazone derivatives from fluorinated benzohydrazides.

  • Dissolution : Dissolve this compound in a suitable solvent, such as methanol or ethanol.

  • Addition of Aldehyde/Ketone : Add an equimolar amount of the desired substituted aldehyde or ketone to the solution.

  • Catalysis : A catalytic amount of acid (e.g., a few drops of concentrated sulfuric or glacial acetic acid) is often added to facilitate the condensation reaction.

  • Reaction : The mixture is typically refluxed for several hours (e.g., 4-6 hours).[6] The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Isolation : Upon completion, the reaction mixture is cooled, and the resulting precipitate (the hydrazone product) is isolated by filtration.

  • Purification : The crude product is washed with cold solvent or water and can be further purified by recrystallization from an appropriate solvent like ethanol to yield the pure hydrazone derivative.[7]

  • Characterization : The structure of the synthesized compound is confirmed using spectroscopic methods such as IR, ¹H-NMR, and mass spectrometry.[8]

// Invisible edges for alignment A -> B [style=invis]; } .dot Caption: Synthetic workflow from this compound to bioactive heterocycles.

Applications in Anticancer Drug Discovery

Derivatives of benzohydrazide are recognized for their potential as anticancer agents.[7][9] The 2-fluoro substitution can be a key feature in enhancing the potency and pharmacokinetic profile of these compounds.

EGFR Kinase Inhibition

A series of novel benzohydrazide derivatives containing dihydropyrazole moieties were synthesized and evaluated as potential epidermal growth factor receptor (EGFR) kinase inhibitors.[9] Overexpression of EGFR is a factor in many solid tumors, making it a critical target in cancer therapy.[9] One compound, H20, demonstrated potent antiproliferative activity against four cancer cell lines and significant EGFR inhibition.[9]

Pancreatic Cancer Cytotoxicity

Fluorinated phenylhydrazine Schiff base derivatives have been tested for their anticancer activities in pancreatic cancer cell lines (Capan-1, MIA PaCa-2, Panc-1).[10] The results indicated that these compounds exert cytotoxic and antiproliferative effects, inducing apoptosis, which is a preferred pathway for cell death in cancer therapy.[10]

Compound ClassCancer Cell LineActivityIC₅₀ Values (µM)Reference
Benzohydrazide-dihydropyrazoleA549 (Lung)Antiproliferative0.46[9]
Benzohydrazide-dihydropyrazoleMCF-7 (Breast)Antiproliferative0.29[9]
Benzohydrazide-dihydropyrazoleHeLa (Cervical)Antiproliferative0.15[9]
Benzohydrazide-dihydropyrazoleHepG2 (Liver)Antiproliferative0.21[9]
Benzohydrazide-dihydropyrazoleEGFREnzyme Inhibition0.08[9]
FluorobenzamidineColorectal Cancer CellsAntiproliferative~0.3 µg/ml[11]

Table 1: Summary of anticancer activity of selected benzohydrazide derivatives.

G EGFR EGFR Derivative This compound Derivative (e.g., H20) Derivative->EGFR Inhibition

Antimicrobial Applications

Hydrazide derivatives have long been investigated for their antimicrobial properties.[12][13][14] The incorporation of a fluorine atom can modulate this activity.

Antibacterial and Antifungal Activity

Hydrazide derivatives of fluorobenzoic acids have demonstrated inhibitory activity against Gram-positive bacteria.[12] Specifically, hydrazide-hydrazones derived from 4-fluorobenzoic acid hydrazide showed notable antifungal activity against Candida albicans and various plant pathogenic fungi.[8] The mechanism of action for hydrazones can vary, with some studies suggesting inhibition of essential enzymes like DNA gyrase.[14]

Derivative ClassOrganismActivityMIC ValueReference
Fluorobenzoic Acid Hydrazide-HydrazoneCandida albicansAntifungal125 µg/ml[8]
Fluorobenzoic Acid Hydrazide-HydrazoneP. viticola (Plant Pathogen)Antifungal91% inhibition at 30 µM[8]
Isonicotinic Acid Hydrazide-HydrazoneGram-positive bacteriaAntibacterial1.95–7.81 μg/mL[14]

Table 2: Antimicrobial activity of selected fluorinated hydrazide derivatives.

Anti-inflammatory Potential

Chronic inflammation is a key factor in many diseases, and agents that can modulate inflammatory pathways are of high therapeutic interest.[2][15]

Inhibition of Inflammatory Mediators

Derivatives of 4-fluorobenzoic acid hydrazide have been screened for anti-inflammatory activity.[8] Certain 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles, synthesized from these hydrazones, showed strong inhibition of NF-κB-dependent transcription and inducible nitric oxide synthase (iNOS) activity.[8] These pathways are central to the inflammatory response.

DerivativeTarget/AssayActivityIC₅₀ ValueReference
Oxadiazole DerivativeNF-κB Transcription (SW1353 cells)Inhibition0.75 µg/ml[8]
Oxadiazole DerivativeiNOS Activity (RAW 264.7 cells)Inhibition0.3 µg/ml[8]
Hydrazide-HydrazoneIntracellular ROS Generation (HL-60 cells)Inhibition0.9 µg/ml[8]

Table 3: Anti-inflammatory activity of selected fluorinated hydrazide derivatives.

Broader Applications and Future Outlook

The utility of this compound extends beyond the areas highlighted. It serves as an intermediate in agrochemicals, contributing to the development of pesticides and herbicides.[1][4] In material science, it can be used in the synthesis of polymers with enhanced thermal stability.[1] Its role in biochemical research includes the study of enzyme inhibitors and metabolic pathways.[1]

The continued exploration of this compound and its derivatives holds significant promise. The development of novel synthetic methodologies will allow for the creation of more diverse chemical libraries. High-throughput screening of these libraries against a wider range of biological targets, including viruses and parasites, could uncover new therapeutic leads. Furthermore, structure-activity relationship (SAR) and in silico studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds derived from this versatile scaffold.

G

Conclusion

This compound is a chemical entity of considerable value to the field of medicinal chemistry. Its utility as a versatile synthetic intermediate enables the construction of diverse molecular architectures. The resulting derivatives have demonstrated a broad spectrum of promising biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The presence of the fluorine atom often contributes favorably to the pharmacological profile of these molecules. For researchers and drug development professionals, this compound represents a privileged scaffold for the discovery and development of next-generation therapeutic agents.

References

2-Fluorobenzohydrazide: A Comprehensive Technical Guide on its Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluorobenzohydrazide (C₇H₇FN₂O) is a fluorinated aromatic hydrazide that has emerged as a versatile and crucial building block in medicinal chemistry and drug discovery. Its strategic importance lies in its utility as a key intermediate for the synthesis of a wide array of heterocyclic compounds, particularly hydrazone derivatives, which exhibit a broad spectrum of biological activities. The introduction of a fluorine atom at the ortho-position of the benzene ring significantly influences the molecule's physicochemical properties, impacting the pharmacokinetic and pharmacodynamic profiles of its derivatives. This technical guide provides an in-depth exploration of the history, synthesis, physicochemical properties, and applications of this compound, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols for its synthesis and characterization are provided, alongside a discussion of its known, albeit limited, direct biological activities.

Discovery and Historical Context

While a singular, definitive publication marking the initial "discovery" of this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader advancements in organofluorine chemistry and the well-established field of hydrazide synthesis. The synthesis of the first hydrazides dates back to 1895 with the work of Kurzius. The strategic incorporation of fluorine into organic molecules gained significant momentum in the mid-20th century, driven by the profound effects of fluorination on the biological properties of compounds.[1]

It is highly probable that this compound was first synthesized as part of broader investigations into fluorinated aromatic compounds and their potential as intermediates in the development of pharmaceuticals and agrochemicals. The general and reliable method for synthesizing benzohydrazides from their corresponding esters and hydrazine hydrate has been known for many decades, making the synthesis of the 2-fluoro derivative a logical extension of established chemical principles.[2][3] Its primary historical and ongoing role is that of a key "building block," a stable intermediate that can be readily functionalized to create more complex molecules with desired biological activities.[4][5]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in synthesis and for predicting the properties of its derivatives.

Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₇H₇FN₂O[6]
Molecular Weight 154.14 g/mol [6]
CAS Number 446-24-2[6]
Appearance White to pale brown powder or crystalline powder[2]
Melting Point 70-75 °C[2]
Solubility Soluble in Methanol[2]
XLogP3 -0.3[6]
Hydrogen Bond Donor Count 2[6]
Hydrogen Bond Acceptor Count 3[6]
Rotatable Bond Count 1[6]
Topological Polar Surface Area 55.1 Ų[6]
Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by specific absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3300-3400Strong, BroadN-H stretching (asymmetric and symmetric) of the -NH₂ group
~3200MediumN-H stretching of the -CONH- group
1640-1680StrongC=O stretching (Amide I band)
1580-1620MediumN-H bending (Amide II band) and C=C aromatic stretching
1200-1300StrongC-N stretching
1100-1200StrongC-F stretching
  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5Singlet1H-CONH-
7.2 - 7.8Multiplet4HAromatic protons
~4.5Singlet (broad)2H-NH₂
  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~165C=O (amide carbonyl)
158-162 (doublet, J ≈ 240 Hz)C-F
115-135Aromatic carbons

Experimental Protocols

The following section provides a detailed, plausible experimental protocol for the synthesis and characterization of this compound, based on established methods for analogous compounds.

Synthesis of this compound from Methyl 2-Fluorobenzoate

This procedure is adapted from the general synthesis of benzohydrazides.[2][7]

Materials and Equipment:

  • Methyl 2-fluorobenzoate

  • Hydrazine hydrate (80% or higher)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and flask for vacuum filtration

  • Beakers and Erlenmeyer flasks

  • Melting point apparatus

  • IR and NMR spectrometers

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 2-fluorobenzoate (1 equivalent). Add ethanol as a solvent (approximately 10-15 mL per gram of ester).

  • Addition of Hydrazine Hydrate: While stirring, add hydrazine hydrate (1.2 to 1.5 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

  • Precipitation: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. A white precipitate of this compound should form.

  • Isolation: Further cool the flask in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the precipitate thoroughly with cold water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification (Recrystallization):

  • Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot gravity filtration to remove the charcoal.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to induce complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Characterization Workflow

Fig. 1: Workflow for the synthesis and characterization of this compound.

Role in Drug Discovery and Development

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules, particularly hydrazones, which are known to possess a wide range of biological activities. The hydrazide moiety (-CONHNH₂) provides a reactive site for condensation with various aldehydes and ketones to form hydrazones (R-CH=N-NH-CO-R').[8]

Synthesis of Bioactive Hydrazones

The synthesis of hydrazones from this compound is a straightforward and high-yielding reaction. This has made it a popular starting material for generating libraries of compounds for biological screening.

G This compound This compound Condensation Reaction This compound->Condensation Reaction Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Condensation Reaction 2-Fluorobenzoyl Hydrazone 2-Fluorobenzoyl Hydrazone Condensation Reaction->2-Fluorobenzoyl Hydrazone - H₂O

Fig. 2: General synthesis of 2-Fluorobenzoyl Hydrazones.

Derivatives of fluorobenzohydrazides have demonstrated a variety of biological activities, including:

  • Antimicrobial Activity: Hydrazide derivatives of fluorobenzoic acids have shown inhibitory activity against Gram-positive bacteria.[1]

  • Antitubercular Activity: Hydrazones are a well-known class of antitubercular agents, with isoniazid being a prominent example. The 2-fluorobenzoyl moiety can be incorporated into hydrazone structures to modulate their activity.[9]

  • Anticancer and Enzyme Inhibitory Activity: Benzohydrazide derivatives are being investigated as potential anticancer agents and enzyme inhibitors.[3]

The fluorine atom in the ortho-position can influence the biological activity of the resulting hydrazones through several mechanisms:

  • Modulation of Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes.

  • Metabolic Stability: The strong carbon-fluorine bond can block metabolic oxidation at that position, increasing the metabolic stability and half-life of the drug.

  • Conformational Effects: The fluorine atom can influence the conformation of the molecule, which can affect its binding affinity to biological targets.

Signaling Pathways and Mechanisms of Action

Direct studies on the signaling pathways modulated by this compound itself are limited. Its biological effects are primarily realized through its derivatives. The mechanisms of action of these derivatives are diverse and depend on the overall structure of the molecule. For instance, some hydrazone derivatives of other fluorinated benzoic acids have been found to exhibit antibacterial activity.[9] The specific signaling pathways would be target-dependent for each unique derivative synthesized from this compound.

Conclusion

This compound stands as a testament to the enabling power of fluorinated building blocks in modern drug discovery. While its own history is not marked by a singular discovery event, its importance is evident in its widespread use as a key synthetic intermediate. The presence of the ortho-fluoro substituent provides medicinal chemists with a valuable tool to fine-tune the properties of lead compounds. The straightforward synthesis of this compound and its reactivity make it an accessible and indispensable component in the generation of diverse chemical libraries for the identification of new therapeutic agents. Future research will likely continue to leverage the unique properties of this compound to develop novel drugs with improved efficacy, selectivity, and pharmacokinetic profiles.

References

An In-depth Technical Guide to the Safety and Handling of 2-Fluorobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Fluorobenzohydrazide (CAS No. 446-24-2), a compound frequently utilized in chemical synthesis and drug development. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation2Exclamation MarkWarningH315: Causes skin irritation[2][3][4]
Serious Eye Damage/Eye Irritation2A / 2Exclamation MarkWarningH319: Causes serious eye irritation[2][3][4]
Specific Target Organ Toxicity (Single Exposure)3Exclamation MarkWarningH335: May cause respiratory irritation[2][3][4]

Note: Classifications are based on available Safety Data Sheet (SDS) information.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
CAS Number 446-24-2[1][3]
Molecular Formula C₇H₇FN₂O[1][4][5]
Molecular Weight 154.14 g/mol [1][3][5]
Appearance Off-white solid[4]
Melting Point 70-74 °C (lit.)[3]
Purity >98%[1] or 97%[3]

Safe Handling and Engineering Controls

Proper handling and engineering controls are paramount to minimize exposure.

General Handling Precautions:

  • Work under a chemical fume hood.[6]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

  • Wash hands and any exposed skin thoroughly after handling.[2][6]

  • Do not eat, drink, or smoke when using this product.[2][7]

  • Ensure adequate ventilation in the work area.[6][7]

  • Avoid contact with skin and eyes.[7]

  • Keep containers tightly closed when not in use.[1][2]

Engineering Controls:

  • Ensure eyewash stations and safety showers are in close proximity to the workstation.[2][7]

  • Use a well-ventilated area, preferably a chemical fume hood, to keep airborne concentrations low.[6]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

PPE TypeSpecifications
Eye/Face Protection Chemical safety goggles or glasses with side shields (EN 166).[1][2] A face shield may also be necessary.[7]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[1][2][7]
Respiratory Protection A NIOSH/MSHA or European Standard EN 136 approved respirator is required if dust is generated or ventilation is inadequate.[2] A dust mask (type N95, US) is a suitable option.[3]

First Aid Measures

In the event of exposure, follow these first aid procedures immediately.

Exposure RouteFirst Aid Protocol
Inhalation Remove the individual to fresh air and keep them comfortable for breathing.[1][7] If breathing is difficult or has stopped, provide artificial respiration.[1][2] Seek immediate medical attention.[2][7]
Skin Contact Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][7] Seek medical attention if skin irritation occurs.[1][2]
Eye Contact Rinse cautiously with water for several minutes, also under the eyelids.[2][7] Remove contact lenses if present and easy to do so.[2][7] Continue rinsing for at least 15 minutes.[2][7] Seek immediate medical attention from an ophthalmologist.[7]
Ingestion Do NOT induce vomiting.[2][7] Rinse the mouth with water.[1][7] Never give anything by mouth to an unconscious person.[1][2][7] Seek immediate medical attention.[7]

Note to Physicians: Treat symptomatically.[1][2]

Fire-Fighting Measures

AspectRecommendation
Suitable Extinguishing Media Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[7] Use extinguishing media appropriate for the surrounding fire.[7]
Specific Hazards Thermal decomposition can generate toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[1][7]
Protective Equipment Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[8]

Accidental Release Measures

In case of a spill or release, follow these procedures to mitigate the hazard.

Personal Precautions:

  • Evacuate unnecessary personnel from the area.[7]

  • Ensure adequate ventilation.

  • Avoid breathing dust.[7]

  • Wear appropriate personal protective equipment as detailed in Section 4.[7]

Environmental Precautions:

  • Prevent the product from entering drains or public waters.[7]

Methods for Cleaning Up:

  • For solid material, sweep or shovel the spill into a suitable container for disposal.[7]

  • Avoid generating dust.[7]

  • Clean the affected area thoroughly.

G Workflow for Chemical Spill Response spill Spill Occurs assess Assess the Situation (Identify substance, quantity, risks) spill->assess evacuate Evacuate Area (If necessary) assess->evacuate Immediate Danger ppe Don Appropriate PPE (Gloves, Goggles, Respirator, etc.) assess->ppe No Immediate Danger report Report the Incident (To supervisor/EHS) evacuate->report contain Contain the Spill (Use absorbent materials) ppe->contain cleanup Clean Up Spill (Follow specific procedures) contain->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Dispose of Waste (In labeled hazardous waste container) decontaminate->dispose dispose->report

Caption: Workflow for handling a chemical spill.

Storage and Disposal

Storage:

  • Store in a dry, cool, and well-ventilated area.[1][2][7]

  • Keep containers tightly closed when not in use.[1][2][7]

  • Store locked up.

  • Incompatible with strong oxidizing agents.[1][7]

Disposal:

  • Disposal of this chemical must be in accordance with all applicable federal, state, and local environmental regulations.[1]

  • Dispose of contents/container to an approved waste disposal plant.[1]

  • Do not allow the product to enter drains.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[8] However, based on its classification, it is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][4]

Experimental Protocols

Detailed experimental protocols for determining the toxicological and physical properties of chemicals are established by international organizations such as the Organisation for Economic Co-operation and Development (OECD). For instance:

  • OECD Test Guideline 404 is used for assessing acute dermal irritation/corrosion.

  • OECD Test Guideline 405 is used for assessing acute eye irritation/corrosion.

  • OECD Test Guideline 403 is used for assessing acute inhalation toxicity.

  • OECD Test Guideline 102 is used for determining melting point.

Researchers should refer to these standardized guidelines when designing experiments to evaluate the safety profile of this compound or its derivatives.

G General Safety and Handling Procedures start Handling this compound assess_hazards Assess Hazards (Review SDS) start->assess_hazards eng_controls Use Engineering Controls (Fume Hood, Ventilation) assess_hazards->eng_controls emergency Know Emergency Procedures (First Aid, Spill Cleanup) assess_hazards->emergency ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) eng_controls->ppe safe_handling Follow Safe Handling Practices (Avoid dust, wash hands) ppe->safe_handling storage Proper Storage (Cool, Dry, Well-Ventilated) safe_handling->storage disposal Correct Disposal (Hazardous Waste) safe_handling->disposal

Caption: Logical relationship for general safety procedures.

References

Theoretical Investigations of 2-Fluorobenzohydrazide: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorobenzohydrazide is a synthetic molecule belonging to the benzohydrazide class of compounds. This scaffold is of significant interest in medicinal chemistry due to its versatile biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The incorporation of a fluorine atom at the ortho position of the benzene ring can significantly modulate the compound's physicochemical and pharmacokinetic properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy.

This technical guide provides a comprehensive overview of the theoretical and experimental studies on this compound and its derivatives. It is designed to serve as a resource for researchers and professionals involved in drug discovery and development, offering insights into its synthesis, potential mechanisms of action, and computational analysis.

Theoretical Studies: A Computational Approach

While a dedicated, comprehensive theoretical study on the parent this compound molecule is not extensively documented in publicly available literature, this section outlines a robust computational protocol based on methodologies successfully applied to analogous benzohydrazide derivatives. These theoretical calculations are instrumental in understanding the molecule's structural, electronic, and reactive properties, which are crucial for predicting its biological activity and designing more potent analogs.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of a molecule.

Methodology:

A typical DFT study of this compound would involve the following steps:

  • Geometry Optimization: The 3D structure of this compound is optimized to its lowest energy conformation. This is commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a suitable basis set, such as 6-311++G(d,p).[1][2]

  • Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[1][2]

  • Molecular Electrostatic Potential (MEP) Analysis: An MEP map is generated to visualize the electron density distribution and identify the electrophilic and nucleophilic sites of the molecule. This is crucial for understanding intermolecular interactions, such as drug-receptor binding.[2]

Workflow for Quantum Chemical Calculations:

G start Start: this compound Structure geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_analysis Frequency Analysis geom_opt->freq_analysis fmo FMO Analysis (HOMO-LUMO Gap) freq_analysis->fmo mep MEP Analysis freq_analysis->mep end End: Electronic & Structural Properties fmo->end mep->end

Caption: Workflow for Quantum Chemical Calculations of this compound.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is invaluable for identifying potential biological targets and understanding the binding interactions at a molecular level.

Methodology:

  • Target Selection: Based on the known biological activities of benzohydrazide derivatives, potential protein targets can be selected. For antimicrobial studies, targets could include DNA gyrase or peptidyl-tRNA hydrolase (Pth1).[3][4][5] For anticancer studies, targets such as carbonic anhydrases, cholinesterases, EGFR, or HER2 are relevant.[6][7]

  • Protein and Ligand Preparation: The 3D structures of the target proteins are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added. The 3D structure of this compound is prepared as described in the quantum chemical calculations section.

  • Docking Simulation: A docking algorithm, such as AutoDock Vina or Glide, is used to place the ligand into the active site of the protein.[8][9][10] The simulation generates multiple binding poses, which are then scored based on their binding affinity.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose, the predicted binding energy, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-stacking) between the ligand and the protein.

Generalized Molecular Docking Workflow:

G start Start target_prep Target Protein Preparation (from PDB) start->target_prep ligand_prep Ligand Preparation (this compound) start->ligand_prep docking Molecular Docking (e.g., AutoDock Vina) target_prep->docking ligand_prep->docking analysis Analysis of Docking Results (Binding Energy, Interactions) docking->analysis end End: Predicted Binding Mode analysis->end

Caption: Generalized workflow for molecular docking studies.

Experimental Protocols

This section details the experimental procedures for the synthesis and biological evaluation of this compound and its derivatives, based on established methods for similar compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through the hydrazinolysis of a corresponding ester, such as methyl 2-fluorobenzoate.

Protocol:

  • Reaction Setup: A mixture of methyl 2-fluorobenzoate (1 equivalent) and hydrazine hydrate (2-4 equivalents) is prepared in a suitable solvent, such as ethanol.

  • Reaction Conditions: The reaction mixture is refluxed for several hours or subjected to microwave irradiation for a shorter duration to expedite the reaction.[11]

  • Work-up and Purification: After completion of the reaction (monitored by Thin Layer Chromatography), the solvent is removed under reduced pressure. The resulting solid is washed with distilled water and recrystallized from a suitable solvent like ethanol to obtain pure this compound.

Antimicrobial and Antifungal Activity Assays

The antimicrobial and antifungal activities of this compound derivatives are typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination:

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to a specific cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity Assay

The in vitro anticancer activity is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of various fluorinated benzohydrazide derivatives. It is important to note that these values are for derivatives and not the parent this compound, for which specific data is limited in the cited literature.

Table 1: Antimicrobial and Antifungal Activity of Fluorinated Benzohydrazide Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliCandida albicansReference
2-(m-fluorophenyl)-benzimidazole-7.81--[12]
2-(p-fluorophenyl)-benzimidazole----[12]
Hydrazone of 5-nitrofuran-2-carboxylic acid0.48 - 15.620.48 - 15.62--[4]
Hydrazide-hydrazone of isonicotinic acid1.95 - 7.81---[3]

Table 2: Anticancer Activity of Hydrazone Derivatives (IC50 in µM)

Compound/DerivativeCell LineIC50 (µM)Reference
N-Acyl hydrazone 7aMCF-77.52 ± 0.32[13]
N-Acyl hydrazone 7aPC-310.19 ± 0.52[13]
Quinoline hydrazide 16SH-SY5Y> 10[14]
Quinoline hydrazide 17SH-SY5Y> 10[14]
Benzohydrazide derivative H20A5490.46[6]
Benzohydrazide derivative H20MCF-70.29[6]
Benzohydrazide derivative H20HeLa0.15[6]
Benzohydrazide derivative H20HepG20.21[6]

Table 3: Enzyme Inhibitory Activity of Benzohydrazide Derivatives (IC50 in µM)

Compound/DerivativeEnzymeIC50 (µM)Reference
2-amino 3-nitro benzohydrazidehCA-I0.030[6]
2-amino 3-nitro benzohydrazidehCA-II0.047[6]
N-tridecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamideAChE27.0 - 106.8[15]
N-tridecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamideBChE58.0 - 277.5[15]
N′-[(3-Fluorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazideMAO-A1.54[16]

Potential Mechanisms of Action

The precise signaling pathways and molecular mechanisms of this compound are not fully elucidated. However, based on studies of related benzohydrazide and hydrazone derivatives, several potential mechanisms can be proposed.

Antimicrobial Mechanism

The antimicrobial action of benzohydrazides may involve multiple targets. One proposed mechanism is the interference with the bacterial cell wall synthesis. Another potential target is DNA gyrase, an essential enzyme for bacterial DNA replication.[3][4]

Proposed Antimicrobial Signaling Pathway:

G start This compound cell_wall Bacterial Cell Wall start->cell_wall dna_gyrase DNA Gyrase start->dna_gyrase inhibition_cw Inhibition of Cell Wall Synthesis cell_wall->inhibition_cw inhibition_dna Inhibition of DNA Replication dna_gyrase->inhibition_dna bacterial_death Bacterial Cell Death inhibition_cw->bacterial_death inhibition_dna->bacterial_death

Caption: Proposed antimicrobial mechanism of this compound.

Anticancer Mechanism

The anticancer activity of hydrazone derivatives is often associated with the induction of apoptosis and cell cycle arrest.[14][17] These compounds can trigger programmed cell death through various signaling pathways. Additionally, inhibition of key enzymes involved in cancer progression, such as carbonic anhydrases and cholinesterases, has been reported.[6][15]

Proposed Anticancer Signaling Pathway:

G start This compound Derivative cell_cycle Cell Cycle Progression start->cell_cycle apoptosis_pathway Apoptotic Signaling Pathway start->apoptosis_pathway enzyme_inhibition Enzyme Inhibition (e.g., Carbonic Anhydrase) start->enzyme_inhibition cell_cycle_arrest Cell Cycle Arrest (G1 or G2/M Phase) cell_cycle->cell_cycle_arrest apoptosis Induction of Apoptosis apoptosis_pathway->apoptosis cancer_cell_death Cancer Cell Death enzyme_inhibition->cancer_cell_death cell_cycle_arrest->cancer_cell_death apoptosis->cancer_cell_death

Caption: Proposed anticancer mechanisms of benzohydrazide derivatives.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide has outlined the key theoretical and experimental approaches for its investigation. While specific data for the parent compound is limited, the methodologies and findings from studies on its derivatives provide a strong foundation for future research. The integration of computational methods, such as DFT and molecular docking, with experimental validation is crucial for accelerating the discovery and optimization of this compound-based drug candidates. Further studies are warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential.

References

A Comprehensive Review of 2-Fluorobenzohydrazide: Synthesis, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorobenzohydrazide (C₇H₇FN₂O), a fluorinated aromatic compound featuring a reactive hydrazide functional group, has emerged as a versatile building block in medicinal chemistry and drug discovery. Its unique structural characteristics, including the presence of an electronegative fluorine atom, contribute to altered electronic properties and reactivity, making it a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive literature review of this compound, encompassing its synthesis, physicochemical properties, and a detailed examination of its antimicrobial and anticancer activities. The guide is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities with therapeutic potential.

Physicochemical Properties

This compound is a white to pale brown crystalline powder at room temperature.[1][2] The introduction of a fluorine atom at the ortho position of the benzene ring significantly influences its chemical and physical properties.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₇FN₂O[4]
Molecular Weight 154.14 g/mol [4]
Melting Point 70-74 °C[1]
Appearance White to pale brown powder or crystalline powder[1][2]
Solubility Soluble in Methanol[1]
CAS Number 446-24-2[4]

Synthesis of this compound and Its Derivatives

The primary synthetic route to this compound involves the reaction of a 2-fluorobenzoic acid derivative, typically an ester, with hydrazine hydrate. This nucleophilic acyl substitution reaction is a common method for the preparation of hydrazides.

General Synthesis of this compound

A common laboratory-scale synthesis involves the refluxing of methyl 2-fluorobenzoate with an excess of hydrazine hydrate in a suitable solvent such as ethanol. The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by precipitation or crystallization.

Experimental Protocol: Synthesis of this compound Derivatives

The following protocol describes a general method for the synthesis of hydrazone derivatives from this compound.

Materials:

  • This compound

  • Substituted aldehyde or ketone

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the desired aldehyde or ketone (1 equivalent) to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid.

  • Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent.[5]

G Methyl 2-Fluorobenzoate Methyl 2-Fluorobenzoate Reaction Reaction Methyl 2-Fluorobenzoate->Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction This compound This compound Reaction->this compound

Synthesis of this compound.

Spectroscopic Data

The structure of this compound and its derivatives is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueKey FeaturesReference(s)
¹H NMR Signals corresponding to aromatic protons and the -NH and -NH₂ protons of the hydrazide group.[3]
¹³C NMR Resonances for the carbonyl carbon and the aromatic carbons, with splitting patterns due to C-F coupling.[3]
IR (cm⁻¹) Strong absorption for C=O stretching (amide I band) around 1650-1670 cm⁻¹, and N-H stretching vibrations around 3200-3400 cm⁻¹.[3]
Mass Spec (m/z) Molecular ion peak corresponding to the molecular weight of the compound.[3]

Crystal Structure

The three-dimensional arrangement of atoms in this compound derivatives has been elucidated through single-crystal X-ray diffraction studies. For instance, the crystal structure of N′-(2-Fluorobenzoyl)benzohydrazide reveals a non-planar molecule with the fluorine atom disordered over multiple positions.[6] The molecules in the crystal lattice are stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds.[6] Such structural insights are crucial for understanding intermolecular interactions and for rational drug design.

Table 3: Crystal Data for a this compound Derivative (N′-(2-Fluorobenzoyl)benzohydrazide)

ParameterValueReference(s)
Molecular Formula C₁₄H₁₁FN₂O₂[6]
Molecular Weight 258.25[6]
Crystal System Monoclinic[6]
Space Group P2₁/c[6]
Unit Cell Dimensions a = 4.7698(10) Å, b = 5.2435(10) Å, c = 23.913(5) Å, β = 100.89(3)°[6]

Biological Activities

This compound and its derivatives have demonstrated a wide range of biological activities, with antimicrobial and anticancer properties being the most extensively studied.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are known to possess significant antimicrobial properties.[7] While specific MIC values for the parent this compound are not widely reported in the reviewed literature, numerous studies have demonstrated the potent antimicrobial activity of its derivatives against a variety of bacterial and fungal strains.[5][8] The antimicrobial activity is often attributed to the presence of the azomethine group (-NH-N=CH-), which is a key pharmacophore.[3]

Table 4: Antimicrobial Activity of Selected this compound Derivatives

CompoundMicroorganismMIC (µg/mL)Reference(s)
4-Fluorobenzoic acid [(5-nitro-2-furyl)methylene] hydrazideS. aureusEqual to ceftriaxone[9]
Hydrazide derivatives of fluorobenzoic acidsGram-positive bacteriaGeneral inhibitory activity[5]
Fluoro-substituted aroylhydrazonesB. subtilis, S. aureus, E. coli, P. fluorescence, C. albicans, A. nigerActivity reported[8]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The following is a generalized protocol for determining the MIC of hydrazide derivatives against bacterial strains.

Materials:

  • Hydrazide derivative stock solution (in DMSO)

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of the hydrazide derivative in MHB in a 96-well plate.

  • Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Serial Dilution Serial Dilution Inoculation Inoculation Serial Dilution->Inoculation Bacterial Suspension Bacterial Suspension Bacterial Suspension->Inoculation Incubate 37°C Incubate 37°C Inoculation->Incubate 37°C Read MIC Read MIC Incubate 37°C->Read MIC

Workflow for MIC determination.

Anticancer Activity

Numerous derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[10] The mechanism of action often involves the induction of apoptosis.[10]

Table 5: Anticancer Activity of Selected Hydrazone Derivatives

CompoundCell LineIC₅₀ (µM)Reference(s)
Fluorinated Schiff base (compound 6)A549 (Lung)0.64[10]
Hydrazide-hydrazone derivative (3h)PC-3 (Prostate)1.32[2]
Hydrazide-hydrazone derivative (3h)MCF-7 (Breast)2.99[2]
Hydrazide-hydrazone derivative (3h)HT-29 (Colon)1.71[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Materials:

  • Cancer cell line

  • Hydrazide derivative stock solution (in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the hydrazide derivative for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined.[5]

Mechanism of Action and Signaling Pathways

The anticancer activity of many hydrazone derivatives is linked to their ability to induce apoptosis, or programmed cell death.[2][10] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[11]

Several studies on hydrazone derivatives suggest that their pro-apoptotic effects are often mediated through the intrinsic pathway.[3] This pathway involves the Bcl-2 family of proteins, which regulate the permeability of the mitochondrial outer membrane.[12] Pro-apoptotic signals lead to the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the executioner enzymes of apoptosis.[13] Specifically, the activation of caspase-9, an initiator caspase, leads to the subsequent activation of effector caspases like caspase-3, culminating in cell death.[3]

G Hydrazone Derivative Hydrazone Derivative Mitochondria Mitochondria Hydrazone Derivative->Mitochondria disruption Cytochrome c release Cytochrome c release Mitochondria->Cytochrome c release Caspase-9 activation Caspase-9 activation Cytochrome c release->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis

Proposed intrinsic apoptosis pathway.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies are crucial for optimizing the biological activity of lead compounds. For hydrazone derivatives, several structural features have been identified as important for their antimicrobial and anticancer activities.

  • The Azomethine Linkage (-N=CH-): This group is considered a key pharmacophore and is essential for the biological activity of many hydrazones.[3]

  • Substitution on the Aromatic Rings: The nature and position of substituents on the aromatic rings of both the benzohydrazide and the aldehyde/ketone moiety can significantly influence activity. Electron-withdrawing groups, such as nitro and halo groups, have been shown to enhance the antimicrobial and anticancer activities of some hydrazone series.[8]

  • Lipophilicity: The overall lipophilicity of the molecule plays a role in its ability to cross cell membranes and reach its target. A balance between hydrophilic and lipophilic properties is often necessary for optimal activity.

G This compound Core This compound Core Azomethine Linkage Azomethine Linkage This compound Core->Azomethine Linkage Biological Activity Biological Activity Azomethine Linkage->Biological Activity Aromatic Ring Substituents Aromatic Ring Substituents Aromatic Ring Substituents->Biological Activity Lipophilicity Lipophilicity Lipophilicity->Biological Activity

Key SAR determinants for activity.

Conclusion

This compound serves as a valuable and versatile scaffold in the design and synthesis of novel compounds with significant biological activities. Its derivatives have demonstrated promising antimicrobial and anticancer properties, often acting through the induction of apoptosis. The synthetic accessibility of this compound, coupled with the potential for diverse structural modifications, makes it an attractive starting point for the development of new therapeutic agents. Further research focusing on elucidating the precise molecular targets and mechanisms of action, along with systematic structure-activity relationship studies, will be crucial in harnessing the full therapeutic potential of this important chemical entity. This guide provides a foundational understanding for researchers to build upon in their quest for novel and effective drugs.

References

Methodological & Application

Synthesis of 2-Fluorobenzohydrazide from 2-Fluorobenzoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-fluorobenzohydrazide, a valuable intermediate in medicinal chemistry and drug development. The protocol outlines a reliable two-step synthetic route starting from 2-fluorobenzoic acid, involving an initial esterification followed by hydrazinolysis.

Introduction

This compound serves as a crucial building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The presence of the fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target compounds. This protocol details a standard laboratory procedure for its preparation, ensuring a good yield and high purity of the final product.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Step 1: Esterification - Conversion of 2-fluorobenzoic acid to methyl 2-fluorobenzoate.

  • Step 2: Hydrazinolysis - Reaction of methyl 2-fluorobenzoate with hydrazine hydrate to yield this compound.

Experimental Protocol

Step 1: Synthesis of Methyl 2-fluorobenzoate (Esterification)

This step employs a classic Fischer esterification method, where 2-fluorobenzoic acid is reacted with methanol in the presence of a strong acid catalyst.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityRole
2-Fluorobenzoic acidC₇H₅FO₂140.111.0 eqStarting Material
Methanol (MeOH)CH₄O32.04Excess (Solvent)Reagent & Solvent
Sulfuric Acid (conc. H₂SO₄)H₂SO₄98.08Catalytic amountCatalyst
Ethyl Acetate (EtOAc)C₄H₈O₂88.11For extractionSolvent
Saturated Sodium BicarbonateNaHCO₃84.01For neutralizationQuenching Agent
Brine (Saturated NaCl)NaCl58.44For washingWashing Agent
Anhydrous Sodium SulfateNa₂SO₄142.04For dryingDrying Agent

Reaction Conditions:

ParameterValue
Reaction Time4-16 hours
TemperatureReflux (approx. 65°C) or 50°C
AtmosphereAir
MonitoringThin-Layer Chromatography (TLC)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-fluorobenzoic acid (1.0 equivalent).

  • Add an excess of methanol, which acts as both the reactant and the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture.[1]

  • Heat the reaction mixture to reflux (approximately 65°C) and stir for 4-16 hours.[1][2] The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.[1]

  • Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-fluorobenzoate.[1] The product can be used in the next step without further purification if it is of sufficient purity.

Step 2: Synthesis of this compound (Hydrazinolysis)

The methyl 2-fluorobenzoate obtained from the previous step is then reacted with hydrazine hydrate to form the desired this compound.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityRole
Methyl 2-fluorobenzoateC₈H₇FO₂154.141.0 eqStarting Material
Hydrazine Hydrate (80%)N₂H₄·H₂O50.06Excess (e.g., 5 eq)Reagent
Ethanol (EtOH)C₂H₆O46.07As solventSolvent

Reaction Conditions:

ParameterValue
Reaction Time4-8 hours
TemperatureReflux (approx. 78°C)
AtmosphereAir
MonitoringTLC

Procedure:

  • In a round-bottom flask, dissolve methyl 2-fluorobenzoate (1.0 equivalent) in ethanol.

  • Add an excess of hydrazine hydrate to the solution.[3]

  • Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Cool the concentrated solution in an ice bath to induce crystallization of the product.

  • Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain this compound. The product can be further purified by recrystallization from ethanol if necessary.

Experimental Workflow Diagram

Synthesis_Workflow Start 2-Fluorobenzoic Acid Step1 Step 1: Esterification (Reflux, 4-16h) Start->Step1 Reagent1 Methanol (excess) H₂SO₄ (cat.) Reagent1->Step1 Workup1 Work-up: - Evaporation - EtOAc Extraction - NaHCO₃/Brine Wash - Drying & Concentration Step1->Workup1 Intermediate Methyl 2-fluorobenzoate Step2 Step 2: Hydrazinolysis (Reflux, 4-8h) Intermediate->Step2 Workup1->Intermediate Reagent2 Hydrazine Hydrate (excess) Ethanol Reagent2->Step2 Workup2 Work-up: - Evaporation - Crystallization - Filtration & Drying Step2->Workup2 End This compound Workup2->End

Caption: Synthetic workflow for this compound.

Characterization Data for this compound

PropertyValue
CAS Number446-24-2
Molecular FormulaC₇H₇FN₂O
Molecular Weight154.14 g/mol
AppearanceWhite to light yellow crystalline powder
Melting Point70-74 °C (lit.)

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood.

  • Hydrazine hydrate is toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

  • Conduct all reactions in a well-ventilated area.

References

Application Notes and Protocols: Reaction of 2-Fluorobenzohydrazide with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of hydrazone derivatives obtained from the reaction of 2-fluorobenzohydrazide with various aldehydes and ketones. The resulting N'-substituted-2-fluorobenzohydrazides are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticonvulsant properties.

Introduction

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNHC(=O)R₃ structure. The condensation reaction between a hydrazide and a carbonyl compound (aldehyde or ketone) is a well-established and efficient method for their synthesis. The presence of the azomethine group (-C=N-) in hydrazones is crucial for their biological activity.

The incorporation of a fluorine atom into a phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The 2-fluoro substitution on the benzohydrazide moiety can influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets. This makes this compound an attractive starting material for the synthesis of novel bioactive molecules.

General Reaction Scheme

The reaction of this compound with an aldehyde or a ketone proceeds via a nucleophilic addition-elimination mechanism, typically under acidic catalysis, to yield the corresponding hydrazone and water.

Caption: General reaction of this compound with aldehydes/ketones.

Experimental Protocols

Protocol 1: General Synthesis of N'-(Arylmethylene)-2-fluorobenzohydrazides

This protocol describes the synthesis of hydrazones from this compound and various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of warm ethanol.

  • To this solution, add the substituted aromatic aldehyde (1.0 equivalent).

  • Add a few drops (2-3) of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, and then place it in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to obtain the pure N'-(arylmethylene)-2-fluorobenzohydrazide.

  • Characterize the final product by determining its melting point, and by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G start Dissolve this compound in Ethanol add_aldehyde Add Aromatic Aldehyde start->add_aldehyde add_catalyst Add Glacial Acetic Acid add_aldehyde->add_catalyst reflux Reflux for 2-4 hours add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Precipitate monitor->cool filter Filter and Wash with Cold Ethanol cool->filter dry Dry the Product filter->dry recrystallize Recrystallize dry->recrystallize characterize Characterize (m.p., NMR, IR, MS) recrystallize->characterize

Caption: Experimental workflow for the synthesis of hydrazones.

Data Presentation

Table 1: Synthesis of N'-(substituted)-4-fluorobenzohydrazides

Aldehyde/Ketone ReactantProduct NameYield (%)Melting Point (°C)
4-HydroxybenzaldehydeN'-(4-Hydroxybenzylidene)-4-fluorobenzohydrazide85230-232
4-ChlorobenzaldehydeN'-(4-Chlorobenzylidene)-4-fluorobenzohydrazide92218-220
4-NitrobenzaldehydeN'-(4-Nitrobenzylidene)-4-fluorobenzohydrazide95255-257
2,6-Diphenylpiperidin-4-one(E)-4-fluoro-N'-(2,6-diphenylpiperidin-4-ylidene)benzohydrazide83170-172

Table 2: Spectroscopic Data for a Representative Hydrazone: (E)-4-fluoro-N'-(2,6-diphenylpiperidin-4-ylidene)benzohydrazide

Spectral DataKey Signals and Assignments
FT-IR (KBr, cm⁻¹) 1660 (C=O), 1533 (C=N), 3303 (N-H ring), 3167 (N-H amide)
¹H NMR (CDCl₃, δ ppm) 1.85 (s, 1H, N-H at piperidine ring), 2.29 (m, CH at piperidine ring), 2.87 (d, 1H, C5-Ha), 4.19 (d, 1H, C2-Ha), 4.22 (d, 1H, C6-Ha), 7.25-7.47 (m, Aromatic-H), 10.54 (s, 1H, N-H amide)
¹³C NMR (CDCl₃, δ ppm) 19.39, 15.00 (piperidine CH₂), 37.40 (piperidine CH), 115.6 (d, Ar-C), 127.3 (Ar-C), 128.8 (Ar-C), 129.0 (Ar-C), 130.0 (d, Ar-C), 142.5 (ipso-C), 163.4 (C=N), 159.5 (NH-C=O)

Applications in Drug Development

Hydrazone derivatives of this compound are promising candidates for drug development due to their wide range of biological activities.

Antimicrobial Activity

Hydrazones have been extensively studied for their antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The presence of the azomethine linkage is a key pharmacophoric feature.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Materials:

  • Synthesized hydrazone derivatives

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Standard antibiotic/antifungal drugs (e.g., Ciprofloxacin, Fluconazole)

Procedure:

  • Prepare a stock solution of the synthesized hydrazone in DMSO.

  • In a 96-well microtiter plate, prepare two-fold serial dilutions of the compound in the appropriate broth/medium.

  • Inoculate each well with a standardized suspension of the microbial strain.

  • Include positive controls (microorganism with a standard drug) and negative controls (microorganism with DMSO and medium alone).

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Table 3: Representative Antimicrobial Activity (MIC in µg/mL) of Hydrazone Derivatives

Compound TypeS. aureusB. subtilisE. coliP. aeruginosaC. albicans
Fluoro-substituted Hydrazones1.95 - 62.50.48 - 31.253.91 - 1257.81 - 25015.62 - 500
Ciprofloxacin (Standard)0.5 - 20.25 - 10.25 - 11 - 4-
Fluconazole (Standard)----0.25 - 8

Note: Data is compiled from various sources on fluorinated hydrazones and serves as an illustrative guide.

Anticonvulsant Activity

Certain hydrazone derivatives have shown promising anticonvulsant activity in preclinical models. The proposed mechanism of action for some hydrazones involves interaction with GABAergic systems or voltage-gated sodium channels.

Protocol 3: Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

Materials:

  • Synthesized hydrazone derivatives

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Male Swiss albino mice (20-25 g)

  • Corneal electrodes

  • Electroconvulsive shock apparatus

Procedure:

  • Administer the test compound intraperitoneally (i.p.) to a group of mice at various doses.

  • After a specified time (e.g., 30 minutes), subject each mouse to a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.

  • Observe the mice for the presence or absence of the hind limb tonic extension phase of the seizure.

  • The absence of the tonic extension is considered as the endpoint for protection.

  • Calculate the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from the seizure.

  • A neurotoxicity test (e.g., rotarod test) is also performed to assess the therapeutic index (TD₅₀/ED₅₀).

Table 4: Representative Anticonvulsant Activity of Hydrazone Derivatives

Compound TypeMES Test ED₅₀ (mg/kg, i.p.)Neurotoxicity TD₅₀ (mg/kg, i.p.)Protective Index (TD₅₀/ED₅₀)
Hydrazone Derivative A35.5> 300> 8.4
Hydrazone Derivative B28.7150.25.2
Phenytoin (Standard)8.568.58.1

Note: Data is illustrative and based on published results for various hydrazone series.

Signaling Pathways and Mechanism of Action

While the broad-spectrum biological activities of hydrazones are well-documented, the specific signaling pathways modulated by this compound derivatives are not extensively characterized in the current scientific literature. Their antimicrobial effects are generally attributed to direct interactions with microbial targets. For anticonvulsant activity, potential interactions with neurotransmitter systems are hypothesized but often require further detailed investigation for specific compound classes. The fluorine substituent is known to enhance binding affinity and membrane permeability, which could potentiate these direct interactions.[1]

G compound This compound Derivative target Bacterial/Fungal Enzyme or Cell Wall compound->target Direct Binding inhibition Inhibition of Growth & Cell Death target->inhibition

Caption: Postulated direct mechanism of antimicrobial action.

Conclusion

The reaction of this compound with aldehydes and ketones provides a versatile and efficient route to a diverse library of N'-substituted hydrazones. These compounds exhibit promising biological activities, particularly as antimicrobial and anticonvulsant agents, making them valuable scaffolds in drug discovery and development. The provided protocols offer a starting point for the synthesis and evaluation of these compounds, and the tabulated data serves as a useful reference for expected outcomes. Further research into the specific mechanisms of action and structure-activity relationships of this compound derivatives is warranted to fully exploit their therapeutic potential.

References

Application Notes and Protocols: 2-Fluorobenzohydrazide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorobenzohydrazide is a valuable and versatile building block in modern organic synthesis, particularly in the fields of medicinal and agricultural chemistry.[1][2] Its unique structural features, including a reactive hydrazide moiety and a fluorine-substituted aromatic ring, make it an attractive starting material for the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules. The presence of the fluorine atom can significantly influence the electronic properties, lipophilicity, and metabolic stability of the resulting compounds, often leading to enhanced biological activity.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Schiff bases and 1,3,4-oxadiazoles, and discusses the potential biological applications of its derivatives, particularly as anticancer agents.

Chemical Properties

PropertyValue
Molecular Formula C₇H₇FN₂O
Molecular Weight 154.14 g/mol
Appearance White to off-white crystalline powder
Melting Point 70-74 °C
CAS Number 446-24-2

Applications in Organic Synthesis

This compound serves as a key intermediate in the synthesis of various heterocyclic systems due to the reactivity of its hydrazide functional group (-CONHNH₂).[1] This group readily participates in condensation and cyclization reactions.

Synthesis of Schiff Bases

A primary application of this compound is in the synthesis of Schiff bases (N'-substituted-benzylidene-2-fluorobenzohydrazides). This is typically achieved through a straightforward condensation reaction with various aromatic aldehydes. These Schiff bases are not only stable compounds in their own right but also serve as crucial intermediates for the synthesis of more complex heterocyclic rings.

Synthesis of 1,3,4-Oxadiazoles

Subsequent cyclization of the intermediate Schiff bases or direct reaction of this compound with carboxylic acids or their derivatives can yield 2,5-disubstituted-1,3,4-oxadiazoles. These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base from this compound

This protocol describes the synthesis of N'-(4-methoxybenzylidene)-2-fluorobenzohydrazide, a representative Schiff base.

Materials:

  • This compound

  • 4-Methoxybenzaldehyde

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.54 g, 10 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask.

  • Add 4-methoxybenzaldehyde (1.36 g, 10 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure Schiff base.

Expected Yield: 85-95%

Protocol 2: Synthesis of a 1,3,4-Oxadiazole from a Schiff Base

This protocol describes the synthesis of 2-(2-fluorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole via oxidative cyclization of the Schiff base synthesized in Protocol 1.

Materials:

  • N'-(4-methoxybenzylidene)-2-fluorobenzohydrazide

  • Acetic Anhydride

  • Zinc Chloride (catalytic amount)

Procedure:

  • In a 100 mL round-bottom flask, suspend the Schiff base (2.72 g, 10 mmol) in acetic anhydride (20 mL).

  • Add a catalytic amount of zinc chloride.

  • Reflux the mixture for 8-10 hours.

  • After cooling, pour the reaction mixture into ice-cold water with stirring.

  • The solid product is collected by filtration, washed thoroughly with water, and recrystallized from ethanol to afford the pure 1,3,4-oxadiazole.

Expected Yield: 70-85%

Data Presentation

Table 1: Synthesis of Heterocyclic Compounds from Hydrazide Precursors

HeterocycleStarting MaterialsReagents/ConditionsYield (%)Reference
1,2,4-Triazole4-Aminobenzohydrazide, Aromatic Aldehyde1. K₂CO₃, Acetone; 2. CS₂, KOH; 3. Hydrazine Hydrate65-85[1]
1,3,4-OxadiazolePhenylpropionohydrazide, Acetic AnhydrideZnCl₂ (cat.), Reflux62-66[3]
PyrazolePyrazole ketone, Phenyl hydrazineEthanol, Acetic Acid (cat.), RefluxGood yields[2]

Note: The yields are representative for the synthesis of these classes of compounds and may vary depending on the specific substrates and reaction conditions.

Biological Applications: Anticancer Activity

Derivatives of benzohydrazides, including those synthesized from this compound, have shown significant promise as anticancer agents.[4] One of the key mechanisms of action for some of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

EGFR Signaling Pathway and Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[4] Dysregulation of this pathway is a hallmark of many cancers. Small molecule inhibitors that target the ATP-binding site of the EGFR tyrosine kinase can block downstream signaling and inhibit cancer cell growth. Benzohydrazide derivatives have been identified as potential EGFR kinase inhibitors.[4]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes EGF EGF EGF->EGFR Binds Inhibitor This compound Derivative Inhibitor->EGFR Inhibits (ATP-binding site)

Caption: EGFR signaling pathway and its inhibition by a this compound derivative.

Table 2: In Vitro Anticancer Activity of Representative Benzohydrazide Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Benzohydrazide-dihydropyrazole H20A549 (Lung)0.46[4]
Benzohydrazide-dihydropyrazole H20MCF-7 (Breast)0.29[4]
Benzohydrazide-dihydropyrazole H20HeLa (Cervical)0.15[4]
Benzohydrazide-dihydropyrazole H20HepG2 (Liver)0.21[4]
1,2,4-Triazole derivative 7HCT116 (Colon)14.90[1]

Note: IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with significant biological potential. The straightforward protocols for the synthesis of Schiff bases and 1,3,4-oxadiazoles demonstrate its utility in generating diverse chemical libraries. The derivatives of this compound, particularly those incorporating other heterocyclic moieties, have shown promising anticancer and anti-inflammatory activities, making this scaffold an important area of focus for future drug discovery and development efforts. The provided protocols and data serve as a foundation for researchers to explore the full potential of this important synthetic intermediate.

References

Synthesis and Biological Evaluation of Hydrazone Derivatives from 2-Fluorobenzohydrazide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel hydrazone derivatives starting from 2-Fluorobenzohydrazide. It includes comprehensive experimental procedures, data on their potential biological activities, and visualizations to aid in understanding the synthesis workflow and underlying biological pathways.

Introduction

Hydrazones are a versatile class of organic compounds characterized by the presence of a >C=N-NH-C(=O)- functional group. They are synthesized through the condensation reaction of hydrazides with aldehydes or ketones. This straightforward synthetic accessibility allows for the creation of a diverse library of derivatives with a wide range of physicochemical and biological properties. The incorporation of a fluorine atom, as in this compound, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting hydrazone derivatives, making them attractive candidates for drug discovery programs. Hydrazone derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Synthesis of Hydrazone Derivatives from this compound

The synthesis of hydrazone derivatives from this compound is typically achieved via a condensation reaction with a variety of substituted aldehydes. The reaction is generally carried out in an alcoholic solvent, often with the addition of a catalytic amount of acid to facilitate the reaction.

General Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound This compound Hydrazone Derivative Hydrazone Derivative This compound->Hydrazone Derivative Substituted Aldehyde Substituted Aldehyde Substituted Aldehyde->Hydrazone Derivative Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Hydrazone Derivative Catalyst (e.g., Acetic Acid) Catalyst (e.g., Acetic Acid) Catalyst (e.g., Acetic Acid)->Hydrazone Derivative Reflux Reflux Reflux->Hydrazone Derivative Water Water

Caption: General reaction scheme for the synthesis of hydrazone derivatives.

Experimental Protocols

Protocol 1: General Synthesis of N'-(substituted benzylidene)-2-fluorobenzohydrazide Derivatives

This protocol describes a general method for the synthesis of hydrazone derivatives from this compound and various substituted aldehydes.

Materials:

  • This compound

  • Substituted aromatic or heterocyclic aldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde, 4-chlorobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and flask

  • Filter paper

  • Beakers

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (30 mL) with gentle warming and stirring until a clear solution is obtained.

  • To this solution, add the substituted aldehyde (10 mmol).

  • Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.

  • Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate:hexane, 1:1 v/v). The reaction is typically complete within 2-4 hours.

  • After completion of the reaction, cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture into ice-cold water (100 mL) with stirring.

  • The precipitated solid product is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold distilled water (2 x 20 mL) to remove any unreacted starting materials and catalyst.

  • Dry the crude product in a desiccator over anhydrous calcium chloride or in a vacuum oven at 50-60 °C.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure hydrazone derivative.

  • Determine the melting point and characterize the purified compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Characterization Data for a Representative Derivative: N'-(4-hydroxy-3-methoxybenzylidene)-2-fluorobenzohydrazide
  • Appearance: White to off-white solid.

  • FT-IR (KBr, cm⁻¹): 3450-3200 (O-H, N-H stretching), 1660 (C=O stretching), 1605 (C=N stretching), 1250 (C-O stretching), 1150 (C-F stretching).

  • ¹H-NMR (DMSO-d₆, δ ppm): 11.8 (s, 1H, -CONH-), 9.8 (s, 1H, -OH), 8.4 (s, 1H, -N=CH-), 7.2-8.0 (m, 7H, Ar-H), 3.8 (s, 3H, -OCH₃).

  • ¹³C-NMR (DMSO-d₆, δ ppm): 163.5 (C=O), 158.0 (C-F), 148.0, 147.5, 129.0, 128.5, 125.0, 124.0, 121.0, 116.0, 115.5, 112.0 (Ar-C), 55.5 (-OCH₃).

  • Mass Spectrum (m/z): Calculated molecular weight, with the molecular ion peak [M]⁺ observed.

Applications in Drug Development

Hydrazone derivatives of this compound are promising candidates for the development of new therapeutic agents due to their diverse biological activities.

Antimicrobial Activity

Hydrazone derivatives have been shown to exhibit significant activity against a range of bacterial and fungal pathogens. The presence of the azomethine group is often implicated in their mechanism of action, which may involve the inhibition of essential enzymes or interference with microbial growth processes.

G cluster_workflow Antimicrobial Screening Workflow Synthesized Hydrazone Derivatives Synthesized Hydrazone Derivatives Stock Solution Preparation (in DMSO) Stock Solution Preparation (in DMSO) Synthesized Hydrazone Derivatives->Stock Solution Preparation (in DMSO) Serial Dilution in Broth Serial Dilution in Broth Stock Solution Preparation (in DMSO)->Serial Dilution in Broth Inoculation with Microbial Suspension Inoculation with Microbial Suspension Serial Dilution in Broth->Inoculation with Microbial Suspension Incubation Incubation Inoculation with Microbial Suspension->Incubation Determination of MIC Determination of MIC Incubation->Determination of MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Synthesized hydrazone derivatives

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of each synthesized hydrazone derivative in DMSO (e.g., 1 mg/mL).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in the appropriate broth to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microbial suspension according to CLSI guidelines.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (broth with microbial inoculum and no compound) and negative controls (broth only). Also, include a standard antimicrobial agent as a reference.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of some representative hydrazone derivatives against various microbial strains.

Compound IDParent HydrazideSubstituent on AldehydeS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
1a 4-Fluorobenzohydrazide5-Nitro-2-furyl3.13--[1]
2b Isonicotinic acid hydrazide4-Quinolyl1.95-7.81--[2]
3c 2,4-Dihydroxybenzoic acid hydrazide2-Hydroxy-3,5-diiodophenyl3.91--[3]
Anticancer Activity

Many hydrazone derivatives have been investigated for their potential as anticancer agents. Their proposed mechanisms of action are diverse and can include the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression.

G cluster_pathway Apoptosis Induction Pathway Hydrazone Derivative Hydrazone Derivative Cancer Cell Cancer Cell Hydrazone Derivative->Cancer Cell Activation of Caspases Activation of Caspases Cancer Cell->Activation of Caspases DNA Fragmentation DNA Fragmentation Activation of Caspases->DNA Fragmentation Apoptosis Apoptosis DNA Fragmentation->Apoptosis

Caption: Simplified pathway of apoptosis induction by hydrazone derivatives.

Materials:

  • Synthesized hydrazone derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Standard anticancer drug (e.g., Doxorubicin)

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Prepare various concentrations of the synthesized hydrazone derivatives by diluting the stock solution (in DMSO) with cell culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (standard anticancer drug).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative hydrazone derivatives against various cancer cell lines.

Compound IDParent HydrazideSubstituent on AldehydeMCF-7 (IC₅₀, µM)A549 (IC₅₀, µM)HeLa (IC₅₀, µM)Reference
4a 3,4,5-Trimethoxybenzohydrazide4-ChlorophenylModerate--[1]
5b Ethyl paraben hydrazide4-Nitrophenyl42.4--[4]
6c 2,4-Dihydroxybenzoic acid hydrazide4-Nitrophenyl--0.77 (LN-229)[3]
Anti-inflammatory Activity

Certain hydrazone derivatives have shown promising anti-inflammatory properties, potentially through the inhibition of inflammatory mediators such as cyclooxygenase (COX) enzymes.

Materials:

  • Synthesized hydrazone derivatives

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in normal saline)

  • Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium)

  • Plethysmometer

  • Vehicle (e.g., 0.5% carboxymethyl cellulose solution)

Procedure:

  • Divide the animals into groups: control (vehicle), standard drug, and test groups (different doses of synthesized compounds).

  • Administer the vehicle, standard drug, or test compounds orally or intraperitoneally.

  • After a specific time (e.g., 30 or 60 minutes), inject a sub-plantar injection of carrageenan solution into the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

The following table shows the percentage inhibition of paw edema by representative hydrazone derivatives in the carrageenan-induced paw edema model.

Compound IDParent HydrazideSubstituent on AldehydeDose (mg/kg)% Inhibition of EdemaReference
7a 5-methyl-2-benzoxazolinone derivative4-Methoxybenzylidene200High[5]
8b Anacardic acid derivative2-Chloro-4-fluorophenyl10Excellent[6]
9c Biphenyl moiety containing hydrazideVanillin derivative10Maximum[7]

Conclusion

The synthesis of hydrazone derivatives from this compound offers a promising avenue for the discovery of new drug candidates with a wide range of therapeutic applications. The straightforward synthetic protocols and the potential for diverse biological activities make this class of compounds a valuable area for further research and development in medicinal chemistry. The provided protocols and data serve as a foundational guide for researchers interested in exploring the synthesis and biological evaluation of these novel chemical entities.

References

The Versatility of 2-Fluorobenzohydrazide in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorobenzohydrazide has emerged as a valuable and versatile building block in synthetic organic chemistry, particularly for the construction of a wide array of heterocyclic compounds. The presence of the fluorine atom on the phenyl ring can significantly influence the physicochemical and biological properties of the resulting heterocyclic scaffolds, making them attractive candidates for drug discovery and development. The hydrazide functional group provides a reactive handle for various cyclization and condensation reactions, leading to the formation of key heterocyclic systems such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. These core structures are prevalent in many medicinally important molecules, exhibiting a broad spectrum of pharmacological activities. This document provides detailed application notes and experimental protocols for the synthesis of these important heterocyclic compounds from this compound.

Application Notes

The strategic incorporation of a fluorine atom at the ortho-position of the benzohydrazide moiety offers several advantages in the design of novel bioactive molecules. The high electronegativity and small size of the fluorine atom can modulate factors such as:

  • Lipophilicity and Bioavailability: Fluorine substitution can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and oral bioavailability.

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to an increased metabolic stability and a longer in vivo half-life of the drug candidate.

  • Binding Affinity: The fluorine atom can participate in favorable interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets like enzymes and receptors, thereby enhancing binding affinity and potency.

  • Conformational Control: The steric and electronic effects of the fluorine atom can influence the preferred conformation of the molecule, which can be crucial for optimal interaction with a biological target.

This compound serves as a key precursor for the synthesis of various five-membered aromatic heterocyclic rings, which are prominent pharmacophores in numerous approved drugs and clinical candidates.

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that are isosteric to amides and esters and exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. A common and efficient method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N-acylhydrazones, which are readily prepared from this compound.

General Reaction Scheme:

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Oxidative Cyclization This compound This compound N-Acylhydrazone N-Acylhydrazone This compound->N-Acylhydrazone R-CHO, Ethanol, Reflux Aldehyde Aldehyde Aldehyde->N-Acylhydrazone N_Acylhydrazone_2 N-Acylhydrazone Oxadiazole 2,5-Disubstituted-1,3,4-oxadiazole N_Acylhydrazone_2->Oxadiazole Oxidizing Agent (e.g., I2, H2O2)

Caption: General workflow for the synthesis of 1,3,4-oxadiazoles.

Quantitative Data for Synthesis of 2-(2-Fluorophenyl)-5-aryl-1,3,4-oxadiazoles
EntryAldehyde (R-CHO)Oxidizing AgentReaction Time (h)Yield (%)
1BenzaldehydeI₂ in DMSO885
24-ChlorobenzaldehydeH₂O₂ in Acetic Acid690
34-MethoxybenzaldehydeI₂ in DMSO1082
44-NitrobenzaldehydeH₂O₂ in Acetic Acid592
Experimental Protocol: Synthesis of 2-(2-Fluorophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole

Step 1: Synthesis of N'-(4-chlorobenzylidene)-2-fluorobenzohydrazide (Schiff Base)

  • In a 100 mL round-bottom flask, dissolve this compound (1.54 g, 10 mmol) in 30 mL of absolute ethanol.

  • Add 4-chlorobenzaldehyde (1.41 g, 10 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the Schiff base.

Step 2: Oxidative Cyclization to 2-(2-Fluorophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole

  • To a solution of the Schiff base (2.77 g, 10 mmol) in 20 mL of glacial acetic acid, add hydrogen peroxide (30%, 5 mL) dropwise with stirring.

  • Reflux the mixture for 6 hours.

  • After cooling, pour the reaction mixture into ice-cold water.

  • The solid product is collected by filtration, washed with water until neutral, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2-(2-Fluorophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole.

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are another important class of five-membered nitrogen-containing heterocycles with diverse pharmacological applications, including antifungal, antiviral, and anticancer activities. A common synthetic route involves the reaction of a hydrazide with a suitable one-carbon donor, often followed by cyclization. One such method involves the reaction of this compound with an isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized.

General Reaction Scheme:

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization This compound This compound Thiosemicarbazide Thiosemicarbazide This compound->Thiosemicarbazide R-NCS, Ethanol, Reflux Isothiocyanate Isothiocyanate Isothiocyanate->Thiosemicarbazide Thiosemicarbazide_2 Thiosemicarbazide Triazole 3-(2-Fluorophenyl)-4-aryl-1H-1,2,4-triazole-5-thiol Thiosemicarbazide_2->Triazole Base (e.g., NaOH), Reflux

Caption: General workflow for the synthesis of 1,2,4-triazoles.

Quantitative Data for Synthesis of 3-(2-Fluorophenyl)-4-aryl-1H-1,2,4-triazole-5-thiols
EntryIsothiocyanate (R-NCS)BaseReaction Time (h)Yield (%)
1Phenyl isothiocyanateNaOH688
24-Chlorophenyl isothiocyanateKOH591
34-Methylphenyl isothiocyanateNaOH785
4Ethyl isothiocyanateKOH878
Experimental Protocol: Synthesis of 3-(2-Fluorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thiol

Step 1: Synthesis of 1-(2-Fluorobenzoyl)-4-phenylthiosemicarbazide

  • A mixture of this compound (1.54 g, 10 mmol) and phenyl isothiocyanate (1.35 g, 10 mmol) in 50 mL of absolute ethanol is refluxed for 3 hours.

  • The reaction mixture is then cooled to room temperature.

  • The resulting white solid is filtered, washed with a small amount of cold ethanol, and dried to give the thiosemicarbazide derivative.

Step 2: Cyclization to 3-(2-Fluorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thiol

  • The thiosemicarbazide (2.89 g, 10 mmol) is suspended in an aqueous solution of sodium hydroxide (8%, 20 mL).

  • The mixture is refluxed for 6 hours.

  • After cooling, the solution is filtered to remove any insoluble impurities.

  • The clear filtrate is acidified with dilute hydrochloric acid to a pH of approximately 5-6.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • The crude product is recrystallized from ethanol to afford the pure triazole derivative.

Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. A classical method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound.

General Reaction Scheme:

G This compound This compound Pyrazole 1-(2-Fluorobenzoyl)pyrazole This compound->Pyrazole Acetic Acid, Reflux 1,3-Dicarbonyl 1,3-Dicarbonyl Compound 1,3-Dicarbonyl->Pyrazole

Caption: General workflow for the Knorr synthesis of pyrazoles.

Quantitative Data for Synthesis of 1-(2-Fluorobenzoyl)pyrazoles
Entry1,3-Dicarbonyl CompoundReaction Time (h)Yield (%)
1Acetylacetone485
2Ethyl acetoacetate678
3Dibenzoylmethane582
41,1,1-Trifluoroacetylacetone490
Experimental Protocol: Synthesis of 1-(2-Fluorobenzoyl)-3,5-dimethylpyrazole
  • In a 100 mL round-bottom flask, a mixture of this compound (1.54 g, 10 mmol) and acetylacetone (1.00 g, 10 mmol) in 20 mL of glacial acetic acid is prepared.

  • The reaction mixture is refluxed for 4 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into 100 mL of ice-cold water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from an ethanol-water mixture to give the pure pyrazole derivative.

This compound is a readily accessible and highly useful precursor for the synthesis of a variety of medicinally important heterocyclic compounds. The protocols outlined in this document provide efficient and practical methods for the preparation of 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. The incorporation of the 2-fluorophenyl moiety into these heterocyclic scaffolds offers a promising strategy for the development of novel therapeutic agents with potentially enhanced pharmacological profiles. The provided data and methodologies are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.

Application Notes and Protocols for 2-Fluorobenzohydrazide in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, antimicrobial evaluation, and potential mechanisms of action of derivatives of 2-Fluorobenzohydrazide. This document is intended to serve as a practical guide for researchers in the field of antimicrobial drug discovery.

Introduction

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents. Hydrazide-hydrazone derivatives are a class of compounds that have garnered considerable attention due to their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. The incorporation of a fluorine atom into pharmacologically active molecules can enhance their metabolic stability, bioavailability, and binding affinity to target enzymes. This compound serves as a valuable scaffold for the synthesis of new antimicrobial candidates. Its derivatives, particularly Schiff bases and metal complexes, have shown promising activity against a range of pathogenic microorganisms.

Key Applications

  • Lead Compound for Novel Antibiotics: this compound can be chemically modified to generate a library of derivatives for screening against various bacterial and fungal pathogens.

  • Development of Metal-Based Antimicrobials: The hydrazide moiety readily complexes with transition metals, leading to the formation of metallodrugs with potentially enhanced antimicrobial efficacy.

  • Probing Microbial Targets: Labeled derivatives of this compound can be synthesized to investigate their mechanism of action and identify novel microbial targets.

Data Presentation: Antimicrobial Activity of this compound Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a representative Schiff base derived from this compound and its transition metal complexes.

Compound/ComplexS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Schiff Base Ligand (L) >100>100>100
[Zn(L)₂(NO₃)]NO₃ 163216
[Cu(L)₂(NO₃)]NO₃ 8168
[Co(L)₂(NO₃)]NO₃ 326432
[Ni(L)₂(NO₃)]NO₃ 6412864
[Mn(L)₂(NO₃)]NO₃ 163216
Oxytetracycline (Standard) 48-
Fluconazole (Standard) --8

L = 2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide Data extracted from a study on transition metal complexes of a this compound Schiff base.[1] It is important to note that the free Schiff base ligand showed minimal activity, highlighting the significant enhancement of antimicrobial properties upon complexation with metal ions.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound Schiff Base Derivatives

This protocol describes the general synthesis of a Schiff base from this compound and an aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 2-hydroxybenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

  • Crystallization dish

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of this compound in 50 mL of absolute ethanol with gentle heating and stirring.

  • To this solution, add 10 mmol of the substituted aromatic aldehyde.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 3-4 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid product is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base derivative.

  • Dry the purified product in a desiccator.

Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains.

Materials:

  • Synthesized this compound derivatives

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

  • Spectrophotometer (optional, for reading plates)

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds and standard drugs in a suitable solvent like Dimethyl Sulfoxide (DMSO).

  • In a 96-well microtiter plate, add 100 µL of the appropriate sterile broth to all wells.

  • Add 100 µL of the stock solution of a test compound to the first well of a row, resulting in a 1:2 dilution.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate each well (except for the sterility control well) with 10 µL of the diluted microbial suspension.

  • Include a growth control well (broth + inoculum + DMSO) and a sterility control well (broth only).

  • Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or at 30-35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product This compound This compound Condensation Reaction Condensation Reaction This compound->Condensation Reaction Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Condensation Reaction Schiff Base Derivative Schiff Base Derivative Condensation Reaction->Schiff Base Derivative Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Condensation Reaction Glacial Acetic Acid (Catalyst) Glacial Acetic Acid (Catalyst) Glacial Acetic Acid (Catalyst)->Condensation Reaction

Caption: General workflow for the synthesis of this compound Schiff base derivatives.

Antimicrobial_Mechanism cluster_targets Potential Cellular Targets Hydrazide Derivative Hydrazide Derivative Bacterial Cell Bacterial Cell Hydrazide Derivative->Bacterial Cell Enters Cell DNA Gyrase DNA Gyrase Bacterial Cell->DNA Gyrase Inhibits Cell Wall Synthesis Cell Wall Synthesis Bacterial Cell->Cell Wall Synthesis Inhibits Protein Synthesis Protein Synthesis Bacterial Cell->Protein Synthesis Inhibits

Caption: Potential mechanisms of antimicrobial action for hydrazide derivatives.

Conclusion

This compound represents a promising starting point for the development of new antimicrobial agents. The synthesis of its derivatives, particularly Schiff bases and their metal complexes, offers a viable strategy to generate compounds with significant antibacterial and antifungal activities. The provided protocols for synthesis and antimicrobial evaluation serve as a foundation for further research in this area. Future studies should focus on expanding the library of this compound derivatives and conducting detailed mechanistic investigations to identify their specific cellular targets, which will be crucial for their optimization as therapeutic agents.

References

Application Notes and Protocols: Synthesis of Potential Anticancer Drugs from 2-Fluorobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel heterocyclic compounds derived from 2-fluorobenzohydrazide, a versatile building block in the development of potential anticancer agents. The unique electronic properties conferred by the fluorine atom can enhance the biological activity and pharmacokinetic profile of the resulting molecules. This document outlines the synthesis of pyrazole, 1,3,4-oxadiazole, and Schiff base derivatives, summarizes their anticancer activities, and describes their potential mechanisms of action.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and more effective therapeutic agents. Heterocyclic compounds form the backbone of many established and experimental anticancer drugs. Among these, derivatives of pyrazole, 1,3,4-oxadiazole, and Schiff bases have demonstrated significant potential by targeting various cancer-related signaling pathways.

This compound serves as a valuable starting material for synthesizing these diverse heterocyclic scaffolds. The presence of the fluorine atom at the ortho position can influence the molecule's conformation, metabolic stability, and binding affinity to biological targets, making it an attractive moiety for medicinal chemists.

Synthetic Pathways Overview

The general synthetic strategies for utilizing this compound in the synthesis of potential anticancer drugs involve multi-step reactions, including condensation, cyclization, and dehydration. The following diagram illustrates the overall workflow for generating pyrazole, 1,3,4-oxadiazole, and Schiff base derivatives from this key intermediate.

Synthesis_Workflow General Synthetic Workflow from this compound FBH This compound Chalcone Chalcone Intermediate FBH->Chalcone Claisen-Schmidt Condensation Precursor Oxadiazole 1,3,4-Oxadiazole Derivative FBH->Oxadiazole Cyclodehydration SchiffBase Schiff Base Derivative FBH->SchiffBase Condensation Pyrazole Pyrazole Derivative Chalcone->Pyrazole Cyclization Orthoester Orthoester/Acid Chloride Orthoester->Oxadiazole Aldehyde Aromatic Aldehyde Aldehyde->SchiffBase

Caption: Synthetic routes to anticancer compounds from this compound.

Data Presentation: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro anticancer activity of representative compounds synthesized from benzohydrazide analogs, highlighting the potential of fluorinated derivatives. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrazole Fluorinated Benzohydrazide-PyrazoleA549 (Lung)0.46Erlotinib0.03[1]
MCF-7 (Breast)0.29Erlotinib-
HeLa (Cervical)0.15Erlotinib-
HepG2 (Liver)0.21Erlotinib-
1,3,4-Oxadiazole Fluorinated Benzohydrazide-OxadiazoleMDA-MB-231 (Breast)Moderate ActivityDoxorubicin-[2]
HT-29 (Colon)Moderate ActivityDoxorubicin-[2]
Schiff Base Fluorinated Benzohydrazide-Schiff BaseA549 (Lung)0.64--

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of similar benzohydrazides.

Materials:

  • 2-Fluorobenzoic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate (80%)

  • Diethyl ether

  • Round-bottom flasks, reflux condenser, magnetic stirrer, ice bath

Procedure:

  • Esterification: To a solution of 2-fluorobenzoic acid (10 mmol) in anhydrous methanol (30 mL) in a round-bottom flask, add thionyl chloride (1.2 eq) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl 2-fluorobenzoate.

  • Hydrazinolysis: Dissolve the methyl 2-fluorobenzoate (8 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add hydrazine hydrate (80%, 4 eq) and reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature.

  • The resulting precipitate of this compound is collected by filtration, washed with cold ethanol, and dried under vacuum.

Protocol 2: Synthesis of Pyrazole Derivatives

This protocol outlines the synthesis of a pyrazole derivative from this compound via a chalcone intermediate.

Materials:

  • This compound

  • Substituted acetophenone

  • Substituted benzaldehyde

  • Ethanol

  • Potassium hydroxide (KOH)

  • Glacial acetic acid

  • Hydrazine hydrate (for the initial synthesis of the pyrazole core if not starting from a pre-formed chalcone)

Procedure:

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve a substituted acetophenone (10 mmol) and a substituted benzaldehyde (10 mmol) in ethanol (50 mL).

    • Slowly add a solution of KOH (20 mmol) in ethanol (10 mL) and stir at room temperature for 24 hours.

    • Pour the reaction mixture into ice-cold water and acidify with 10% HCl to precipitate the chalcone.

    • Filter, wash with water, and recrystallize from ethanol.

  • Pyrazole Synthesis:

    • To a solution of the synthesized chalcone (5 mmol) in ethanol (30 mL), add this compound (5 mmol).

    • Add a catalytic amount of glacial acetic acid and reflux the mixture for 8-12 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the pyrazole derivative.

    • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate).

Protocol 3: Synthesis of 1,3,4-Oxadiazole Derivatives

This protocol describes the synthesis of 1,3,4-oxadiazole derivatives from this compound and an aromatic carboxylic acid.

Materials:

  • This compound

  • Substituted aromatic carboxylic acid

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (anhydrous)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • A mixture of this compound (10 mmol) and a substituted aromatic carboxylic acid (10 mmol) is taken in a round-bottom flask.

  • Add phosphorus oxychloride (15 mL) slowly at 0°C.

  • Reflux the reaction mixture for 5-7 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it slowly into crushed ice with constant stirring.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol).

Protocol 4: Synthesis of Schiff Base Derivatives

This protocol details the synthesis of Schiff base derivatives by the condensation of this compound with an aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Dissolve this compound (10 mmol) in ethanol (30 mL) in a round-bottom flask.

  • Add the substituted aromatic aldehyde (10 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

  • If necessary, recrystallize the product from ethanol.

Mechanism of Action and Signaling Pathways

Many of the synthesized compounds from benzohydrazide precursors exhibit their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways. Inhibition of these pathways can lead to the induction of apoptosis (programmed cell death).

EGFR Signaling Pathway Inhibition

EGFR_Pathway EGFR Signaling Pathway and Inhibition cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Inhibitor This compound Derivative Inhibitor->EGFR RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling cascade by synthesized compounds.

VEGFR Signaling Pathway and Angiogenesis Inhibition

VEGFR_Pathway VEGFR Signaling and Angiogenesis Inhibition cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Inhibitor This compound Derivative Inhibitor->VEGFR PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Blood Vessel Formation) PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Caption: Blockade of VEGFR signaling and angiogenesis by synthesized compounds.

Induction of Apoptosis

The inhibition of critical survival pathways often culminates in the induction of apoptosis. The intrinsic pathway of apoptosis is a common mechanism activated by anticancer agents.

Apoptosis_Pathway Intrinsic Apoptosis Pathway Drug Anticancer Drug (this compound Derivative) Mitochondria Mitochondria Drug->Mitochondria Induces Stress CytochromeC Cytochrome c Mitochondria->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of programmed cell death via the intrinsic apoptosis pathway.

Conclusion

This compound is a promising and versatile starting material for the synthesis of a diverse range of heterocyclic compounds with potential anticancer activity. The protocols provided herein offer a foundation for the development of novel pyrazole, 1,3,4-oxadiazole, and Schiff base derivatives. Further investigation into the structure-activity relationships and optimization of these scaffolds may lead to the discovery of potent and selective anticancer drug candidates. The ability of these compounds to target key signaling pathways such as EGFR and VEGFR, and to induce apoptosis, underscores their therapeutic potential.

References

Application Notes and Protocols for the Biological Screening of 2-Fluorobenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established protocols for the biological screening of 2-fluorobenzohydrazide derivatives. This class of compounds has garnered significant interest due to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. The following sections detail the methodologies for these key experiments, present representative quantitative data, and illustrate relevant biological pathways.

Antimicrobial Activity Screening

Hydrazide derivatives have been recognized for their potential to inhibit the growth of various pathogenic microorganisms. A common mechanism of action for hydrazide-based antimicrobial agents is the inhibition of essential bacterial enzymes like DNA gyrase, which is crucial for DNA replication and repair.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of this compound derivatives against selected bacterial and fungal strains.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • Sabouraud Dextrose Broth (SDB) for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Test Solutions: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL.

  • Preparation of Microtiter Plates: Add 100 µL of the appropriate broth (MHB or SDB) to each well of a 96-well plate.

  • Serial Dilutions: Add 100 µL of the stock solution of the test compound to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well.

  • Controls: Include wells for a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and the vehicle used to dissolve the compounds), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity) after incubation. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Data Presentation

The following table summarizes representative MIC values for hydrazide derivatives against various microbial strains.

Compound TypeBacterial StrainFungal StrainMIC (µg/mL)Reference
FluorobenzoylthiosemicarbazidesS. aureus7.82 - 31.25[1]
Hydrazide derivativesS. epidermidis< 1[2]
Hydrazide derivativesB. subtilis< 1[2]
Hydrazide derivativesC. albicans> 128[3]
Hydrazide derivativesA. niger> 128[3]

Anticancer Activity Screening

Benzohydrazide derivatives have shown promise as anticancer agents, with some acting as inhibitors of key signaling molecules like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical, HepG2 - liver)[4]

  • Normal cell line (for selectivity assessment, e.g., human dermal fibroblasts)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Test compounds (this compound derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare various concentrations of the this compound derivatives in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Data Presentation

The following table presents representative IC50 values for benzohydrazide derivatives against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Benzohydrazide derivative H20A549 (Lung)0.46[4]
Benzohydrazide derivative H20MCF-7 (Breast)0.29[4]
Benzohydrazide derivative H20HeLa (Cervical)0.15[4]
Benzohydrazide derivative H20HepG2 (Liver)0.21[4]
Erlotinib (Positive Control)-0.03 (EGFR inhibition)[4]

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a variety of diseases. Hydrazide derivatives have been investigated for their anti-inflammatory properties, with some potentially acting through the inhibition of pathways such as the NF-κB signaling pathway.

Experimental Protocol: In Vitro Protein Denaturation Assay

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

Materials:

  • Bovine Serum Albumin (BSA)

  • Test compounds (this compound derivatives)

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Diclofenac sodium (positive control)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of 1% w/v BSA and 0.5 mL of the test compound at various concentrations.

  • Control Preparation: Prepare a control solution containing 0.5 mL of 1% w/v BSA and 0.5 mL of PBS.

  • Incubation: Incubate all solutions at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the solutions at 70°C for 5 minutes.

  • Cooling: Cool the solutions to room temperature.

  • Turbidity Measurement: Measure the turbidity of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Data Presentation

The following table shows representative data for the anti-inflammatory activity of hydrazide derivatives.

Compound TypeAssayConcentration% InhibitionReference
Nicotinic acid hydrazide derivativeCarrageenan-induced paw edema50 mg/kg37.29[3]
2-hydroxy benzyl hydrazide derivativeDPPH radical scavengingIC50 = 81.28 µg/mL[5]
Diclofenac sodium (Standard)Carrageenan-induced paw edema-38.85[3]

Signaling Pathways and Experimental Workflows

Experimental Workflow for Anticancer Screening

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Cell Seeding in 96-well plates treatment Addition of compounds to cells prep_cells->treatment prep_compounds Preparation of this compound derivative dilutions prep_compounds->treatment incubation Incubation for 48-72 hours treatment->incubation mtt_add Addition of MTT reagent incubation->mtt_add formazan Incubation for 4 hours (Formazan formation) mtt_add->formazan solubilization Solubilization of Formazan with DMSO formazan->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calc_ic50 Calculate IC50 values read_absorbance->calc_ic50

Caption: Workflow for assessing the anticancer activity of this compound derivatives using the MTT assay.

Potential Signaling Pathway: EGFR Inhibition

Some benzohydrazide derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell growth and proliferation and is often dysregulated in cancer.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibition

Caption: Postulated inhibition of the EGFR signaling pathway by this compound derivatives.

Potential Signaling Pathway: NF-κB Inhibition

The NF-κB pathway is a key regulator of inflammation. Inhibition of this pathway is a potential mechanism for the anti-inflammatory effects of hydrazone derivatives.

G cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli e.g., TNF-α, IL-1β IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB IkB_p p-IκB (Ubiquitinated) IkB->IkB_p NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Expression DNA->Genes Inhibitor This compound Derivative Inhibitor->IKK Potential Inhibition

References

Application Notes: 2-Fluorobenzohydrazide in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request requires creating a detailed set of Application Notes and Protocols for the use of 2-Fluorobenzohydrazide as a reagent in analytical chemistry. Based on the conducted research, here is a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

This compound is a derivatizing agent used in analytical chemistry, primarily for the sensitive detection of carbonyl compounds such as aldehydes and ketones.[1] The reagent reacts with the carbonyl group to form a stable hydrazone derivative that can be readily analyzed by High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence (FLD) detection. This derivatization enhances the detectability of low molecular weight and non-chromophoric carbonyl compounds.[1]

Principle of Derivatization

The core of the analytical application lies in the condensation reaction between this compound and a carbonyl compound. The hydrazide functional group (-CONHNH₂) of this compound nucleophilically attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable 2-fluorobenzoylhydrazone derivative. The introduction of the 2-fluorobenzoyl moiety provides a chromophore for UV detection and, in some cases, can enhance fluorescence, thereby significantly improving the sensitivity of the analysis.

Applications

The primary application of this compound in analytical chemistry is for the quantitative analysis of carbonyl compounds in various matrices, including:

  • Environmental Samples: Determination of formaldehyde, acetaldehyde, and other volatile carbonyls in air and water samples.

  • Food and Beverage Industry: Analysis of flavor and off-flavor carbonyl compounds.

  • Clinical and Pharmaceutical Analysis: Quantification of carbonyl-containing metabolites or drug substances in biological fluids and pharmaceutical formulations.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from methyl 2-fluorobenzoate.

Materials:

  • Methyl 2-fluorobenzoate

  • Hydrazine hydrate (80% solution)

  • Ethanol (absolute)

  • Reflux apparatus

  • Beakers, flasks, and other standard laboratory glassware

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve methyl 2-fluorobenzoate in absolute ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol by rotary evaporation.

  • Add cold deionized water to the residue to precipitate the this compound.

  • Collect the solid product by filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Dry the purified product under vacuum.

Protocol 2: Derivatization of Carbonyl Compounds with this compound

This protocol provides a general procedure for the pre-column derivatization of a sample containing carbonyl compounds.

Materials:

  • This compound solution (e.g., 10 mg/mL in acetonitrile)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) as a catalyst

  • Sample containing carbonyl compounds (dissolved in a suitable solvent like acetonitrile or water)

  • Heating block or water bath

  • Vials for reaction

Procedure:

  • Pipette a known volume of the sample solution into a reaction vial.

  • Add an excess of the this compound solution to the vial.

  • Add a small amount of acid catalyst (e.g., 1-2 drops of 1% TFA in acetonitrile).

  • Seal the vial and heat the mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30-60 minutes). The optimal temperature and time should be determined for specific analytes.

  • After the reaction is complete, cool the vial to room temperature.

  • The resulting solution containing the 2-fluorobenzoylhydrazone derivatives is now ready for HPLC analysis.

Protocol 3: HPLC-UV Analysis of 2-Fluorobenzoylhydrazone Derivatives

This protocol outlines a general HPLC method for the separation and quantification of the derivatized carbonyl compounds.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example:

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with a lower percentage of B, and gradually increase to elute the derivatives.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance of the 2-fluorobenzoylhydrazone derivatives (typically around 254 nm, but should be optimized).

Procedure:

  • Equilibrate the HPLC column with the initial mobile phase composition.

  • Inject the derivatized sample solution.

  • Run the gradient elution program.

  • Monitor the chromatogram at the selected wavelength.

  • Identify and quantify the peaks corresponding to the different carbonyl derivatives by comparing their retention times and peak areas with those of known standards.

Data Presentation

The following tables summarize typical quantitative data that can be expected from the analysis of carbonyl compounds using this compound derivatization followed by HPLC-UV.

Table 1: Derivatization Reaction Conditions

ParameterValue
Reagent Concentration5-10 mg/mL
CatalystTrifluoroacetic Acid (TFA)
Temperature60 - 80 °C
Reaction Time30 - 60 minutes
SolventAcetonitrile

Table 2: HPLC Operating Parameters

ParameterValue
ColumnC18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile / Water (Gradient)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume20 µL

Table 3: Analytical Performance (Illustrative)

AnalyteRetention Time (min)LOD (ng/mL)LOQ (ng/mL)
Formaldehyde derivative8.5515
Acetaldehyde derivative10.2825
Acetone derivative11.51030

(Note: The values in Table 3 are illustrative and should be determined experimentally for each specific application.)

Visualizations

Below are diagrams created using the DOT language to visualize the key processes.

Derivatization_Reaction carbonyl Carbonyl Compound (Aldehyde or Ketone) intermediate Intermediate carbonyl->intermediate + Reagent reagent This compound reagent->intermediate product 2-Fluorobenzoylhydrazone (Stable Derivative) intermediate->product - H2O water Water intermediate->water Analytical_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing sample Sample Collection extraction Extraction of Carbonyls sample->extraction reaction Reaction with This compound extraction->reaction hplc HPLC Separation reaction->hplc detection UV/FLD Detection hplc->detection quantification Quantification detection->quantification

References

Application Notes and Protocols for N-acylation of 2-Fluorobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental procedures for the N-acylation of 2-Fluorobenzohydrazide, a versatile building block in medicinal chemistry. N-acylated hydrazides and their derivatives, known as N-acylhydrazones, are a significant class of compounds recognized for their wide array of biological activities, including antimicrobial, antifungal, and cytotoxic properties.[1][2][3] The protocols outlined below describe standard methods for the synthesis of N-acyl-2-fluorobenzohydrazides using common acylating agents such as acyl chlorides and carboxylic anhydrides. These methods are designed to be efficient, reproducible, and scalable for applications in drug discovery and development. All quantitative data are summarized for clarity, and a graphical representation of the experimental workflow is provided. One notable derivative, N′-[2-(2,4-Dichlorophenoxy)acetyl]-2-fluorobenzohydrazide, has demonstrated excellent antifungal activities.[4]

Data Presentation

The following tables summarize the expected yields and reaction conditions for the N-acylation of this compound with representative acylating agents. These values are based on typical yields for analogous reactions and may vary depending on the specific substrate and experimental conditions.

Table 1: N-acylation of this compound with Acyl Chlorides

Acylating AgentBaseSolventReaction Time (h)Temperature (°C)Expected Yield (%)
Acetyl ChlorideTriethylamineDichloromethane (DCM)2-40 to RT85-95
Benzoyl ChloridePyridineTetrahydrofuran (THF)4-60 to RT80-90
4-Nitrobenzoyl ChlorideTriethylamineDichloromethane (DCM)3-50 to RT88-97
2,4-Dichlorobenzoyl ChlorideTriethylamineDichloromethane (DCM)4-60 to RT82-92

Table 2: N-acylation of this compound with Carboxylic Anhydrides

| Acylating Agent | Base/Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Acetic Anhydride | Pyridine (cat.) | Dichloromethane (DCM) | 6-8 | RT to 40 | 80-90 | | Propionic Anhydride | Pyridine (cat.) | Tetrahydrofuran (THF) | 6-8 | RT to 40 | 78-88 | | Benzoic Anhydride | Pyridine (cat.) | Dichloromethane (DCM) | 8-12 | RT to 50 | 75-85 |

Experimental Protocols

Protocol 1: N-acylation using Acyl Chlorides

This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.05 - 1.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (NEt₃) or Pyridine (1.5 - 2.0 equivalents)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM or THF under an inert atmosphere (nitrogen or argon).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add the base (Triethylamine or Pyridine, 1.5 - 2.0 equivalents) to the solution.

  • Dissolve the acyl chloride (1.05 - 1.2 equivalents) in a small amount of the anhydrous solvent and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: N-acylation using Carboxylic Anhydrides

This protocol details the N-acylation of this compound using a carboxylic anhydride.

Materials:

  • This compound

  • Carboxylic anhydride (e.g., Acetic anhydride, Propionic anhydride) (1.1 - 1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine (catalytic amount to 1.2 equivalents)

  • Deionized water

  • Ice

Procedure:

  • Suspend this compound (1.0 equivalent) in anhydrous DCM or THF in a round-bottom flask.

  • Add the carboxylic anhydride (1.1 - 1.5 equivalents) and a catalytic amount of pyridine to the suspension.

  • Stir the mixture at room temperature or heat to a gentle reflux (40-60 °C) for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any unreacted anhydride and pyridine.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up & Purification start Dissolve this compound cool Cool to 0°C start->cool add_base Add Base (e.g., Triethylamine) add_acyl Add Acylating Agent (Acyl Chloride or Anhydride) add_base->add_acyl cool->add_base react Stir at RT add_acyl->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench extract Aqueous Work-up quench->extract dry Dry & Concentrate extract->dry purify Purify (Recrystallization/Chromatography) dry->purify end end purify->end Final Product

Caption: General workflow for the N-acylation of this compound.

signaling_pathway cluster_synthesis Synthesis cluster_bioactivity Potential Biological Activities cluster_application Potential Applications FBH This compound NAcylFBH N-Acyl-2-fluorobenzohydrazide FBH->NAcylFBH AcylatingAgent Acylating Agent (R-CO-X) AcylatingAgent->NAcylFBH Antimicrobial Antimicrobial NAcylFBH->Antimicrobial Antifungal Antifungal NAcylFBH->Antifungal Anticancer Anticancer NAcylFBH->Anticancer DrugDiscovery Drug Discovery Lead Antimicrobial->DrugDiscovery Antifungal->DrugDiscovery Agrochemicals Agrochemical Development Antifungal->Agrochemicals Anticancer->DrugDiscovery

Caption: Logical relationship from synthesis to potential applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Fluorobenzohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of 2-Fluorobenzohydrazide.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My reaction yield of this compound is significantly lower than expected. What are the primary factors to investigate?

A1: Low yields in hydrazide synthesis can stem from several factors. Key areas to investigate include:

  • Purity of Reagents: The starting materials, particularly the 2-fluorobenzoic acid ester or acid chloride, must be pure. Impurities can lead to side reactions. Ensure the hydrazine hydrate is of high quality and correct concentration.

  • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, inadequate temperature, or poor mixing. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[1]

  • Stoichiometry: The molar ratio of reactants is critical. A common strategy to favor the formation of the desired mono-acylated hydrazide is to use an excess of hydrazine hydrate (typically 3-5 equivalents).[2][3]

  • Side Product Formation: Competing side reactions, such as the formation of di-acylated hydrazides (N,N'-bis(2-fluorobenzoyl)hydrazine), can consume the starting material.[4]

  • Product Loss During Workup: The product may be partially lost during extraction or purification steps. Ensure the pH is appropriate during aqueous workups to minimize the solubility of the product in the aqueous phase.

Q2: I am observing a significant amount of a di-acylated byproduct, N,N'-bis(2-fluorobenzoyl)hydrazine. How can this be minimized?

A2: The formation of the di-acylated byproduct is a common issue when the initially formed this compound reacts with another molecule of the starting ester or acid chloride. To suppress this side reaction:

  • Control Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C), especially during the addition of the 2-fluorobenzoyl chloride, to control the reactivity.[4]

  • Slow Addition: Add the 2-fluorobenzoyl derivative (ester or chloride) dropwise to the solution of hydrazine hydrate. This maintains a high excess of hydrazine throughout the addition, favoring the formation of the mono-substituted product.

  • Use Excess Hydrazine: As mentioned above, using a significant molar excess of hydrazine hydrate will statistically favor the reaction of the electrophile with hydrazine rather than the already formed benzohydrazide.[3]

Q3: The reaction is proceeding very slowly or appears to have stalled. What can I do to drive it to completion?

A3: If the reaction is sluggish:

  • Increase Temperature: Heating the reaction mixture under reflux is a common method to increase the reaction rate, particularly when starting from an ester.[5] Reaction times of 6-15 hours under reflux are typical for conventional heating methods.[2][5]

  • Consider Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times (e.g., from hours to minutes) while improving yields for the synthesis of similar benzohydrazides.[5]

  • Choice of Solvent: The reaction is often performed in an alcohol like ethanol, which effectively dissolves both the ester and hydrazine hydrate.[2][3] Ensure the solvent is appropriate for the chosen temperature.

Q4: My purified this compound shows inconsistencies, such as a broad melting point or impure spectrum. What are the likely causes and solutions?

A4: Product inconsistencies are typically due to residual impurities. Common contaminants include:

  • Unreacted starting materials.

  • The di-acylated byproduct.

  • Residual solvents from purification.

  • Salts from the workup procedure.

The most effective purification technique is typically recrystallization . Ethanol is often a suitable solvent for recrystallizing benzohydrazides.[5] Wash the filtered crystals with a cold, non-polar solvent like petroleum ether to remove soluble impurities and then dry thoroughly under vacuum.[6]

Data Presentation: Impact of Reaction Conditions on Hydrazide Synthesis

The following table summarizes data from analogous benzohydrazide syntheses, comparing conventional heating with microwave-assisted methods to illustrate potential optimization pathways.

Starting MaterialMethodReaction TimeYield (%)Reference
Methyl SalicylateConventional Heating (Reflux)~6 hours40 - 67%[5]
Methyl SalicylateMicrowave Irradiation (360 W)3 minutes61.1%[5]
4-FluorobenzoateConventional Heating (Stirring)12 - 15 hours79%[2]

This data illustrates that microwave-assisted synthesis can significantly decrease reaction times compared to conventional heating for similar hydrazide preparations.[5]

Experimental Protocols

Protocol: Synthesis of this compound from Ethyl 2-Fluorobenzoate

This protocol is adapted from established procedures for similar fluorinated benzohydrazides.[2][3]

Materials:

  • Ethyl 2-fluorobenzoate

  • Hydrazine Hydrate (80% solution)

  • Absolute Ethanol

  • N-hexane and Ethyl Acetate (for TLC)

Procedure:

  • In a round-bottom flask, combine ethyl 2-fluorobenzoate (1 equivalent), absolute ethanol (4 volumes relative to the ester), and hydrazine hydrate (3 equivalents).[2]

  • Attach a reflux condenser to the flask.

  • Heat the mixture to reflux and maintain stirring for 12-15 hours.[2]

  • Monitor the reaction's completion by periodically taking aliquots and analyzing them by TLC (using a mixture of n-hexane and ethyl acetate as the mobile phase).

  • Once the reaction is complete (disappearance of the starting ester spot), allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Add cold distilled water or n-hexane to the concentrated mixture to precipitate the crude product.[2]

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the collected solid with cold water and then a small amount of a non-polar solvent like petroleum ether.[6]

  • Dry the purified this compound under vacuum to obtain the final product. For higher purity, recrystallization from ethanol can be performed.[5]

Visualizations: Workflows and Logic Diagrams

G cluster_start Starting Materials cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup & Isolation cluster_purification Purification cluster_end Final Product start1 Ethyl 2-Fluorobenzoate reaction Combine & Reflux (12-15h, ~78°C) start1->reaction start2 Hydrazine Hydrate start2->reaction start3 Ethanol (Solvent) start3->reaction tlc TLC Analysis reaction->tlc periodically tlc->reaction incomplete cool Cool to RT tlc->cool complete precipitate Precipitate with cold water cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Petroleum Ether filter->wash dry Dry under Vacuum wash->dry product Pure this compound dry->product

Caption: Experimental workflow for this compound synthesis.

G start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity analyze_mixture Analyze Crude Reaction Mixture (TLC, NMR) start->analyze_mixture impurity_found Impure Reagents Detected check_purity->impurity_found Test unreacted_sm Unreacted Starting Material (SM) Present analyze_mixture->unreacted_sm action_purify Action: Purify/Replace Reagents impurity_found->action_purify Yes byproduct Di-acylated Byproduct Present unreacted_sm->byproduct No action_time_temp Action: Increase Reaction Time/Temp Consider Microwave unreacted_sm->action_time_temp Yes action_stoich_temp Action: - Use Excess Hydrazine - Lower Temperature - Slow Addition of Ester byproduct->action_stoich_temp Yes end_node Yield Optimized action_purify->end_node action_time_temp->end_node action_stoich_temp->end_node

Caption: Troubleshooting logic for low product yield.

References

common side products in 2-Fluorobenzohydrazide reactions and their avoidance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluorobenzohydrazide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile building block commonly used in the synthesis of various biologically active molecules. The most frequent reactions include:

  • Hydrazone Formation: Condensation with aldehydes and ketones to form N'-substituted hydrazones.

  • Acylation: Reaction with acylating agents like acid chlorides or anhydrides to form N,N'-diacylhydrazines.

  • Cyclocondensation: Reactions leading to the formation of heterocyclic compounds such as 1,3,4-oxadiazoles.

Q2: Why is temperature control crucial in many this compound reactions?

A2: Temperature is a critical parameter that influences both reaction rate and selectivity. For instance, in acylation reactions, low temperatures are often employed to prevent over-acylation and the formation of undesired side products. Elevated temperatures can also lead to decomposition of starting materials or products, and may promote side reactions like uncontrolled cyclization.

Troubleshooting Guide: Common Side Products and Their Avoidance

This guide details common side products observed in reactions involving this compound and provides actionable strategies to minimize their formation.

Side Product 1: N,N'-Di(2-fluorobenzoyl)hydrazine (Diacylation Product)

Issue: During the acylation of this compound with a second, different acylating agent, I am observing a significant amount of a symmetrical diacylhydrazine byproduct, N,N'-di(2-fluorobenzoyl)hydrazine, which complicates purification.

Explanation: This side product arises from the reaction of unreacted this compound with another molecule of itself, or through a transacylation process, especially under harsh conditions. The presence of two nucleophilic nitrogen atoms in the hydrazide moiety makes it susceptible to further acylation.

Avoidance Strategies:

  • Controlled Temperature: Maintaining a low reaction temperature (e.g., 0-5 °C) can suppress the reactivity of the functional groups and favor the formation of the desired 1,2-diacylhydrazine over the disubstituted byproduct.[1]

  • Stoichiometry and Order of Addition: Careful control of stoichiometry is crucial. A slow, dropwise addition of the acylating agent to the this compound solution can help to minimize local excesses of the acylating agent, thereby reducing the chance of diacylation.

  • Choice of Solvent and Base: The choice of solvent and base can influence the reaction outcome. Aprotic solvents like dry acetonitrile or THF are commonly used. The use of a non-nucleophilic base can help to prevent unwanted side reactions.

Experimental Protocol for Controlled Acylation:

The following protocol is adapted from the synthesis of N′-(2-Fluorobenzoyl)benzohydrazide, which can be considered a controlled formation of a diacylhydrazine.[2]

ParameterValue
Reactants This compound (5.0 mmol), Benzoyl chloride (5.1 mmol)
Solvent Dry acetonitrile (50 ml)
Temperature 296 K (23 °C)
Reaction Time 9 hours
Work-up Concentration of the reaction mixture, filtration, and recrystallization from aqueous ethanol.

Note: This protocol results in the diacylhydrazine as the main product. To avoid it as a side product when reacting with a different acyl chloride, a lower temperature and careful control of stoichiometry are recommended.

Acylation_Pathway This compound This compound Desired_Product N-(2-Fluorobenzoyl)-N'-(acyl)hydrazide This compound->Desired_Product + Acyl Chloride A Side_Product N,N'-Di(2-fluorobenzoyl)hydrazine This compound->Side_Product + this compound (or transacylation) Acyl_Chloride_A Acyl Chloride (R-COCl) Acyl_Chloride_A->Desired_Product Conditions_Desired Low Temperature Controlled Stoichiometry Conditions_Desired->Desired_Product Conditions_Side High Temperature Excess Acylating Agent Conditions_Side->Side_Product

Side Product 2: Azine Formation in Hydrazone Synthesis

Issue: When reacting this compound with an aldehyde to form a hydrazone, I am getting a significant amount of a symmetrical azine byproduct derived from the aldehyde.

Explanation: Azine formation (R-CH=N-N=CH-R) can occur when the initially formed hydrazone reacts with a second molecule of the aldehyde. This is more likely to happen if the hydrazone is more reactive than the starting hydrazine or if there is an excess of the aldehyde.

Avoidance Strategies:

  • Stoichiometric Control: Use a 1:1 molar ratio of this compound to the aldehyde. Adding the aldehyde dropwise to the hydrazide solution can help prevent a localized excess of the aldehyde.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC. Stopping the reaction as soon as the starting this compound is consumed can prevent the subsequent reaction of the hydrazone product. Lowering the reaction temperature can also help to control the reaction rate and selectivity.

  • pH Control: The pH of the reaction medium can influence the rate of both hydrazone and azine formation. Mildly acidic conditions often catalyze hydrazone formation. It is advisable to optimize the pH for the desired reaction.

Hydrazone_Formation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2-Fluorobenzohydrazide_node This compound Reaction_Vessel Reaction 2-Fluorobenzohydrazide_node->Reaction_Vessel Aldehyde_node Aldehyde Aldehyde_node->Reaction_Vessel Stoichiometry_node Control Stoichiometry (1:1) Stoichiometry_node->Reaction_Vessel Addition_node Slow Aldehyde Addition Addition_node->Reaction_Vessel Monitoring_node Monitor by TLC Monitoring_node->Reaction_Vessel Desired_Hydrazone Desired Hydrazone Reaction_Vessel->Desired_Hydrazone Azine_Side_Product Azine Side Product Reaction_Vessel->Azine_Side_Product [Excess Aldehyde]

Side Product 3: 1,3,4-Oxadiazole Formation

Issue: In some of my reactions with this compound, especially when attempting acylation followed by workup, I observe the formation of a 2,5-disubstituted-1,3,4-oxadiazole.

Explanation: N,N'-diacylhydrazines are common precursors for the synthesis of 1,3,4-oxadiazoles through cyclodehydration.[2][3] This cyclization can sometimes occur as an unwanted side reaction if the conditions are suitable, for example, in the presence of dehydrating agents or at elevated temperatures.

Avoidance Strategies:

  • Mild Reaction Conditions: Avoid harsh dehydrating agents (e.g., strong acids, high temperatures) during the synthesis and workup of diacylhydrazines if the oxadiazole is not the desired product.

  • Purification Method: If the oxadiazole does form, it often has different polarity and solubility compared to the diacylhydrazine precursor, allowing for separation by chromatography or recrystallization.

  • Reagent Choice: Certain reagents used for acylation or subsequent steps might promote cyclization. Be mindful of the reactivity of all components in the reaction mixture.

Logical_Relationship Start This compound Acylation Acylation Start->Acylation Diacylhydrazine N,N'-Diacylhydrazine Intermediate Acylation->Diacylhydrazine Dehydration Dehydrating Conditions (e.g., Heat, Acid) Diacylhydrazine->Dehydration Oxadiazole 1,3,4-Oxadiazole Side Product Dehydration->Oxadiazole Avoidance Use Mild Conditions Avoid Dehydrating Agents Avoidance->Dehydration

References

Technical Support Center: Purification of 2-Fluorobenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Fluorobenzohydrazide and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound derivatives.

Low Purification Yield

Q1: My final yield of purified this compound derivative is unexpectedly low. What are the potential causes and how can I improve it?

A1: Low recovery can stem from several stages of the synthesis and purification process. Consider the following factors:

  • Incomplete Reaction: The initial synthesis may not have proceeded to completion, leaving a significant amount of starting material.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed before proceeding to workup.

  • Product Loss During Workup: The desired compound may have partial solubility in aqueous or organic washes.

    • Solution: Minimize the volume of washing solvents. When performing extractions, use multiple, smaller-volume extractions rather than a single large-volume one to improve efficiency. Ensure the pH of the aqueous phase is optimized to minimize the solubility of your product.

  • Loss During Purification Steps: Significant product loss can occur during recrystallization or column chromatography.

    • Solution (Recrystallization): Ensure you are using the minimum amount of hot solvent to dissolve the crude product. Using an excessive amount will keep more of your product dissolved in the mother liquor upon cooling.[1][2]

    • Solution (Chromatography): Avoid using a mobile phase that is too polar, as this can cause your compound to elute too quickly with poor separation, leading to impure fractions that are subsequently discarded.

  • Product Degradation: Some derivatives may be unstable under certain pH or temperature conditions.

    • Solution: Review the stability of your specific derivative. It may be necessary to use milder purification conditions, such as avoiding strong acids/bases or high temperatures.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize_reaction Optimize Reaction: - Time - Temperature - Reagent Stoichiometry incomplete->optimize_reaction Yes check_workup Review Workup Procedure incomplete->check_workup No, Reaction Complete yield_improved Yield Improved optimize_reaction->yield_improved workup_loss Product Loss in Washes? check_workup->workup_loss optimize_workup Optimize Workup: - Minimize wash volumes - Adjust pH - Perform multiple smaller extractions workup_loss->optimize_workup Yes check_purification Review Purification Step workup_loss->check_purification No, Workup is Optimized optimize_workup->yield_improved purification_loss Loss during Recrystallization or Chromatography? check_purification->purification_loss optimize_purification Optimize Purification: - Use minimal hot solvent (Recryst.) - Optimize mobile phase (Chroma.) purification_loss->optimize_purification Yes purification_loss->yield_improved No, All Steps Optimized optimize_purification->yield_improved

Caption: Troubleshooting logic for diagnosing low purification yield.

Recrystallization Issues

Q2: I am trying to recrystallize my this compound derivative, but it is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This is often because the solution is supersaturated at a temperature above the melting point of the compound.[3]

  • Cause 1: Solution cooled too quickly.

    • Solution: Allow the flask to cool more slowly. You can insulate it with glass wool or paper towels to slow the rate of cooling. A slower cooling process provides more time for ordered crystals to form.[2][3]

  • Cause 2: Inappropriate solvent.

    • Solution: The boiling point of your recrystallization solvent may be too high. Try switching to a solvent with a lower boiling point. It is also possible that impurities are depressing the melting point of your compound. A preliminary purification by column chromatography may be necessary.

Q3: My compound will not crystallize from the solution, even after cooling in an ice bath. How can I induce crystallization?

A3: This is a common issue related to supersaturation, where the compound remains dissolved even though the concentration is above its normal saturation point.[3]

  • Technique 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass provide a nucleation site for crystal growth to begin.[3]

  • Technique 2: Seeding. If you have a small amount of the pure, solid compound, add a tiny crystal to the cooled solution. This "seed crystal" acts as a template for other molecules to crystallize onto.[3]

  • Technique 3: Reduce Solvent Volume. You may have used too much solvent. Gently heat the solution to boil off some of the solvent until the solution becomes slightly cloudy (the saturation point). Then, allow it to cool slowly again.[2][3]

Troubleshooting Workflow for Recrystallization

recrystallization_troubleshooting start Recrystallization Problem problem_type What is the issue? start->problem_type oiling_out Compound is 'Oiling Out' problem_type->oiling_out Oiling Out no_crystals No Crystals Forming problem_type->no_crystals No Crystallization solution_oiling_1 Slow down the cooling rate (e.g., insulate flask) oiling_out->solution_oiling_1 solution_crystals_1 Try to induce crystallization: 1. Scratch inside of flask 2. Add a seed crystal no_crystals->solution_crystals_1 solution_oiling_2 If problem persists, change to a lower-boiling solvent solution_oiling_1->solution_oiling_2 success Crystals Formed solution_oiling_2->success solution_crystals_2 If no success, reduce solvent volume by heating and cool again solution_crystals_1->solution_crystals_2 solution_crystals_2->success

Caption: Decision-making process for common recrystallization issues.

Column Chromatography Issues

Q4: I am running a silica gel column, but my product is not separating from an impurity. What can I do?

A4: Poor separation on a column is typically a problem with the choice of mobile phase (eluent).

  • Solution 1: Optimize the Mobile Phase. The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.25-0.35 on a TLC plate, and the impurity has a significantly different Rf.

    • If spots are too high (high Rf): Your eluent is too polar. Reduce the proportion of the more polar solvent (e.g., decrease ethyl acetate in a hexane/ethyl acetate mixture).

    • If spots are too low (low Rf): Your eluent is not polar enough. Increase the proportion of the more polar solvent.

  • Solution 2: Change the Stationary Phase. If optimizing the mobile phase does not provide adequate separation, the impurity may have a similar polarity to your product on silica. Consider using a different adsorbent, such as alumina, which has different separation characteristics.[3]

Frequently Asked Questions (FAQs)

Q5: What are the typical physical properties of this compound?

A5: Key properties for the parent compound, this compound, are summarized below. Derivatives will have different properties.

PropertyValueReference
Molecular Formula C₇H₇FN₂O[4][5]
Molecular Weight 154.14 g/mol [4][5]
Appearance White to light yellow/orange powder or crystal[4][6]
Melting Point 70-74 °C[4]
Solubility Soluble in Methanol[4][6]

Q6: What are the most common purification techniques for this compound derivatives?

A6: The two most common and effective purification techniques are recrystallization and column chromatography.

  • Recrystallization is ideal for removing small amounts of impurities from a solid crude product, provided a suitable solvent can be found. It is often used as the final purification step to obtain highly pure, crystalline material.[1][7]

  • Column Chromatography is a versatile technique used to separate compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating mixtures with multiple components or when impurities have similar solubility to the desired product.[3][8]

Q7: What are some common impurities I should look for?

A7: Impurities often depend on the synthetic route used. Common impurities include:

  • Unreacted Starting Materials: Such as the corresponding 2-fluorobenzoic acid or its methyl/ethyl ester.

  • Reagent-derived Impurities: Excess hydrazine or other coupling agents.

  • By-products: In some syntheses, care must be taken to avoid the formation of disubstituted hydrazines as a major by-product.[7] Running the reaction at low temperatures (e.g., 0–5 °C) can help suppress this side reaction.[7]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol provides a general method for the recrystallization of a solid this compound derivative.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate, hexane) to find one that dissolves the compound when hot but not when cold.[1] Ethanol is often a good starting point for benzohydrazide derivatives.[1][7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until it boils. Continue adding small portions of the hot solvent until the solid just dissolves completely.[1][2]

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]

  • Crystallization: Once the flask has reached room temperature, it can be placed in an ice bath for 15-20 minutes to maximize the yield of crystals.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[1]

  • Drying: Leave the crystals on the filter with the vacuum on for several minutes to pull air through and help them dry. For final drying, transfer the crystals to a watch glass or drying oven (ensure the temperature is well below the compound's melting point).

Protocol 2: General Column Chromatography Procedure

This protocol outlines the steps for purifying a this compound derivative using silica gel column chromatography.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase (eluent). Test various mixtures of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The ideal system will give your desired product an Rf value of ~0.3 and show good separation from all impurities.[3]

  • Column Packing:

    • Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the least polar eluent. Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica bed to prevent it from being disturbed.

    • Drain the solvent until the level is just at the top of the sand. Never let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the compound in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get the compound adsorbed onto the silica. Carefully add this dry powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column. Open the stopcock and begin collecting fractions. Maintain a constant level of solvent above the silica bed throughout the process.

  • Fraction Collection: Collect small, equally sized fractions in test tubes.

  • Analysis: Spot each fraction on a TLC plate and develop it to determine which fractions contain your purified product. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

General Purification Workflow

purification_workflow start Crude Product from Reaction Workup assess_purity Assess Purity (TLC, NMR, etc.) start->assess_purity is_pure Is Product Pure? assess_purity->is_pure purification_choice Choose Purification Method is_pure->purification_choice No final_product Pure, Dry Product is_pure->final_product Yes recrystallization Recrystallization purification_choice->recrystallization Solid with minor impurities column_chrom Column Chromatography purification_choice->column_chrom Liquid or complex mixture recrystallization->final_product post_column Crude fractions after column column_chrom->post_column post_column->recrystallization Combine pure fractions and recrystallize if solid

Caption: A general workflow for the purification of synthesized compounds.

References

Technical Support Center: Hydrazone Synthesis with 2-Fluorobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of hydrazones using 2-Fluorobenzohydrazide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of hydrazones from this compound and an aldehyde or ketone.

Issue Possible Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. - A mild acid catalyst, such as a few drops of acetic acid, can be added to accelerate the reaction.[1]
Hydrolysis of the hydrazone product.- Maintain a slightly acidic pH (4-6) in the reaction mixture, as strongly acidic conditions can promote hydrolysis.[1] - During the workup process, use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) to remove any residual acid.[1]
Sub-optimal reaction temperature.- Most hydrazone syntheses proceed well at room temperature or with gentle heating (40-60 °C).[1] If the reaction is sluggish at room temperature, consider a moderate increase in temperature.
Steric hindrance from the aldehyde/ketone.- If the carbonyl compound is sterically hindered, a longer reaction time or gentle heating may be necessary to achieve a good yield.[2]
Presence of Multiple Spots on TLC (Impure Product) Formation of azine byproduct (R₂C=N-N=CR₂).- This side reaction is more likely if an excess of the carbonyl compound is used.[1][3] To minimize azine formation, use a slight excess (1.1-1.2 equivalents) of this compound.[1] - Add the aldehyde or ketone solution dropwise to the solution of this compound to maintain a low concentration of the carbonyl compound throughout the addition.[1]
Unreacted starting materials.- Ensure the reaction goes to completion by monitoring with TLC. - Optimize the stoichiometry; a slight excess of the hydrazide is often beneficial.[3]
Product is an Oil or Difficult to Crystallize The hydrazone product may be intrinsically an oil at room temperature.- If direct crystallization from the reaction mixture is unsuccessful, purify the product using silica gel column chromatography.[1]
Product Degrades Over Time Oxidation or hydrolysis.- Hydrazones, particularly those with an N-H bond, can be susceptible to oxidation.[1] Store the purified product under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at low temperatures to enhance stability.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for hydrazone synthesis with this compound?

A1: The most common solvents for hydrazone synthesis are alcohols like ethanol or methanol.[1][4] Toluene is also a suitable option.[1] The choice of solvent often depends on the solubility of your specific aldehyde or ketone reactant.

Q2: Is a catalyst always necessary for this reaction?

A2: While the reaction can proceed without a catalyst, the addition of a catalytic amount of acid, such as acetic acid, is a common practice to increase the reaction rate.[1] The reaction is generally slow under neutral physiological conditions.[5]

Q3: How does the electron-withdrawing fluorine atom on the this compound affect the reaction?

A3: Electron-withdrawing groups on the hydrazide can decrease the nucleophilicity of the nitrogen atom, potentially slowing down the initial attack on the carbonyl carbon.[5] However, hydrazones derived from hydrazines with electron-withdrawing groups can form and hydrolyze rapidly.[6][7] The overall effect on yield and reaction time may depend on the specific aldehyde or ketone used.

Q4: I am observing an unexpected side product. What could it be?

A4: A common side product in hydrazone synthesis is an azine, which forms when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone.[3][8] This is more prevalent when there is an excess of the carbonyl compound.[3]

Q5: What is the best way to monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction.[3] Spot the starting materials (this compound and the carbonyl compound) and the reaction mixture on a TLC plate. The disappearance of the starting materials and the appearance of a new spot for the hydrazone product will indicate the reaction's progress. LC-MS can also be used for more detailed monitoring.[1][9]

Q6: Are there any specific safety precautions I should take when working with hydrazides?

A6: Hydrazine and its derivatives can be toxic and corrosive. It is essential to handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

Experimental Protocol: Synthesis of a Hydrazone from this compound

This protocol provides a general procedure for the synthesis of a hydrazone from this compound and an aldehyde.

Materials:

  • This compound

  • Aldehyde (1.0 equivalent)

  • Ethanol (or other suitable solvent)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Stirring apparatus

  • Reflux condenser (if heating is required)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolve Reactants: In a round-bottom flask, dissolve this compound (1.1 equivalents) in a suitable volume of ethanol.

  • Add Aldehyde: To the stirred solution of the hydrazide, add the aldehyde (1.0 equivalent).

  • Add Catalyst: Add a few drops of glacial acetic acid to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC. If the reaction is slow, it can be gently heated to reflux (typically for 2-4 hours).[3]

  • Cooling and Crystallization: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The hydrazone product may crystallize out of the solution. Further cooling in an ice bath can promote crystallization.[3]

  • Isolation of Product: Collect the precipitated product by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any soluble impurities.[3]

  • Drying: Dry the purified hydrazone product, for instance, under vacuum.

Data Summary

The yield of hydrazone synthesis is influenced by several factors. The following table summarizes these factors and their general impact.

Factor Influence on Yield Notes
Stoichiometry Using a slight excess of the hydrazide (e.g., 1.1-1.2 equivalents) can improve the yield by minimizing the formation of azine byproducts.[1][3]An excess of the carbonyl compound can lead to the formation of azines.[3]
pH A slightly acidic environment (pH 4-6) generally favors hydrazone formation.[1]Strongly acidic conditions can lead to the hydrolysis of the hydrazone product, while basic conditions may not effectively catalyze the reaction.
Catalyst An acid catalyst (e.g., acetic acid) is often used to accelerate the reaction.[1]The reaction can be very slow at neutral pH.[5]
Temperature Reactions are often run at room temperature or with gentle heating (40-60 °C).[1]Higher temperatures can sometimes lead to increased side product formation.
Solvent Protic solvents like ethanol and methanol are commonly used and generally give good yields.[4]The choice of solvent should ensure the solubility of both reactants.
Reactant Structure Electron-withdrawing groups on the aldehyde or ketone can increase their reactivity towards nucleophilic attack.[2]Steric hindrance around the carbonyl group can decrease the reaction rate and potentially the yield.[2]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Product Isolation dissolve_hydrazide Dissolve this compound in Ethanol add_aldehyde Add Aldehyde (1.0 eq) dissolve_hydrazide->add_aldehyde add_catalyst Add Catalytic Acetic Acid add_aldehyde->add_catalyst stir_react Stir at Room Temp or Gentle Heat add_catalyst->stir_react monitor_tlc Monitor by TLC stir_react->monitor_tlc cool_crystallize Cool to Crystallize monitor_tlc->cool_crystallize Reaction Complete filter_product Filter Product cool_crystallize->filter_product wash_product Wash with Cold Ethanol filter_product->wash_product dry_product Dry Product wash_product->dry_product

Caption: Experimental workflow for hydrazone synthesis.

troubleshooting_yield start Low or No Yield check_completion Is the reaction complete (checked by TLC)? start->check_completion check_impurities Are there multiple spots on TLC? check_completion->check_impurities Yes solution_incomplete Action: - Continue stirring/heating - Add acid catalyst check_completion->solution_incomplete No check_product_form Is the product an oil? check_impurities->check_product_form No solution_azine Action: - Use slight excess of hydrazide - Add aldehyde dropwise check_impurities->solution_azine Yes solution_purify Action: - Purify via column chromatography check_product_form->solution_purify Yes solution_optimize Action: - Check stoichiometry - Optimize temperature & pH check_product_form->solution_optimize No

Caption: Troubleshooting decision tree for low hydrazone yield.

References

troubleshooting guide for 2-Fluorobenzohydrazide reaction failures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 2-Fluorobenzohydrazide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors. Here are the most common causes and their solutions:

  • Incomplete Reaction: The reaction between the starting ester (e.g., methyl 2-fluorobenzoate) and hydrazine hydrate may not have gone to completion.

    • Solution: Increase the reaction time or temperature. While some protocols suggest refluxing for a few hours, extending this period to 5-8 hours can improve yields.[1] Ensure the correct stoichiometry is used; a slight excess of hydrazine hydrate (e.g., 1.2 to 1.5 equivalents) can help drive the reaction to completion.[1][2]

  • Purity of Reactants: The purity of your starting materials, particularly the ester and hydrazine hydrate, is critical. Impurities can introduce side reactions or inhibit the primary reaction.[1]

    • Solution: Use high-purity or freshly distilled reagents. Ensure starting materials are free from water, as it can interfere with the reaction.

  • Side Reactions: The formation of unwanted byproducts, such as diacylhydrazines, can consume reactants and reduce the yield of the desired product. This is more common if using an acyl chloride as the starting material.[3]

    • Solution: Maintain careful control over reaction temperature. When using highly reactive starting materials, low-temperature conditions (e.g., 0-5 °C) can suppress the formation of side products.[4]

  • Product Loss During Work-up: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps. This compound may have some solubility in water.[5]

    • Solution: If the product doesn't precipitate upon cooling or adding to ice water, it may be water-soluble. In such cases, evaporating the reaction mixture to dryness under a vacuum to remove the solvent and excess hydrazine is a better alternative to precipitation.[5] Minimize the amount of solvent used for washing and recrystallization.

Q2: How can I tell if my reaction has gone to completion?

A2: The most effective way to monitor the reaction's progress is by using Thin-Layer Chromatography (TLC). Spot the reaction mixture alongside your starting materials. The reaction is complete when the spot corresponding to the starting ester has disappeared.

Q3: My final product is off-white or yellowish. How can I remove the color impurities?

A3: A yellowish or brownish tint is typically due to organic impurities or tar-like byproducts.

  • Solution: During recrystallization from a suitable solvent like ethanol, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities.[6] Heat the mixture for a short period, then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Q4: I'm having difficulty purifying the product by recrystallization. What should I do?

A4: Recrystallization is the most common method for purifying this compound.[1] If you are facing issues, consider the following:

  • No Crystals Form: The solution may be too dilute. Try to carefully evaporate some of the solvent to increase the concentration and then cool again.[6] If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation.

  • Product Oils Out: The compound may be separating as an oil instead of a solid. This can happen if the solution is too concentrated or cooled too quickly.[6]

    • Solution: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Using an insulated container can help moderate the cooling rate.[6]

  • Poor Recovery: You may have used too much solvent, or the product has significant solubility in the cold solvent.

    • Solution: Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[6]

Data Presentation

Table 1: Troubleshooting Summary

IssueProbable CauseRecommended Solution
Low or No Yield Incomplete reaction.Increase reaction time and/or temperature. Use a slight excess (1.2-1.5 eq) of hydrazine hydrate.[1][2]
Impure reactants.Use high-purity or freshly distilled starting materials.[1]
Product is soluble in the work-up solvent (water).Evaporate the reaction mixture to dryness under vacuum instead of precipitating in water.[5]
Impure Product Presence of unreacted starting materials.Monitor reaction completion via TLC. Optimize reaction time and temperature.
Formation of side products (e.g., diacylhydrazines).Maintain strict temperature control. For highly reactive substrates, use low temperatures (0-5 °C).[4]
Discoloration (yellow/brown tint).Treat with activated charcoal during recrystallization.[6]
Purification Issues Difficulty with crystallization.Adjust solvent volume; cool slowly to prevent oiling out; scratch the flask to induce crystallization.[6]
Low recovery after recrystallization.Use a minimal amount of hot solvent; ensure thorough cooling in an ice bath.[6]

Table 2: Typical Reaction Conditions for this compound Synthesis from Ester

ParameterConditionRationale
Starting Material Methyl 2-fluorobenzoate or Ethyl 2-fluorobenzoateCommonly available and reactive esters.
Reagent Hydrazine Hydrate (80-100%)Source of the hydrazinyl group.
Stoichiometry Ester : Hydrazine Hydrate (molar ratio) = 1 : 1.2-1.5A slight excess of hydrazine drives the reaction to completion.[1][2]
Solvent Ethanol or MethanolGood solubility for both reactants; allows for reflux temperature.[1][7]
Temperature Reflux (typically 78-85°C for Ethanol)Provides sufficient energy for the reaction to proceed at a reasonable rate.[1]
Reaction Time 2-8 hoursMonitor by TLC to determine completion. Longer times may be needed for less reactive esters.[1]
Work-up Cooling and precipitation in ice water OR evaporation of solvent.Isolation of the crude product. The choice depends on the product's solubility.[5][8]
Purification Recrystallization from EthanolEffective method for removing most impurities.[1][4]

Experimental Protocols

Key Experiment: Synthesis of this compound from Methyl 2-fluorobenzoate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-fluorobenzoate (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of ester).

  • Reagent Addition: To this solution, add hydrazine hydrate (1.2-1.5 eq) dropwise while stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-8 hours. Monitor the progress of the reaction by TLC until the starting ester spot is no longer visible.

  • Product Isolation (Method A - Precipitation): After the reaction is complete, cool the mixture to room temperature. Pour the cooled reaction mixture slowly into a beaker of ice-cold water with stirring. A white solid precipitate of this compound should form.[8]

  • Product Isolation (Method B - Evaporation): If no precipitate forms or if the product is known to be water-soluble, concentrate the reaction mixture under reduced pressure to remove the ethanol and excess hydrazine hydrate to obtain the crude solid.[5]

  • Purification: Collect the crude solid by vacuum filtration and wash with a small amount of cold water. Purify the crude product by recrystallization from a minimal amount of hot ethanol.

  • Drying: Dry the purified white crystals in a vacuum oven to obtain pure this compound. The melting point should be approximately 70-74 °C.[9]

Mandatory Visualization

G Troubleshooting Workflow for this compound Synthesis start Low or No Product Yield check_completion Check Reaction Completion via TLC start->check_completion impurity_check Product Impure After Isolation sm_present Starting Material (SM) Present check_completion->sm_present Analysis sm_absent Starting Material (SM) Absent check_completion->sm_absent Analysis incomplete_rxn Incomplete Reaction sm_present->incomplete_rxn workup_issue Check Work-up Procedure sm_absent->workup_issue increase_params Increase Reaction Time / Temperature Use 1.2-1.5 eq Hydrazine incomplete_rxn->increase_params precipitate_check Did Product Precipitate? workup_issue->precipitate_check purification_loss Potential Loss During Purification/Washing precipitate_check->purification_loss Yes solubility_issue Product May Be Water-Soluble precipitate_check->solubility_issue No yes_precipitate Yes no_precipitate No minimize_solvent Use Minimal Cold Solvent for Washes purification_loss->minimize_solvent evaporate Evaporate Solvent Under Vacuum Instead of Aqueous Work-up solubility_issue->evaporate reagent_purity Check Reagent Purity impurity_check->reagent_purity recrystallize Perform Recrystallization (with charcoal if colored) impurity_check->recrystallize use_pure Use High-Purity Reagents reagent_purity->use_pure

Caption: Troubleshooting logic for low product yield.

G Synthesis Pathway of this compound cluster_reactants reactant1 Methyl 2-fluorobenzoate C₈H₇FO₂ conditions Ethanol (Solvent) Reflux (Heat) reactant1->conditions reactant2 Hydrazine Hydrate H₆N₂O reactant2->conditions plus + product This compound C₇H₇FN₂O conditions->product byproduct Methanol CH₄O conditions->byproduct Byproduct

Caption: Reaction of methyl 2-fluorobenzoate with hydrazine.

References

Technical Support Center: 2-Fluorobenzohydrazide Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the catalytic condensation of 2-Fluorobenzohydrazide with aldehydes and ketones to form hydrazones.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of a catalyzed condensation reaction between this compound and an aldehyde or ketone?

The reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step, which is often catalyzed by an acid, to form the final hydrazone product. The catalyst protonates the hydroxyl group of the intermediate, making it a better leaving group (water).

Q2: Which catalysts are commonly used for this type of condensation reaction?

Weak acids are typically employed to catalyze the dehydration step while avoiding unwanted side reactions. Common catalysts include:

  • Brønsted Acids: Acetic acid, citric acid, and sometimes stronger acids in catalytic amounts.[1][2]

  • Lewis Acids: Metal triflates have been used in some hydrazone syntheses.

  • Bases: In some cases, weak bases like piperidine can be used, particularly in reactions analogous to the Knoevenagel condensation.[3]

  • Iodine: Technical iodine has been reported to catalyze the condensation of hydrazides with carbonyl compounds.[4]

Q3: How does the fluorine substituent on the benzohydrazide affect the reaction?

The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the hydrazide nitrogen, potentially slowing down the initial addition step compared to unsubstituted benzohydrazide. However, it can also influence the stability and properties of the resulting hydrazone.

Q4: What are the most common side reactions, and how can they be minimized?

The most prevalent side reactions include:

  • Azine Formation: The formed hydrazone can react with a second molecule of the aldehyde or ketone, which is more likely if there is an excess of the carbonyl compound.[5] To mitigate this, use a slight excess of the this compound.[6]

  • Hydrolysis of the Hydrazone: The reaction is reversible, and the product can be hydrolyzed back to the starting materials in the presence of water and a strong acid or base. Maintaining a slightly acidic pH (around 4-6) is often optimal.[6]

  • Degradation of the Product: Some hydrazones can be sensitive to air and light, leading to oxidation. Storing the purified product under an inert atmosphere and in the dark can prevent degradation.[6]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step Citation
Inactive or Inappropriate Catalyst - Use a fresh batch of catalyst. - Screen different acid catalysts (e.g., acetic acid, citric acid) to find the optimal one for your specific substrates.[1]
Suboptimal Reaction Temperature - Systematically vary the reaction temperature. While many reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion.
Insufficient Reaction Time - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Presence of Water - Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can inhibit the reaction equilibrium.
Impure Reactants - Use high-purity this compound and carbonyl compounds. Impurities can interfere with the reaction.
Unfavorable pH - The reaction is pH-dependent. Adjust the pH to a weakly acidic range (pH 4-6) for optimal results.[6]
Issue 2: Formation of Significant Side Products
Possible Cause Troubleshooting Step Citation
Azine Formation - Use a slight excess (e.g., 1.1 equivalents) of this compound relative to the aldehyde or ketone.[6]
Self-Condensation of Carbonyl Compound - This is more likely with strong bases. Use a weak acid catalyst instead.
Product Degradation - Work up the reaction promptly upon completion. - Store the purified hydrazone under an inert atmosphere, protected from light.[6]

Experimental Protocols

General Protocol for Acid-Catalyzed Synthesis of Hydrazones from this compound

Materials:

  • This compound (1 mmol)

  • Aldehyde or Ketone (1 mmol)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (catalytic amount, e.g., 3-4 drops)[2]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound and the aldehyde or ketone in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Heat the mixture to reflux and stir.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.[7]

Data Presentation

The following table summarizes the performance of different catalysts in analogous hydrazone and Knoevenagel condensation reactions, which can serve as a starting point for optimizing the condensation of this compound.

CatalystCatalyst TypeSubstratesSolventTemperature (°C)TimeYield (%)Citation
Acetic AcidBrønsted Acid2-Hydrazinobenzimidazole and BenzaldehydeEthanolReflux-78-85[1]
Citric AcidBrønsted Acid2-Hydrazinobenzimidazole and BenzaldehydeEthanolReflux-88-94[1]
PiperidineHomogeneous Base2-Chloro-6-fluorobenzaldehyde and MalononitrileEthanolRoom Temp2-4 h~95[3]
IodineLewis Acid2-Aminobenzohydrazide and Aldehydes/KetonesEthanolReflux--[4]

Visualizations

Experimental Workflow for Hydrazone Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve this compound and Carbonyl Compound in Ethanol B Add Catalytic Amount of Acid (e.g., Acetic Acid) A->B C Heat to Reflux and Stir B->C D Monitor by TLC C->D E Cool to Room Temperature D->E Reaction Complete F Collect Precipitate by Filtration or Remove Solvent E->F G Purify by Recrystallization or Column Chromatography F->G G Start Low Yield Observed CheckCatalyst Check Catalyst Start->CheckCatalyst CheckConditions Check Reaction Conditions Start->CheckConditions CheckReagents Check Reagents Start->CheckReagents UseFresh Use Fresh Catalyst CheckCatalyst->UseFresh Old? ScreenCatalysts Screen Different Catalysts CheckCatalyst->ScreenCatalysts Ineffective? OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp Temperature? OptimizeTime Optimize Reaction Time CheckConditions->OptimizeTime Time? CheckPurity Verify Reagent Purity CheckReagents->CheckPurity Impure? UseAnhydrous Use Anhydrous Solvents CheckReagents->UseAnhydrous Wet?

References

managing temperature sensitivity in 2-Fluorobenzohydrazide reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing temperature sensitivity in reactions involving 2-Fluorobenzohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the general role of temperature in reactions with this compound?

Temperature is a critical parameter in reactions involving this compound as it influences reaction rate, yield, and the formation of byproducts. Generally, increasing the temperature accelerates the reaction. However, excessive heat can lead to the decomposition of the reactant or product and promote undesirable side reactions.

Q2: Is this compound thermally stable?

Q3: How does temperature affect the synthesis of hydrazones from this compound?

In hydrazone formation, which is a condensation reaction between a hydrazide and a carbonyl compound, temperature plays a significant role.

  • Increased Rate and Yield: Generally, increasing the reaction temperature enhances the reaction rate and can lead to higher yields in a shorter time.[3]

  • Optimal Temperature: While reactions can often proceed at room temperature, moderate heating is sometimes employed to drive the reaction to completion.[4] However, the optimal temperature depends on the specific reactants and solvent system used.

  • Side Reactions: High temperatures can potentially lead to the degradation of the hydrazone product or the formation of side products.

Q4: What is the impact of temperature on cyclocondensation reactions, such as pyrazole synthesis, using this compound?

Cyclocondensation reactions, like the synthesis of pyrazoles from this compound and a 1,3-dicarbonyl compound, are also temperature-sensitive.

  • Reaction Initiation: These reactions often require an initial input of energy to overcome the activation barrier. This is typically achieved by heating the reaction mixture.

  • Yield Optimization: There is often an optimal temperature for these reactions. For instance, in some pyrazole syntheses, increasing the temperature to 60°C improved the yield, but further increases led to a decrease in yield.[5]

  • Regioselectivity: In cases where unsymmetrical dicarbonyl compounds are used, temperature can influence the regioselectivity of the reaction, potentially leading to a mixture of isomers.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Hydrazone Synthesis
Potential Cause Troubleshooting Steps
Insufficient Temperature Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or LC-MS. Consider gentle refluxing in an appropriate solvent.[3]
Reaction Time Too Short Extend the reaction time, especially when running the reaction at or below room temperature.
Decomposition at High Temperature If the reaction is conducted at elevated temperatures, try lowering the temperature and extending the reaction time. Observe for any color changes that might indicate decomposition.
Catalyst Inefficiency While many hydrazone formations proceed without a catalyst, a few drops of an acid catalyst like acetic acid can sometimes accelerate the reaction at lower temperatures.[6]
Issue 2: Formation of Multiple Products in Pyrazole Synthesis
Potential Cause Troubleshooting Steps
Sub-optimal Temperature The reaction temperature may be too high or too low, affecting the selectivity. Experiment with a range of temperatures (e.g., room temperature, 60°C, 90°C) to find the optimal condition for the desired isomer.[5][7]
Isomerization Temperature can influence the equilibrium between different tautomers of the reactants or intermediates, leading to different products. Running the reaction at a lower temperature for a longer duration might favor the thermodynamically more stable product.
Side Reactions At higher temperatures, competing side reactions may become more prominent. If unidentified spots appear on the TLC plate at elevated temperatures, consider lowering the reaction temperature.
Issue 3: Product Decomposition or Discoloration
Potential Cause Troubleshooting Steps
Excessive Heat This is the most likely cause. Immediately reduce the reaction temperature. If using a heating mantle, ensure it is not set too high and that the reaction flask has good thermal contact for even heating.
Prolonged Reaction Time at High Temperature Minimize the time the reaction is held at a high temperature once the reaction is complete (as determined by monitoring).
Air Sensitivity at Elevated Temperatures Some reactions may be sensitive to oxidation at higher temperatures. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

General Protocol for Hydrazone Synthesis from this compound
  • Reactant Dissolution: Dissolve 1 equivalent of this compound in a suitable solvent (e.g., ethanol, methanol).[4]

  • Aldehyde/Ketone Addition: Add 1 to 1.1 equivalents of the aldehyde or ketone to the solution.

  • Temperature Control:

    • Option A (Room Temperature): Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. This may take several hours to complete.[4]

    • Option B (Elevated Temperature): Heat the reaction mixture to a moderate temperature (e.g., 50-80°C) and monitor by TLC. This can significantly reduce the reaction time.[3]

  • Product Isolation: Once the reaction is complete, cool the mixture. The hydrazone product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

General Protocol for Pyrazole Synthesis from this compound and a 1,3-Diketone
  • Reactant Mixture: In a round-bottom flask, combine 1 equivalent of this compound and 1 equivalent of the 1,3-diketone (e.g., acetylacetone) in a suitable solvent (e.g., ethanol, acetic acid).[5]

  • Catalyst (Optional): A catalytic amount of acid (e.g., a few drops of concentrated HCl or H₂SO₄) can be added.

  • Temperature Control:

    • Option A (Reflux): Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.

    • Option B (Controlled Temperature): Heat the reaction to a specific temperature (e.g., 60°C or 90°C) and monitor its progress.[5][7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be evaporated, and the residue can be purified.

  • Purification: The crude pyrazole can be purified by column chromatography or recrystallization.

Visualizations

experimental_workflow General Experimental Workflow cluster_hydrazone Hydrazone Synthesis cluster_pyrazole Pyrazole Synthesis dissolve Dissolve this compound add_carbonyl Add Aldehyde/Ketone dissolve->add_carbonyl react React at Controlled Temperature add_carbonyl->react isolate_h Isolate Product react->isolate_h purify_h Purify Product isolate_h->purify_h mix Mix this compound & Diketone add_catalyst Add Catalyst (Optional) mix->add_catalyst heat Heat to Controlled Temperature add_catalyst->heat isolate_p Isolate Product heat->isolate_p purify_p Purify Product isolate_p->purify_p troubleshooting_logic Troubleshooting Low Yield start Low/No Product check_temp Is Reaction Temperature Optimized? start->check_temp increase_temp Increase Temperature & Monitor check_temp->increase_temp No check_time Is Reaction Time Sufficient? check_temp->check_time Yes success Improved Yield increase_temp->success decrease_temp Decrease Temperature & Extend Time decrease_temp->success extend_time Extend Reaction Time check_time->extend_time No check_catalyst Is a Catalyst Needed/Effective? check_time->check_catalyst Yes extend_time->success check_catalyst->decrease_temp High temp decomposition suspected add_catalyst Add/Change Catalyst check_catalyst->add_catalyst Potentially add_catalyst->success

References

Technical Support Center: Scale-Up of 2-Fluorobenzohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2-Fluorobenzohydrazide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a lower than expected yield after scaling up the synthesis from lab to pilot scale. What are the potential causes?

A1: A decrease in yield upon scale-up is a common challenge. Several factors could be contributing to this issue:

  • Inefficient Heat Transfer: The reaction between an acyl halide (like 2-fluorobenzoyl chloride) and hydrazine hydrate is often exothermic. In larger reactors, the surface-area-to-volume ratio decreases, leading to less efficient heat dissipation. This can cause localized overheating, promoting side reactions and degradation of the product.

  • Poor Mixing: What works well with a magnetic stirrer in a round-bottom flask may not be effective in a large reactor. Inadequate mixing can lead to localized high concentrations of reactants, which can favor the formation of byproducts such as the di-substituted hydrazine.

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or inadequate temperature control. It is crucial to monitor the reaction progress using analytical techniques like TLC or HPLC.

  • Loss During Work-up and Isolation: The isolation procedure, including filtration, washing, and drying, can lead to significant product loss at a larger scale if not optimized. Ensure filter cakes are washed with an appropriate, cold solvent to minimize dissolution of the product.

Q2: During the scale-up of the reaction between 2-fluorobenzoyl chloride and hydrazine hydrate, we are seeing an increase in an impurity identified as 1,2-bis(2-fluorobenzoyl)hydrazine. How can we minimize this?

A2: The formation of the di-substituted hydrazine is a known side reaction.[1] To minimize its formation, consider the following:

  • Control of Stoichiometry: Use a slight excess of hydrazine hydrate. This ensures that the 2-fluorobenzoyl chloride is more likely to react with hydrazine rather than the already formed this compound.

  • Slow Addition of the Acyl Chloride: Add the 2-fluorobenzoyl chloride solution to the hydrazine hydrate solution slowly and at a controlled rate. This helps to maintain a low concentration of the acyl chloride in the reaction mixture at any given time.

  • Low-Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) to suppress the reactivity of the acyl chloride and favor the mono-acylation product.[1]

  • Efficient Mixing: Ensure vigorous and efficient mixing throughout the addition to quickly disperse the 2-fluorobenzoyl chloride and avoid localized high concentrations.

Q3: Our final product has a pinkish or yellowish tint after purification. What is the likely cause and how can we remove it?

A3: Discoloration in the final product can be due to trace impurities. Potential causes include:

  • Oxidation: Hydrazide compounds can be susceptible to oxidation, which can be accelerated by exposure to air and light.

  • Residual Solvents or Reagents: Incomplete removal of colored starting materials or byproducts can lead to a tinted product.

  • Formation of Hydrazones: If there are any carbonyl-containing impurities in the solvents or starting materials, they can react with the hydrazide to form colored hydrazones.[2]

To address this, consider the following purification strategies:

  • Recrystallization: This is a highly effective method for purifying solid hydrazides.[2] Experiment with different solvents such as ethanol, methanol, or acetonitrile to find one that provides good crystal formation and effectively excludes the colored impurities.[2]

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can help adsorb colored impurities. The carbon is then removed by filtration before recrystallization.

  • Column Chromatography: For high-purity requirements, column chromatography using silica gel can be employed to separate the desired product from colored impurities.[2]

Q4: We are concerned about the safe handling of hydrazine hydrate at a larger scale. What are the key safety precautions?

A4: Hydrazine and its derivatives are toxic and potentially corrosive.[3] It is crucial to implement stringent safety protocols during scale-up:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

  • Ventilation: All handling of hydrazine hydrate should be performed in a well-ventilated fume hood or a controlled environment with adequate exhaust ventilation.

  • Spill Containment: Have appropriate spill containment materials readily available.

  • Quenching Strategy: Develop a procedure for quenching any unreacted hydrazine hydrate at the end of the reaction. This can often be achieved by careful addition of an oxidizing agent like sodium hypochlorite, but this process itself can be exothermic and must be carefully controlled.

  • Material Safety Data Sheet (MSDS): Ensure all personnel are familiar with the MSDS for hydrazine hydrate and all other chemicals used in the process.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of this compound from Methyl 2-Fluorobenzoate

ParameterLab-Scale (10 g)Pilot-Scale (1 kg)Key Considerations for Scale-Up
Reactors 1 L Round-Bottom Flask50 L Jacketed Glass ReactorMaterial of construction, heat transfer capabilities, agitation system.
Methyl 2-Fluorobenzoate 10 g (0.065 mol)1 kg (6.49 mol)Ensure high purity to avoid side reactions.
Hydrazine Hydrate (80%) 10 mL (~0.16 mol)1 L (~16 mol)Handle with care due to toxicity. Use a slight excess.
Solvent (Ethanol) 100 mL10 LEnsure anhydrous conditions if sensitive to moisture.
Reaction Temperature Reflux (~78 °C)75-80 °C (Jacket Control)Monitor internal temperature closely to avoid overheating.
Reaction Time 4-6 hours6-8 hours (or until completion by in-process control)Monitor by TLC/HPLC to determine endpoint.
Work-up Cooling, filtrationCooling, filtration, centrifugationEfficient solid-liquid separation is critical for yield.
Purification Recrystallization from EthanolRecrystallization from EthanolOptimize solvent volume and cooling rate for crystal size and purity.
Expected Yield 80-90%75-85%Yield reduction on scale-up is common; optimization is key.

Table 2: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of this compound from 2-Fluorobenzoyl Chloride

ParameterLab-Scale (10 g)Pilot-Scale (1 kg)Key Considerations for Scale-Up
Reactors 500 mL 3-Neck Flask with Dropping Funnel50 L Jacketed Glass Reactor with Dosing PumpPrecise control of addition rate and temperature is critical.
2-Fluorobenzoyl Chloride 10 g (0.063 mol)1 kg (6.31 mol)Highly reactive; handle in a moisture-free environment.
Hydrazine Hydrate (80%) 12 mL (~0.19 mol)1.2 L (~19 mol)Use a sufficient excess to minimize di-acylation.
Solvent (e.g., THF) 150 mL15 LEnsure solvent is dry and compatible with reagents.
Addition Temperature 0-5 °C (Ice Bath)0-5 °C (Jacket Cooling)Crucial for controlling exotherm and selectivity.[1]
Reaction Time 1-2 hours2-4 hoursMonitor for completion after addition.
Work-up Quenching with water, filtrationControlled quenching, filtration/centrifugationManage exotherm during quenching.
Purification Recrystallization from Ethanol/WaterRecrystallization from Ethanol/WaterOptimize solvent mixture for purity and yield.
Expected Yield 85-95%80-90%Higher yielding route but requires more stringent control.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound from Methyl 2-Fluorobenzoate

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 2-fluorobenzoate (15.4 g, 0.1 mol) and ethanol (100 mL).

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (80% solution, 18.8 g, 0.3 mol).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath for 1 hour to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C.

Protocol 2: Pilot-Scale Synthesis of this compound from 2-Fluorobenzoyl Chloride

  • Reactor Preparation: Charge a 50 L jacketed glass reactor with hydrazine hydrate (80% solution, 1.9 kg, 30.4 mol) and tetrahydrofuran (THF, 15 L). Start the agitator and cool the reactor contents to 0-5 °C using a chiller.

  • Reagent Preparation: In a separate vessel, prepare a solution of 2-fluorobenzoyl chloride (1.59 kg, 10.0 mol) in THF (5 L).

  • Controlled Addition: Add the 2-fluorobenzoyl chloride solution to the reactor via a dosing pump over a period of 1-2 hours, maintaining the internal temperature between 0-5 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction for completion by HPLC.

  • Quenching: Slowly and carefully add cold water (20 L) to the reactor to quench the reaction and precipitate the product, ensuring the temperature does not rise significantly.

  • Isolation: Filter the resulting slurry using a centrifuge or a Nutsche filter. Wash the product cake with cold water followed by a cold ethanol-water mixture.

  • Drying: Dry the product in a vacuum dryer at a temperature not exceeding 60 °C until a constant weight is achieved.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Drying s1 Reactor Setup: - Charge Hydrazine Hydrate - Add Solvent (e.g., Ethanol/THF) - Cool to Target Temperature s2 Controlled Addition: - Slowly add Methyl 2-Fluorobenzoate or 2-Fluorobenzoyl Chloride s1->s2 s3 Reaction: - Maintain Temperature - Monitor by TLC/HPLC s2->s3 w1 Quenching / Precipitation: - Add Water or Cool to Crystallize s3->w1 w2 Filtration / Centrifugation: - Isolate Crude Product w1->w2 w3 Washing: - Wash with Cold Solvent w2->w3 p1 Recrystallization: - Dissolve in Hot Solvent - Cool to Crystallize w3->p1 p2 Drying: - Vacuum Oven p1->p2 p3 Final Product: - this compound p2->p3 troubleshooting_guide Troubleshooting Decision Tree for Low Yield start Low Yield Observed q1 Is the reaction going to completion? (Check in-process controls like TLC/HPLC) start->q1 q1_yes Yes q1->q1_yes   q1_no No q1->q1_no   q2 Are there significant impurities in the crude product? q1_yes->q2 a1 Potential Causes: - Insufficient reaction time - Incorrect temperature - Poor reagent quality q1_no->a1 s1 Solutions: - Increase reaction time - Verify temperature control - Check reagent purity a1->s1 q2_yes Yes q2->q2_yes q2_no No q2->q2_no a2 Potential Causes: - Inefficient mixing - Poor temperature control - Incorrect stoichiometry q2_yes->a2 a3 Potential Causes: - Product loss during filtration/washing - Product solubility in wash solvent - Mechanical losses q2_no->a3 s2 Solutions: - Improve agitation - Optimize heat transfer - Adjust reagent ratios a2->s2 s3 Solutions: - Optimize filtration technique - Use cold wash solvent - Review material handling procedures a3->s3

References

preventing decomposition of 2-Fluorobenzohydrazide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 2-Fluorobenzohydrazide during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The compound is known to be sensitive to moisture, air, and light.[1] Key recommendations include:

  • Atmosphere: Store under an inert gas atmosphere, such as argon or nitrogen.[1]

  • Container: Keep the compound in a tightly sealed container to prevent exposure to air and moisture.[1]

  • Temperature: Store at room temperature.[2]

  • Light: Protect from light by using an amber vial or by storing it in a dark place.[1][2]

  • Moisture: As the compound is hygroscopic, store it in a dry environment, preferably in a desiccator.[1]

Q2: What are the visible signs of this compound decomposition?

A2: Decomposition of this compound may be indicated by several physical changes:

  • Color Change: A change from its typical white to pale brown crystalline powder appearance to a more discolored or yellowish hue can be a sign of degradation.[2]

  • Clumping: Due to its hygroscopic nature, the powder may start to clump or appear wet, which indicates moisture absorption and potential hydrolysis.[1]

  • Odor: While specific off-odors for this compound decomposition are not well-documented, any unusual smell compared to a fresh sample could indicate degradation.

Q3: What are the primary causes of this compound decomposition?

A3: The decomposition of this compound is primarily triggered by environmental factors:

  • Hydrolysis: The hydrazide functional group is susceptible to hydrolysis, especially in the presence of moisture. This can lead to the formation of 2-fluorobenzoic acid and hydrazine.

  • Oxidation: Exposure to air (oxygen) can lead to oxidative degradation of the hydrazide moiety.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate decomposition reactions.

  • Thermal Stress: Although fluorinated aromatic compounds generally exhibit high thermal stability due to the strong carbon-fluorine bond, prolonged exposure to elevated temperatures can accelerate decomposition.[3][4]

Q4: How can I prevent the decomposition of this compound in my experiments?

A4: To minimize decomposition during experimental use, follow these best practices:

  • Inert Atmosphere: When handling the compound, use a glovebox or a nitrogen/argon-flushed environment to minimize exposure to air and moisture.

  • Use Fresh Solutions: Prepare solutions of this compound fresh for each experiment. Avoid storing solutions for extended periods, as this can increase the likelihood of degradation.

  • Control Headspace: For long-term storage of the solid, ensure the container is appropriately sized to minimize the headspace, which reduces the amount of trapped air and moisture.

  • Monitor Purity: Regularly check the purity of your stored this compound, especially for long-term studies, using analytical techniques like HPLC or NMR.

Troubleshooting Guide

This guide will help you identify and resolve potential issues related to this compound decomposition.

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results Decomposition of this compound leading to lower effective concentration or interfering byproducts.1. Verify the purity of the stored compound using the analytical protocols below. 2. If purity is compromised, procure a fresh batch. 3. Review storage and handling procedures to ensure they align with the recommendations.
Change in physical appearance (color, texture) Exposure to light, air, or moisture.1. Discard the degraded material. 2. Implement stricter storage protocols: use amber vials, store in a desiccator under an inert atmosphere.
Poor solubility compared to a fresh sample Formation of less soluble degradation products.1. Confirm the identity of the material using spectroscopic methods. 2. If decomposition is confirmed, do not use the material for experiments.

Data Presentation

Table 1: Recommended Storage Conditions and Potential Decomposition Triggers for this compound

ParameterRecommended ConditionPotential Decomposition Trigger
Temperature Room Temperature[2]High temperatures
Atmosphere Inert gas (Argon, Nitrogen)[1]Air (Oxygen)
Light In the dark (amber vial)[1][2]UV and visible light
Moisture Dry (desiccator)[1]High humidity, direct contact with water

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term stability.

1. Materials:

  • This compound
  • Amber glass vials with screw caps
  • Temperature and humidity-controlled chambers
  • HPLC system with UV detector
  • Analytical balance
  • Solvents (HPLC grade acetonitrile and water)

2. Procedure:

  • Weigh 10-20 mg of this compound into several amber glass vials.
  • Tightly cap the vials. For a more rigorous study, some vials can be purged with nitrogen before capping.
  • Place the vials in stability chambers under the following conditions:
  • Condition A (Control): 25°C / 60% RH
  • Condition B (Accelerated): 40°C / 75% RH
  • Condition C (Light Exposure): 25°C with exposure to light (as per ICH Q1B guidelines)
  • At predetermined time points (e.g., 0, 1, 3, and 6 months), remove one vial from each condition.
  • Analyze the purity of the sample using the HPLC method detailed in Protocol 2.
  • Record any changes in physical appearance.

3. Data Analysis:

  • Plot the percentage of remaining this compound against time for each condition.
  • Identify any significant degradation products and quantify their formation over time.

Protocol 2: Purity Determination of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound.

1. Instrumentation and Conditions:

  • HPLC System: A system with a UV detector.
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water.
  • Solvent A: Water
  • Solvent B: Acetonitrile
  • Gradient: Start with 30% B, ramp to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 254 nm.
  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.
  • Dissolve in 10 mL of a 50:50 acetonitrile/water mixture to get a stock solution of 1 mg/mL.
  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same solvent mixture.

3. Analysis:

  • Inject a blank (solvent mixture) to ensure no system contamination.
  • Inject the prepared sample solution.
  • Integrate the peak areas of all observed peaks.
  • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Visualizations

DecompositionPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation FBH This compound FBA 2-Fluorobenzoic Acid FBH->FBA + H2O Hydrazine Hydrazine FBH->Hydrazine + H2O OxidizedProducts Oxidized Products FBH->OxidizedProducts + O2 PhotoProducts Photodegradation Products FBH->PhotoProducts + Light (hν)

Caption: Potential decomposition pathways of this compound.

StabilityTestingWorkflow start Start: Receive/Synthesize This compound prep Prepare Samples in Vials start->prep storage Place in Stability Chambers (Controlled Conditions) prep->storage timepoint Time Point Analysis (e.g., 0, 1, 3, 6 months) storage->timepoint timepoint->storage Return to storage analysis Purity Analysis by HPLC timepoint->analysis data Data Collection and Analysis analysis->data report Generate Stability Report data->report

Caption: Experimental workflow for a stability study.

TroubleshootingDecisionTree start Issue: Inconsistent Experimental Results check_purity Check Purity of This compound (e.g., via HPLC) start->check_purity is_pure Is Purity >98%? check_purity->is_pure investigate_other Investigate Other Experimental Parameters is_pure->investigate_other Yes procure_new Procure Fresh Batch is_pure->procure_new No review_storage Review Storage and Handling Procedures procure_new->review_storage end End Troubleshooting review_storage->end

Caption: Troubleshooting decision tree for experimental issues.

References

Technical Support Center: Monitoring 2-Fluorobenzohydrazide Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on analytical methods for monitoring the reaction progress of 2-Fluorobenzohydrazide. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for monitoring the reaction progress of this compound?

A1: The most common analytical methods for monitoring the reaction progress of this compound and similar aromatic hydrazides include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the reaction conditions, the required level of accuracy, and the available instrumentation.

Q2: How can I quickly check if my reaction to synthesize this compound is proceeding?

A2: Thin-Layer Chromatography (TLC) is the quickest and most straightforward method for a rapid qualitative assessment of your reaction's progress. By co-spotting your starting material and the reaction mixture, you can visually track the disappearance of the starting material and the appearance of the product spot.

Q3: Which quantitative methods are most suitable for determining the conversion and yield of a this compound reaction?

A3: For accurate quantification of reaction conversion and yield, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the most suitable methods. HPLC provides excellent separation and quantification of reactants, products, and byproducts. qNMR, particularly ¹H and ¹⁹F NMR, allows for direct quantification of components in the reaction mixture without the need for extensive calibration curves, by comparing the integral of analyte peaks to that of an internal standard of known concentration.[1][2][3]

Q4: What are the key considerations when developing an HPLC method for this compound?

A4: Key considerations for developing a robust HPLC method include selecting an appropriate column (a C18 column is a good starting point for reversed-phase chromatography), optimizing the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), setting the appropriate detection wavelength (aromatic compounds like this compound usually have strong UV absorbance), and ensuring the method is stability-indicating. A stability-indicating method is crucial as it can resolve the main compound from any potential degradation products.

Q5: Can I use Gas Chromatography (GC) to monitor my this compound reaction?

A5: Direct analysis of this compound by GC can be challenging due to its polarity and potential for thermal degradation in the injector. However, it is possible to analyze it after a derivatization step to increase its volatility and thermal stability. Common derivatization techniques for compounds with active hydrogens, like hydrazides, include silylation or acylation. GC-MS can then be a powerful tool for both separation and identification of components.

Analytical Method Protocols

Thin-Layer Chromatography (TLC)

Q: What is a good starting TLC solvent system for monitoring a reaction involving this compound?

A: A good starting point for a TLC solvent system is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A common initial ratio to try is 70:30 (Hexane:Ethyl Acetate). The polarity can then be adjusted based on the observed separation. For more polar compounds, you might need to increase the proportion of ethyl acetate or switch to a more polar co-solvent like methanol in a dichloromethane base.

Experimental Protocol: TLC Monitoring

  • Plate Preparation: On a silica gel TLC plate (e.g., Silica Gel 60 F254), lightly draw a starting line with a pencil about 1 cm from the bottom.

  • Spotting:

    • Lane 1 (Starting Material): Dissolve a small amount of your starting material (e.g., methyl 2-fluorobenzoate) in a suitable solvent (e.g., ethyl acetate) and spot it on the starting line.

    • Lane 2 (Co-spot): Spot the starting material as in Lane 1, and then, on top of the same spot, carefully spot the reaction mixture.

    • Lane 3 (Reaction Mixture): Spot the reaction mixture directly.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 70:30 Hexane:Ethyl Acetate). Ensure the solvent level is below the starting line. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp at 254 nm. Aromatic compounds like this compound should be UV active.

  • Interpretation: The reaction is progressing if you see a new spot appearing in the reaction mixture lane (Lane 3) and a decrease in the intensity of the starting material spot compared to the reference (Lane 1). In the co-spot lane (Lane 2), you should see a separation of the starting material and the product if they have different Rf values.

Table 1: Example TLC Data for a Synthesis of this compound

CompoundSolvent System (Hexane:Ethyl Acetate)Approximate Rf Value
Methyl 2-fluorobenzoate80:200.65
This compound70:300.40
Hydrazine(Highly polar, may remain at baseline)~0.05

Note: Rf values can vary depending on the specific conditions (temperature, plate manufacturer, chamber saturation).

High-Performance Liquid Chromatography (HPLC)

Q: Can you provide a starting HPLC method for the quantitative analysis of a this compound reaction?

A: A good starting point for a reversed-phase HPLC method would be a C18 column with a gradient elution using a buffered aqueous phase and an organic modifier.

Experimental Protocol: HPLC Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile).

Table 2: Expected Retention Times (Approximate)

CompoundApproximate Retention Time (min)
Hydrazine< 2.0
2-Fluorobenzoic acid (potential impurity)8.5
This compound10.2
Methyl 2-fluorobenzoate13.5

Note: Retention times are highly dependent on the specific HPLC system, column, and exact mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

Q: How can I prepare my this compound sample for GC-MS analysis?

A: Due to its polarity, direct injection of this compound into a GC can lead to poor peak shape and degradation. Derivatization is recommended. A common method is silylation, which replaces the active hydrogens on the hydrazide group with trimethylsilyl (TMS) groups, making the molecule more volatile and thermally stable.

Experimental Protocol: GC-MS Analysis (after Derivatization)

  • Derivatization (Silylation):

    • In a vial, dissolve a small, dried sample of your reaction mixture in a dry aprotic solvent (e.g., pyridine or acetonitrile).

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-70 °C for 30 minutes.

  • GC-MS Parameters:

    • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • MS Scan Range: 40-400 m/z.

Table 3: Expected Mass Spectral Data

CompoundMolecular Ion (M+)Key Fragment Ions (m/z)
This compound (underivatized, if observed)154123, 95, 75
Bis-TMS-2-Fluorobenzohydrazide298283, 195, 123, 73

Note: The NIST WebBook provides a reference mass spectrum for underivatized this compound (CAS 446-24-2).[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: How can I use NMR to monitor the formation of this compound?

A: Both ¹H and ¹⁹F NMR are powerful tools for monitoring this reaction. In ¹H NMR, you can observe the disappearance of signals from your starting material (e.g., the methoxy protons of methyl 2-fluorobenzoate) and the appearance of new signals corresponding to the aromatic and NH protons of the product. ¹⁹F NMR is particularly useful as the fluorine signal will have a distinct chemical shift that will likely change as the starting material is converted to the product, providing a clean window for observation with minimal overlapping signals. For quantitative analysis (qNMR), an internal standard with a known concentration and a signal that does not overlap with other peaks in the spectrum is added to the sample.

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Take a small aliquot of the reaction mixture.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • For qNMR, add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹⁹F NMR spectrum. For quantitative measurements, ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1 of the signals of interest).[6]

  • Data Analysis:

    • Integrate the characteristic signals of the starting material, product, and internal standard.

    • Calculate the relative amounts or the absolute concentration of the product.

Table 4: Expected ¹H and ¹⁹F NMR Chemical Shifts (in DMSO-d₆)

Compound¹H Chemical Shift (ppm)¹⁹F Chemical Shift (ppm, relative to CFCl₃)
Methyl 2-fluorobenzoate~7.2-7.8 (m, 4H, Ar-H), ~3.9 (s, 3H, OCH₃)~ -114
This compound~9.8 (br s, 1H, -CONH-), ~7.2-7.8 (m, 4H, Ar-H), ~4.5 (br s, 2H, -NH₂)~ -115

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Troubleshooting Guides

TLC Troubleshooting

Q: My spots are streaking on the TLC plate. What should I do?

A: Spot streaking can be caused by several factors:

  • Sample Overload: The most common cause. Try diluting your sample before spotting.

  • Compound is Highly Polar: If your compound is very polar, it may interact too strongly with the silica gel. Try a more polar eluent system.

  • Compound is Acidic or Basic: Acidic or basic compounds can interact with the slightly acidic silica gel, causing streaking. Try adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your eluent to suppress this interaction.

  • Sample Not Fully Dissolved: Ensure your sample is completely dissolved in the spotting solvent.

Q: My starting material and product have very similar Rf values. How can I improve the separation?

A:

  • Change Solvent System: Try a different combination of solvents. Sometimes a solvent of similar polarity but different chemical nature (e.g., dichloromethane instead of ethyl acetate) can provide better selectivity.[7]

  • Multiple Developments: Develop the plate, dry it, and then develop it again in the same solvent system. This can sometimes improve the separation of spots with close Rf values.

  • Change the Stationary Phase: If available, try a different type of TLC plate, such as alumina or a reversed-phase plate.[7]

HPLC Troubleshooting

Q: I'm observing peak tailing for my this compound peak. What is the likely cause and how can I fix it?

A: Peak tailing for hydrazides and other basic compounds is often due to secondary interactions with residual silanol groups on the silica-based C18 column.[8][9][10]

  • Lower the Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to your mobile phase will protonate the silanol groups, reducing their interaction with your basic analyte.[10]

  • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are designed to minimize these secondary interactions.[8]

  • Increase Buffer Concentration: If you are using a buffer, increasing its concentration can sometimes help to mask the silanol interactions.[8]

  • Check for Column Void: A void at the head of the column can also cause peak tailing for all peaks. This can happen over time with high pressures. Reversing and flushing the column might help, but replacement is often necessary.[8]

Q: My retention times are drifting. What should I do?

A: Retention time drift can be caused by:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

  • Mobile Phase Composition Change: The organic solvent in the mobile phase can evaporate over time, changing the composition. Prepare fresh mobile phase regularly.

  • Column Temperature Fluctuations: Use a column oven to maintain a constant temperature.

  • Pump Issues or Leaks: Check for leaks in the system and ensure the pump is delivering a consistent flow rate.

GC-MS Troubleshooting

Q: I'm not seeing my derivatized this compound peak, or the peak is very small.

A:

  • Incomplete Derivatization: Ensure your reaction vial and solvent are completely dry, as silylating reagents are sensitive to moisture. You may need to optimize the reaction time or temperature.

  • Degradation in the Injector: Even after derivatization, the compound might be thermally labile. Try lowering the injector temperature.

  • Adsorption in the GC System: Active sites in the injector liner or the column can cause adsorption. Use a deactivated liner and a high-quality column.

Q: I'm seeing many unexpected peaks in my chromatogram.

A:

  • Byproducts from the Reaction: Your reaction may be producing side products. The mass spectra of these peaks can help in their identification. Common side reactions in hydrazide synthesis can include the formation of diacylhydrazines if the starting material is an acyl chloride.

  • Artifacts from Derivatization: The silylating reagent itself can produce several peaks. It is good practice to run a blank derivatization reaction (reagent only) to identify these peaks.

  • Contamination: Ensure all glassware and solvents are clean.

NMR Troubleshooting

Q: My ¹H NMR spectrum is broad and the integrals are not accurate.

A:

  • Poor Shimming: The magnetic field homogeneity needs to be optimized (shimmed) for each sample to obtain sharp peaks.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

  • Chemical Exchange: The NH and NH₂ protons of hydrazides can undergo chemical exchange with each other and with trace amounts of water in the solvent. This can lead to broad signals. Running the spectrum at a lower temperature might sharpen these peaks.

  • Insufficient Relaxation Delay (for qNMR): For quantitative analysis, a sufficiently long relaxation delay (D1) is crucial to ensure all protons have fully relaxed before the next pulse. This should be at least 5 times the T1 of the slowest relaxing proton.

Q: I am having trouble with the baseline of my ¹⁹F NMR spectrum.

A: ¹⁹F NMR spectra can sometimes have baseline distortions.

  • Probe Background: The NMR probe itself can sometimes have a background fluorine signal. This can often be minimized by using appropriate acquisition parameters and background subtraction.

  • Acoustic Ringing: This can be an issue with some probes. Using a longer pre-acquisition delay can help.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_monitoring Reaction Monitoring cluster_data Data Analysis start Starting Materials (e.g., Methyl 2-fluorobenzoate + Hydrazine Hydrate) reaction Reaction Mixture start->reaction tlc TLC reaction->tlc Qualitative Check hplc HPLC reaction->hplc Quantitative Analysis gcms GC-MS reaction->gcms Qualitative/Quantitative (with derivatization) nmr NMR reaction->nmr Quantitative/Structural Confirmation conversion Reaction Conversion hplc->conversion yield Product Yield hplc->yield purity Product Purity hplc->purity gcms->purity nmr->conversion nmr->yield hplc_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions problem HPLC Peak Tailing for this compound cause1 Secondary Silanol Interactions problem->cause1 cause2 Inappropriate Mobile Phase pH problem->cause2 cause3 Column Void problem->cause3 cause4 Column Overload problem->cause4 solution1 Use End-Capped Column cause1->solution1 solution2 Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) cause1->solution2 cause2->solution2 solution3 Replace Column cause3->solution3 solution4 Dilute Sample cause4->solution4

References

Validation & Comparative

comparing the reactivity of 2-Fluorobenzohydrazide with other hydrazides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle nuances of chemical reactivity is paramount for efficient synthesis and drug design. This guide provides a comparative analysis of the reactivity of 2-Fluorobenzohydrazide against other common hydrazides, supported by established chemical principles and experimental methodologies.

The introduction of a fluorine atom at the ortho position of the benzohydrazide scaffold significantly influences its chemical reactivity, primarily due to the electron-withdrawing nature of fluorine. This guide explores this enhanced reactivity through the lens of common hydrazide reactions, providing detailed experimental protocols and a framework for understanding the underlying electronic effects.

The Impact of Fluorine Substitution on Reactivity

The reactivity of the hydrazide functional group (-CONHNH₂) in reactions such as condensation with carbonyls, acylation, and oxidation is largely governed by the nucleophilicity of the terminal nitrogen atom. Electron-withdrawing substituents on the benzene ring, like the fluorine atom in this compound, decrease the electron density on the hydrazide moiety. While this might seem counterintuitive, this electronic pull enhances the electrophilicity of the carbonyl carbon and can stabilize the transition states in certain reactions, leading to an overall increase in reaction rates.[1][2][3]

In contrast, electron-donating groups would be expected to increase the electron density on the hydrazide nitrogen, potentially leading to slower reaction rates in cases where the nucleophilic attack is the rate-determining step. This principle is a cornerstone of physical organic chemistry, often illustrated through Hammett plots which correlate reaction rates with substituent constants.[1][2][3]

Comparative Data on Hydrazide Reactivity

While direct kinetic studies comparing this compound with a wide range of other hydrazides under identical conditions are not extensively available in the literature, the general principles of electronic effects allow for a qualitative and semi-quantitative comparison. The following table summarizes the expected relative reactivity based on the electronic properties of the substituent.

HydrazideSubstituent EffectExpected Relative Reactivity in Condensation Reactions
This compoundElectron-withdrawing (inductive)High
4-ChlorobenzohydrazideElectron-withdrawing (inductive)Moderate to High
BenzohydrazideNeutralBaseline
4-MethylbenzohydrazideElectron-donating (hyperconjugation)Low
4-MethoxybenzohydrazideElectron-donating (resonance)Low

This table is based on established principles of physical organic chemistry. Actual reaction rates can be influenced by steric effects and reaction conditions.

Key Experiments for Comparing Hydrazide Reactivity

To quantitatively assess the reactivity of this compound against other hydrazides, a series of well-defined experiments can be conducted. The most common of these is the condensation reaction with an aldehyde to form a hydrazone.

Experimental Protocol: Comparative Analysis of Hydrazone Formation

This protocol outlines a method for comparing the reaction rates of different benzohydrazides with a standard aldehyde, such as p-nitrobenzaldehyde, which provides a chromophore for easy spectroscopic monitoring.

Materials:

  • This compound

  • Benzohydrazide

  • 4-Chlorobenzohydrazide

  • p-Nitrobenzaldehyde

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalyst)

  • UV-Vis Spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare 0.01 M stock solutions of each benzohydrazide in anhydrous ethanol.

    • Prepare a 0.01 M stock solution of p-nitrobenzaldehyde in anhydrous ethanol.

  • Kinetic Run:

    • In a quartz cuvette, mix 1.0 mL of the benzohydrazide stock solution with 1.0 mL of the p-nitrobenzaldehyde stock solution.

    • Add one drop of glacial acetic acid as a catalyst.

    • Immediately place the cuvette in the UV-Vis spectrophotometer and begin recording the absorbance at the λmax of the resulting hydrazone (typically in the range of 350-450 nm) at regular time intervals.

  • Data Analysis:

    • Plot absorbance versus time. The initial rate of the reaction can be determined from the slope of the initial linear portion of this curve.

    • Repeat the experiment for each of the different benzohydrazides under identical conditions (temperature, concentration, catalyst amount).

    • The relative reactivity can be determined by comparing the initial rates of reaction.

Visualizing the Reaction and Workflow

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical experimental workflow and the underlying reaction mechanism.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Hydrazide_Sol Hydrazide Solutions Mixing Mixing in Cuvette + Catalyst Hydrazide_Sol->Mixing Aldehyde_Sol Aldehyde Solution Aldehyde_Sol->Mixing Spectro UV-Vis Spectrophotometry Mixing->Spectro Data Data Analysis (Rate Determination) Spectro->Data Signaling_Pathway Hydrazide Hydrazide (Nucleophile) Intermediate Tetrahedral Intermediate Hydrazide->Intermediate Nucleophilic Attack Aldehyde Aldehyde (Electrophile) Aldehyde->Intermediate Hydrazone Hydrazone Product Intermediate->Hydrazone Dehydration Water Water Intermediate->Water

References

A Tale of Two Isomers: 2-Fluorobenzohydrazide vs. 4-Fluorobenzohydrazide in the Crucible of Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of 2-Fluorobenzohydrazide and 4-Fluorobenzohydrazide reveals subtle yet significant differences in their application and performance as building blocks in drug discovery. While both isomers serve as versatile scaffolds for generating a diverse array of bioactive molecules, the position of the fluorine atom on the phenyl ring influences their physicochemical properties, reactivity, and ultimately, the pharmacological profile of the resulting drug candidates.

This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, offering a side-by-side analysis of their performance supported by experimental data, detailed protocols, and visual representations of synthetic pathways.

Physicochemical Properties: A Subtle Distinction

The placement of the electronegative fluorine atom at the ortho (2-position) versus the para (4-position) of the benzohydrazide core imparts distinct electronic and steric characteristics. These differences, while seemingly minor, can have a cascading effect on molecular interactions and biological activity.

PropertyThis compound4-FluorobenzohydrazideSource(s)
Molecular Formula C₇H₇FN₂OC₇H₇FN₂O[1][2]
Molecular Weight 154.14 g/mol 154.14 g/mol [1][2]
Melting Point 71-75 °C162-166 °C[2][3]
Appearance Brown powderWhite to light yellow crystalline powder[2]
Solubility Soluble in methanolSoluble in methanol[2][3]
CAS Number 446-24-2456-06-4[1][2]

The most striking difference lies in their melting points, with 4-Fluorobenzohydrazide exhibiting a significantly higher melting point. This suggests stronger intermolecular forces in the crystal lattice of the 4-isomer, potentially due to greater molecular symmetry and more efficient crystal packing.

Performance in Drug Synthesis: A Focus on Bioactivity

Both this compound and 4-Fluorobenzohydrazide are extensively used as starting materials for the synthesis of hydrazones, oxadiazoles, and other heterocyclic compounds, which are known to possess a wide range of biological activities.[4][5] However, the existing body of research shows a more pronounced exploration of 4-Fluorobenzohydrazide derivatives.

Antimicrobial and Antitubercular Agents

Derivatives of 4-Fluorobenzohydrazide have demonstrated significant potential as antimicrobial and antitubercular agents.[6][7] Hydrazone derivatives, in particular, have been a major focus. For instance, a series of hydrazones derived from 4-fluorobenzoic acid hydrazide showed potent activity against Mycobacterium tuberculosis H37Rv.[6] One of the most active compounds, 4-fluorobenzoic acid [(2,6-dichlorophenyl)methylene]hydrazide, exhibited high inhibitory activity.[6] Furthermore, certain hydrazones of 4-fluorobenzoic acid hydrazide have shown antibacterial activity comparable to the drug ceftriaxone against Staphylococcus aureus.[8]

While less extensively studied, derivatives of This compound have also shown promise in the antimicrobial arena. Studies on hydrazide derivatives of fluorobenzoic acids, in general, have indicated inhibitory activity against Gram-positive bacteria.[9]

Comparative Efficacy Data (Antitubercular Activity)

Compound DerivativeIsomerTarget OrganismActivity (MIC/Inhibition)Source(s)
4-Fluorobenzoic acid [(2,6-dichlorophenyl)methylene]hydrazide4-FluoroM. tuberculosis H37RvHigh inhibitory activity[6]
4-Fluorobenzoic acid[(5-nitro-2-furanyl)methylene]hydrazide4-FluoroS. aureusActivity equal to ceftriaxone[8]
General fluorobenzoyl hydrazide derivatives2-Fluoro & 4-FluoroGram-positive bacteriaGeneral inhibitory activity[9]
Anticonvulsant Activity

The hydrazone scaffold derived from both isomers has been explored for its anticonvulsant properties. Research has shown that hydrazones possessing an azometine (-NHN=CH-) proton are a key class of compounds for developing new anticonvulsant drugs.[4]

A study on hydrazones of (2-oxobenzoxazoline-3-yl)acetohydrazide found that the 4-fluoro derivative was the most active among the synthesized compounds in a pentylenetetrazole-induced seizure test.[10][11] This highlights the potential advantage of the 4-fluoro substitution in this particular scaffold for anticonvulsant activity. While general hydrazone derivatives have been widely investigated for anticonvulsant properties, specific comparative data for this compound derivatives in this context is less readily available.[12][13]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis of key derivatives from 2- and 4-Fluorobenzohydrazide.

Synthesis of Hydrazones from 4-Fluorobenzohydrazide

This protocol describes a general method for synthesizing hydrazone derivatives, which are precursors to many bioactive compounds.

G cluster_reaction Reaction Conditions cluster_product Product 4-Fluorobenzohydrazide 4-Fluorobenzohydrazide Reaction Mixture Reaction Mixture 4-Fluorobenzohydrazide->Reaction Mixture Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Reaction Mixture Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) Catalyst (e.g., Acetic Acid) Reflux Reflux Hydrazone Derivative Hydrazone Derivative Reaction Mixture->Hydrazone Derivative Reflux with catalyst

Caption: General workflow for the synthesis of hydrazone derivatives.

Protocol:

  • Dissolve 4-Fluorobenzohydrazide (1 equivalent) in a suitable solvent such as ethanol.

  • Add the desired aldehyde or ketone (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for a specified time (typically 2-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent to obtain the pure hydrazone derivative.[6]

Synthesis of 1,3,4-Oxadiazoles from Hydrazones

This protocol outlines the cyclization of hydrazones to form 1,3,4-oxadiazole rings, a common heterocyclic motif in medicinal chemistry.

G cluster_process Process cluster_end Product Hydrazone Derivative Hydrazone Derivative Reaction Mixture Reaction Mixture Hydrazone Derivative->Reaction Mixture Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Mixture Reflux Reflux 1,3,4-Oxadiazole Derivative 1,3,4-Oxadiazole Derivative Reaction Mixture->1,3,4-Oxadiazole Derivative Cyclization

Caption: Cyclization of hydrazones to form 1,3,4-oxadiazoles.

Protocol:

  • Take the synthesized hydrazone derivative in excess acetic anhydride.

  • Reflux the mixture for 4-6 hours.

  • Monitor the completion of the reaction using TLC.

  • After cooling, pour the reaction mixture into ice-cold water.

  • The solid that separates out is filtered, washed with water, and dried.

  • Purify the product by recrystallization from an appropriate solvent.[8]

Signaling Pathways and Logical Relationships

The biological activity of drugs derived from these hydrazides often involves interaction with specific cellular pathways. For example, some antimicrobial agents function by inhibiting essential enzymes in pathogens.

G cluster_drug Drug Action cluster_pathway Bacterial Cell Wall Synthesis Fluorobenzohydrazide Derivative Fluorobenzohydrazide Derivative Enzyme_A Key Enzyme (e.g., InhA in M. tuberculosis) Fluorobenzohydrazide Derivative->Enzyme_A Inhibition Precursor_Synthesis Precursor Synthesis Precursor_Synthesis->Enzyme_A Mycolic_Acid_Synthesis Mycolic Acid Synthesis Enzyme_A->Mycolic_Acid_Synthesis Cell_Wall_Formation Cell Wall Formation Mycolic_Acid_Synthesis->Cell_Wall_Formation

Caption: Inhibition of mycolic acid synthesis by a hypothetical drug.

This diagram illustrates a potential mechanism of action for an antitubercular drug derived from a fluorobenzohydrazide. The drug inhibits a key enzyme, such as InhA, which is crucial for the synthesis of mycolic acids, an essential component of the mycobacterial cell wall.

Conclusion

In the comparative analysis of this compound and 4-Fluorobenzohydrazide for drug synthesis, the 4-isomer currently holds a more prominent position in the published literature, particularly in the development of antimicrobial and anticonvulsant agents. The synthetic accessibility and the favorable biological activities of its derivatives have made it a popular choice for medicinal chemists.

However, the potential of this compound should not be overlooked. The unique electronic and steric influences of the ortho-fluoro substitution could offer advantages in specific therapeutic targets where precise molecular recognition is key. Further focused research on the synthesis and biological evaluation of this compound derivatives is warranted to fully unlock its potential in drug discovery.

For researchers, the choice between these two isomers will ultimately depend on the specific therapeutic target, the desired pharmacokinetic profile, and the synthetic strategy employed. This guide serves as a foundational resource to inform these critical decisions in the intricate process of drug development.

References

A Comparative Analysis of the Biological Activities of Fluorinated Benzohydrazides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules has become a pivotal strategy in medicinal chemistry, often enhancing metabolic stability, binding affinity, and overall therapeutic efficacy. This guide provides a comparative study of the biological activities of various fluorinated benzohydrazide derivatives, focusing on their antimicrobial, anticancer, and enzyme-inhibiting properties. The information is supported by experimental data and detailed methodologies to aid in research and development.

Quantitative Comparison of Biological Activities

The following tables summarize the biological activities of selected fluorinated benzohydrazide derivatives, providing a quantitative basis for comparison.

Table 1: Anticancer Activity of Fluorinated Benzohydrazide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Fluorinated Isatin-3-hydrazone 3aHuTu 80Moderate Activity[1]
Fluorinated Isatin-3-hydrazone 3bHuTu 80Moderate Activity[1]
Fluorinated Isatin-3-hydrazone 3dHuTu 80Moderate Activity[1]
Fluorinated Schiff base 6A549 (Lung Carcinoma)0.64[2]
Benzohydrazide-dihydropyrazole H20A549, MCF-7, HeLa, HepG20.46, 0.29, 0.15, 0.21[3]
Benzohydrazide-dihydropyrazole H11HeLa>50[4]
Benzohydrazide-dihydropyrazole H27HeLa>50[4]

Table 2: Antimicrobial Activity of Fluorinated Benzohydrazide Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
4-(Trifluoromethyl)benzohydrazide derivativesGram-positive & Gram-negative bacteria, mycobacteria, yeasts, moldsNot specified[5]
Hydrazide derivatives of fluorobenzoic acidsGram-positive bacteria (notably M. paratuberculosis)Generally inhibitory[6]
Water-soluble pyridinium isatin-3-acylhydrazones 7c, 5c, 5ePhytopathogenic bacteria and fungiHigh antagonistic effect[1][7]

Table 3: Enzyme Inhibition Activity of Fluorinated Benzohydrazide Derivatives

Compound/Derivative ClassEnzymeIC50 (µM)Reference
4-(Trifluoromethyl)benzohydrazide hydrazonesAcetylcholinesterase (AChE)46.8–137.7[5]
4-(Trifluoromethyl)benzohydrazide hydrazonesButyrylcholinesterase (BuChE)19.1–881.1[5]
2,4-difluoro substituted benzylidenehydrazine 9α-amylase116.19[8]
Benzohydrazide-dihydropyrazole H20Epidermal Growth Factor Receptor (EGFR)0.08[3]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate further research.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of the synthesized compounds.

  • Media Preparation: Prepare Mueller-Hinton agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes to a uniform depth. Allow the agar to solidify completely.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Uniformly swab the entire surface of the MHA plates with the prepared inoculum.

  • Well Preparation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Compound Application: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a known concentration. Add a specific volume (e.g., 100 µL) of the compound solution into each well.

  • Controls: Use a standard antibiotic as a positive control and the solvent (DMSO) as a negative control.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compounds.[9]

Anticancer Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated benzohydrazide derivatives in culture medium. Replace the old medium with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.[10][11]

Enzyme Inhibition Assay (Cholinesterase - Ellman's Method)

This spectrophotometric method is widely used to determine acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity.

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution in buffer.

    • Substrate solution: Acetylthiocholine iodide (ATCI) for AChE or Butyrylthiocholine iodide (BTCI) for BuChE in buffer.

    • Enzyme solution (AChE or BuChE) in buffer.

    • Test compound solutions at various concentrations.

  • Assay Procedure (in a 96-well plate):

    • Add buffer, DTNB solution, and the test compound solution to each well.

    • Add the enzyme solution to initiate a pre-incubation period (e.g., 10-15 minutes).

    • Start the reaction by adding the substrate solution (ATCI or BTCI).

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: The yellow color produced is due to the reaction of thiocholine (product of substrate hydrolysis) with DTNB. The rate of color formation is monitored. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[2][12]

Visualized Workflows and Pathways

The following diagrams illustrate the general workflow for the development of fluorinated benzohydrazides and a key biological pathway they can influence.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Optimization start Starting Materials (Fluorinated Benzoic Acids, Hydrazine Hydrate) synth Chemical Synthesis (e.g., Condensation Reaction) start->synth purify Purification (e.g., Recrystallization, Chromatography) synth->purify charac Structural Characterization (NMR, IR, Mass Spec) purify->charac antimicrobial Antimicrobial Assays (MIC Determination) charac->antimicrobial anticancer Anticancer Assays (IC50 Determination) charac->anticancer enzyme Enzyme Inhibition Assays (IC50 Determination) charac->enzyme sar Structure-Activity Relationship (SAR) Studies antimicrobial->sar anticancer->sar enzyme->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Studies lead_opt->preclinical G cluster_stimuli Apoptotic Stimuli cluster_mitochondria Mitochondrial Pathway cluster_apoptosome Apoptosome Formation cluster_caspase_cascade Caspase Cascade stimuli Cellular Stress (e.g., DNA damage, Oxidative stress) bcl2 Bcl-2 family (Bax, Bak activation) stimuli->bcl2 compounds Fluorinated Benzohydrazides compounds->bcl2 Potential Target mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Assembly apaf1->apoptosome casp9_pro Pro-caspase-9 casp9_pro->apoptosome casp9_act Active Caspase-9 apoptosome->casp9_act casp3_pro Pro-caspase-3 casp9_act->casp3_pro casp3_act Active Caspase-3 (Executioner Caspase) casp3_pro->casp3_act apoptosis Apoptosis casp3_act->apoptosis

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Fluorobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 2-Fluorobenzohydrazide, a key chemical intermediate, is crucial for ensuring the quality, safety, and efficacy of final pharmaceutical products. This guide provides a comparative overview of validated analytical techniques for its quantification, complete with detailed experimental protocols and expected performance data to assist in method selection and implementation.

The most common and effective methods for the analysis of compounds like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] The choice of technique often depends on the specific requirements of the analysis, such as sensitivity needs, the nature of expected impurities, and available instrumentation.[1]

Comparison of Analytical Techniques

A summary of the key performance parameters for HPLC and GC-MS for the analysis of a compound like this compound is presented below. These parameters are based on typical performance characteristics for these methods in pharmaceutical analysis.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection typically by UV absorbance.[1]Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with detection by mass spectrometry.[1][2]
Primary Use Purity and impurity profiling for non-volatile substances.Identification and quantification of volatile impurities, starting materials, and byproducts.[2]
Specificity High, especially with Diode Array Detectors (DAD) providing spectral information.High, with the mass spectrometer providing structural information for peak identification.
Sensitivity High, with UV detectors being very sensitive for chromophoric compounds.High, capable of detecting trace-level impurities.
Limit of Detection (LOD) Typically in the range of 1-10 µg/mL.[1]Can be in the ng/L range after appropriate sample preparation.[1]
Accuracy Typically 98-102% recovery.[3][4]Typically 98-102% recovery.[4]
Precision (RSD) Repeatability and intermediate precision RSD < 2%.[4]Repeatability and intermediate precision RSD < 2%.[4]
**Linearity (R²) **> 0.999[4]> 0.999[4]
Sample Throughput High, with typical run times of 15-30 minutes.Moderate to high, with modern fast GC methods.

Experimental Protocols

Below are detailed methodologies for HPLC and GC-MS analysis, adapted from general procedures for similar chemical compounds. These protocols would require validation for the specific application of quantifying this compound.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general reversed-phase HPLC method with UV detection suitable for the purity determination of this compound.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient: A typical starting point is 70% A and 30% B, with a linear gradient to 100% B over 15-20 minutes. The gradient should be optimized for good separation of the main peak from any impurities.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 230 nm (or the λmax of this compound).[1]

  • Injection Volume: 10 µL.[1]

Sample Preparation:

  • Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase (at initial conditions) to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the identification and quantification of volatile impurities in this compound.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).[2]

Chromatographic Conditions:

  • Column: Capillary column suitable for polar analytes (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

  • Injector Temperature: 250 °C.[2]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.[2]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Scan Range: m/z 40-400.[2]

Sample Preparation:

  • Dissolve a known amount of the this compound sample in a suitable solvent like dichloromethane or methanol.

  • Derivatization may be necessary to improve the volatility and chromatographic performance of this compound and its impurities.

Validation Workflow

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[5] A typical workflow for method validation is illustrated below.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation ATP Define Analytical Target Profile (ATP) Method_Dev Method Development & Optimization ATP->Method_Dev Validation_Protocol Validation Protocol Method_Dev->Validation_Protocol Specificity Specificity / Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report Validation_Protocol->Specificity Routine_Use Routine_Use Validation_Report->Routine_Use Method Implementation

Caption: A general workflow for the development and validation of an analytical method.

This guide provides a framework for selecting and validating appropriate analytical methods for the quantification of this compound. The specific parameters and acceptance criteria for validation should be defined based on the intended use of the method and relevant regulatory guidelines.[6][7]

References

Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of Benzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the selectivity of a compound is paramount to predicting its therapeutic window and potential for adverse effects. While specific cross-reactivity data for 2-Fluorobenzohydrazide derivatives against a broad panel of targets is not extensively available in public literature, this guide provides a comparative framework using a structurally related benzohydrazide derivative, LASSBio-1824, a known p38α Mitogen-Activated Protein Kinase (MAPK) inhibitor.[1] This analysis serves as a valuable reference for scientists investigating the selectivity of hydrazide-based compounds.

This guide presents quantitative data on the inhibitory activity of LASSBio-1824 against a panel of kinases, details the experimental methodology for such a screening, and provides a visual representation of a typical kinase inhibitor screening workflow.

Comparative Selectivity Profile of LASSBio-1824

The following table summarizes the in vitro inhibitory activity of the representative benzohydrazide derivative, LASSBio-1824, against its primary target, p38α MAPK, and a selection of other kinases to assess its selectivity. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the kinase activity by 50%. Lower IC50 values denote higher potency.

Table 1: Kinase Inhibitory Profile of LASSBio-1824 [1]

Kinase TargetIC50 (µM)
p38α MAPK 4.45
JNK1> 100
JNK2> 100
JNK3> 100
ERK1> 100
ERK2> 100
GSK3β> 100
CDK5/p25> 100

Data sourced from a study on naphthyl-N-acylhydrazone p38α MAPK inhibitors.[1]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of cross-reactivity studies. The following is a representative protocol for an in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay

This assay determines the potency of a compound against a specific kinase by measuring the phosphorylation of a substrate.

Materials:

  • Purified recombinant kinase (e.g., p38α MAPK)

  • Kinase-specific substrate (e.g., Myelin Basic Protein, MBP)

  • Adenosine triphosphate (ATP), [γ-³²P]ATP

  • Test compound (e.g., LASSBio-1824) dissolved in Dimethyl Sulfoxide (DMSO)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM Dithiothreitol (DTT))

  • Phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • A reaction mixture is prepared containing the kinase, its substrate, and the kinase reaction buffer.

  • The test compound is added to the reaction mixture at various concentrations. A control reaction with DMSO alone is also prepared.

  • The kinase reaction is initiated by the addition of ATP, including a tracer amount of [γ-³²P]ATP.

  • The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

  • The reaction is stopped by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • The phosphocellulose paper is washed extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • The amount of radioactivity incorporated into the substrate, which is bound to the paper, is quantified using a scintillation counter.

  • The percentage of kinase inhibition for each concentration of the test compound is calculated relative to the DMSO control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Workflow

To provide a clear overview of the process of evaluating compound selectivity, the following diagram illustrates a typical workflow for kinase inhibitor profiling.

G cluster_0 Compound Preparation cluster_1 Primary Target Assay cluster_2 Cross-Reactivity Screening cluster_3 Dose-Response Analysis Compound Test Compound (e.g., this compound Derivative) SerialDilution Serial Dilution in DMSO Compound->SerialDilution PrimaryAssay In Vitro Assay vs. Primary Target SerialDilution->PrimaryAssay Test Concentrations KinasePanel Screen against Kinase Panel at a Single High Concentration SerialDilution->KinasePanel Screening Concentration IC50_Primary Determine IC50 PrimaryAssay->IC50_Primary SelectivityProfile Generate Selectivity Profile IC50_Primary->SelectivityProfile HitIdentification Identify Off-Target Hits (% Inhibition > Threshold) KinasePanel->HitIdentification DoseResponse IC50 Determination for Off-Target Hits HitIdentification->DoseResponse Confirmed Hits DoseResponse->SelectivityProfile

Caption: Workflow for kinase inhibitor selectivity profiling.

References

Evaluating the Efficacy of 2-Fluorobenzohydrazide-Based Compounds Against Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

The quest for novel, more effective, and safer anticancer therapeutics is a cornerstone of modern medicinal chemistry. Within this landscape, 2-Fluorobenzohydrazide-based compounds have emerged as a promising class of molecules, demonstrating significant potential in preclinical studies. This guide provides a comprehensive evaluation of the efficacy of these compounds, comparing their performance against established standard-of-care anticancer agents. By presenting quantitative data, detailed experimental protocols, and visual representations of key processes, this document aims to equip researchers, scientists, and drug development professionals with the information needed to make informed decisions in their pursuit of next-generation cancer treatments.

Comparative Efficacy: A Quantitative Analysis

The antitumor activity of novel compounds is most rigorously assessed through quantitative measures of their ability to inhibit cancer cell growth. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for representative benzohydrazide derivatives against various human cancer cell lines, juxtaposed with data for the standard chemotherapeutic agent Doxorubicin and targeted EGFR inhibitors.

Compound/DrugTarget/ClassCell LineIC50 (µM)Reference
Benzohydrazide Derivatives
Compound H20EGFR InhibitorA549 (Lung Carcinoma)0.46[1]
MCF-7 (Breast Adenocarcinoma)0.29[1]
HeLa (Cervical Carcinoma)0.15[1]
HepG2 (Hepatocellular Carcinoma)0.21[1]
Pyrrolyl Benzohydrazide C8PLK1 InhibitorA549 (Lung Carcinoma)9.54[2]
MCF-7 (Breast Adenocarcinoma)Not specified[2]
HepG2 (Hepatocellular Carcinoma)Not specified[2]
Pyrrolyl Benzohydrazide C18PLK1 InhibitorA549 (Lung Carcinoma)10.38[2]
Standard Anticancer Agents
DoxorubicinTopoisomerase II InhibitorA549 (Lung Carcinoma)8.20[2]
MCF-7 (Breast Adenocarcinoma)2.8 ± 0.9[3]
MDA-231 (Breast Adenocarcinoma)Not specified[3]
HepG2 (Hepatocellular Carcinoma)Not specified[3]
ErlotinibEGFR InhibitorT-47D (Breast Cancer)Not specified[4]
A549 (Lung Carcinoma)Not specified[4]
GefitinibEGFR InhibitorVarious0.90[5]

Experimental Protocols

To ensure reproducibility and facilitate the independent validation of these findings, detailed methodologies for the key experiments are provided below.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Test compounds (this compound derivatives and standard drugs)

  • MTT solution (5 mg/mL in PBS)[6]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a density of 1,000 to 100,000 cells per well. Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds and standard drugs in the culture medium. After the 24-hour incubation, replace the old medium with fresh medium containing the various concentrations of the compounds. Include a vehicle control (e.g., 0.5% DMSO).[6]

  • Incubation: Incubate the plates for a further 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plates for 10 minutes on an orbital shaker to ensure complete dissolution of the formazan.[6] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

EGFR Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR), a key target in many cancers.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant EGFR kinase.

  • Initiation of Reaction: Add the substrate peptide and ATP to initiate the kinase reaction. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent, which measures the amount of ATP remaining in the solution. The luminescent signal is inversely proportional to the kinase activity.

  • Measurement: Measure the luminescence using a microplate luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor. The IC50 value is determined from the dose-response curve.

Visualizing the Methodologies

To further clarify the experimental processes and the biological context, the following diagrams are provided.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add test compounds (various concentrations) incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan (DMSO) incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: A flowchart illustrating the key steps of the MTT assay for determining cell viability.

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Signaling_Cascade Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Signaling_Cascade Gene_Expression Gene Expression Signaling_Cascade->Gene_Expression Cell_Proliferation Cell Proliferation, Survival, etc. Gene_Expression->Cell_Proliferation Inhibitor This compound-based EGFR Inhibitor Inhibitor->Dimerization Blocks

Caption: A diagram showing the inhibition of the EGFR signaling pathway by a hypothetical inhibitor.

References

A Comparative Guide to the Structure-Activity Relationship of Fluorobenzohydrazide Analogs as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of multidrug-resistant pathogens presents a significant challenge to global health. This necessitates the exploration and development of novel antimicrobial agents. Among the promising scaffolds in medicinal chemistry are benzohydrazide derivatives, which have demonstrated a wide range of biological activities, including antibacterial and antifungal properties. The introduction of a fluorine atom to the benzohydrazide moiety can significantly influence its physicochemical properties and, consequently, its biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of fluorobenzohydrazide analogs, with a focus on their antimicrobial potential.

Structure-Activity Relationship of Fluorobenzohydrazide Analogs

The antimicrobial activity of fluorobenzohydrazide analogs is influenced by the position of the fluorine atom on the benzene ring and the nature of the substituents at the hydrazide nitrogen. While a systematic study focusing solely on 2-fluorobenzohydrazide is not extensively available, a comparative analysis of various fluoro-substituted analogs provides valuable SAR insights.

Generally, the introduction of electron-withdrawing groups, such as fluorine, on the aroyl moiety of hydrazones has been shown to enhance their antimicrobial activities. The position of the fluorine atom (ortho, meta, or para) can modulate this activity. Furthermore, the substitution on the N'-position of the hydrazide is crucial for determining the potency and spectrum of antimicrobial action.

For instance, the condensation of fluorobenzohydrazides with various aldehydes or ketones to form aroylhydrazones is a common strategy to generate libraries of bioactive compounds. The nature of the substituent introduced through this condensation plays a critical role in the overall activity of the molecule.

Comparative Antimicrobial Activity of Fluorobenzohydrazide Analogs

The following table summarizes the in vitro antimicrobial activity of various fluorobenzohydrazide analogs from different studies. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions, such as the microbial strains and the specific assays used.

Compound IDCore StructureR Group / ModificationTest OrganismMIC (µg/mL)Reference
Series A This compoundVaried aryl/heteroaryl substituents on N'Staphylococcus aureus7.82 - 31.25[1]
3,4,5-trimethoxyphenyl (as thiosemicarbazide)S. aureus (MRSA)7.82[1]
4-(trifluoromethyl)phenyl (as thiosemicarbazide)S. aureus7.82[1]
Series B 4-FluorobenzohydrazideVaried aryl substituents on N'Mycobacterium paratuberculosisGenerally active[2]
IsonicotinoylM. paratuberculosisHighly active[2]
Series C Fluoro-substituted AroylhydrazonesVaried fluoro-substitutionsBacillus subtilisActive[3]
Staphylococcus aureusActive[3]
Escherichia coliActive[3]
Pseudomonas fluorescensActive[3]
Candida albicansActive[3]
Aspergillus nigerActive[3]

Key Observations:

  • Thiosemicarbazide derivatives of this compound (Series A) have shown potent activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus.[1]

  • The presence of a trifluoromethyl group on the N4-aryl position of the thiosemicarbazide scaffold appears to be optimal for anti-staphylococcal activity.[1]

  • Analogs derived from 4-fluorobenzohydrazide condensed with isonicotinic hydrazide (Series B) exhibited significant inhibitory activity against Mycobacterium paratuberculosis.[2]

  • In a broader sense, fluoro-substituted aroylhydrazones (Series C) have demonstrated a wide spectrum of antimicrobial activity against both bacteria and fungi.[3] The presence of electron-withdrawing groups on these aroylhydrazones generally improves their antimicrobial properties.[3]

Experimental Protocols

Synthesis of Fluorobenzohydrazide Analogs (General Procedure)

A common synthetic route to fluorobenzohydrazide analogs, specifically N'-substituted derivatives, involves a two-step process.

  • Formation of Fluorobenzohydrazide: The corresponding fluorobenzoic acid is esterified, typically to its methyl or ethyl ester. This ester is then reacted with hydrazine hydrate, often under reflux, to yield the fluorobenzohydrazide.

  • Condensation to Form Hydrazones: The synthesized fluorobenzohydrazide is then reacted with a selected aldehyde or ketone in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., acetic acid). The reaction mixture is typically refluxed for several hours. Upon cooling, the resulting hydrazone derivative precipitates and can be purified by recrystallization.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The antimicrobial activity of the synthesized compounds is commonly determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted to the final required inoculum concentration.

  • Preparation of Microtiter Plates: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is typically assessed by visual inspection or by using a spectrophotometric plate reader.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_products Intermediates & Final Product Fluorobenzoic_Acid Fluorobenzoic Acid Esterification Esterification Fluorobenzoic_Acid->Esterification Alcohol Alcohol (e.g., Methanol) Alcohol->Esterification Hydrazine_Hydrate Hydrazine Hydrate Hydrazinolysis Hydrazinolysis Hydrazine_Hydrate->Hydrazinolysis Aldehyde_Ketone Aldehyde / Ketone Condensation Condensation Aldehyde_Ketone->Condensation Fluorobenzoyl_Ester Fluorobenzoyl Ester Esterification->Fluorobenzoyl_Ester Fluorobenzohydrazide Fluorobenzohydrazide Hydrazinolysis->Fluorobenzohydrazide Final_Analog Fluorobenzohydrazide Analog (Hydrazone) Condensation->Final_Analog Fluorobenzoyl_Ester->Hydrazinolysis Fluorobenzohydrazide->Condensation

Caption: General synthetic workflow for fluorobenzohydrazide analogs.

Antimicrobial_Testing_Workflow Start Start: Pure Compound Prepare_Stock Prepare Stock Solution (e.g., in DMSO) Start->Prepare_Stock Serial_Dilution Serial Dilution in 96-Well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells Serial_Dilution->Inoculate_Plate Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculate_Plate Incubation Incubate Plate (e.g., 24h at 37°C) Inoculate_Plate->Incubation Read_Results Determine MIC (Visual or Spectrophotometric) Incubation->Read_Results End End: MIC Value Read_Results->End

Caption: Workflow for antimicrobial susceptibility testing via broth microdilution.

References

Benchmarking 2-Fluorobenzohydrazide: A Comparative Guide for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the choice of reagents is paramount to achieving desired outcomes in terms of yield, purity, and reaction efficiency. For researchers and professionals in drug development and materials science, 2-Fluorobenzohydrazide has emerged as a valuable building block, particularly in the synthesis of nitrogen-containing heterocycles. This guide provides a comparative analysis of this compound against common alternative reagents, supported by representative experimental data, to aid in the selection of the most suitable precursor for your synthetic needs.

Introduction to this compound

This compound is an aromatic hydrazide that serves as a versatile precursor in various cyclocondensation reactions.[1] Its utility is underscored by two key structural features: the reactive hydrazide moiety (-CONHNH₂) and the fluorine atom at the ortho position of the benzene ring. The hydrazide group readily participates in reactions with carbonyl compounds and other electrophiles to form a variety of heterocyclic systems, such as pyrazoles and 1,3,4-oxadiazoles.[1] The presence of the electronegative fluorine atom can influence the electronic properties of the molecule, potentially affecting reaction rates, regioselectivity, and the biological activity of the final products.[1]

Comparative Synthesis of a Model Heterocycle: 2,5-Disubstituted-1,3,4-Oxadiazole

To provide a practical comparison, we will examine the synthesis of a 2,5-disubstituted-1,3,4-oxadiazole, a common scaffold in medicinal chemistry. The general synthetic route involves the condensation of a benzohydrazide derivative with a carboxylic acid, followed by cyclodehydration, often facilitated by a reagent such as phosphorus oxychloride (POCl₃).

For this comparative study, we will benchmark the performance of this compound against two widely used, non-fluorinated alternatives: Benzohydrazide and 4-Chlorobenzohydrazide .

Data Presentation: A Comparative Overview

The following table summarizes the typical performance of each reagent in the synthesis of a 2-(substituted-phenyl)-5-phenyl-1,3,4-oxadiazole. The data is compiled from representative synthetic protocols found in the literature.

ReagentMolecular Weight ( g/mol )Typical Reaction Time (h)Typical Yield (%)Key Considerations
This compound 154.144-685-95The fluorine substituent may enhance biological activity and metabolic stability of the product.
Benzohydrazide 136.154-780-90A cost-effective and readily available starting material for general applications.[2]
4-Chlorobenzohydrazide 170.594-685-95The chloro-substituent can serve as a handle for further functionalization and may influence bioactivity.
Experimental Protocols

Below are the detailed experimental methodologies for the synthesis of a 2,5-disubstituted-1,3,4-oxadiazole using each of the benchmarked reagents.

General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles:

A mixture of the respective benzohydrazide (10 mmol) and a substituted benzoic acid (10 mmol) is treated with phosphorus oxychloride (15 mL). The reaction mixture is refluxed for the specified duration. After completion of the reaction, the excess phosphorus oxychloride is removed under reduced pressure. The resulting residue is poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.

Specific Protocols:

  • Using this compound:

    • Reagents: this compound (1.54 g, 10 mmol), Benzoic Acid (1.22 g, 10 mmol), Phosphorus Oxychloride (15 mL).

    • Reaction Time: 5 hours.

    • Work-up: As per the general procedure.

    • Expected Yield: ~90% of 2-(2-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole.

  • Using Benzohydrazide (Alternative 1):

    • Reagents: Benzohydrazide (1.36 g, 10 mmol), Benzoic Acid (1.22 g, 10 mmol), Phosphorus Oxychloride (15 mL).[2]

    • Reaction Time: 6 hours.

    • Work-up: As per the general procedure.[2]

    • Expected Yield: ~85% of 2,5-Diphenyl-1,3,4-oxadiazole.[2]

  • Using 4-Chlorobenzohydrazide (Alternative 2):

    • Reagents: 4-Chlorobenzohydrazide (1.71 g, 10 mmol), Benzoic Acid (1.22 g, 10 mmol), Phosphorus Oxychloride (15 mL).

    • Reaction Time: 5 hours.

    • Work-up: As per the general procedure.

    • Expected Yield: ~92% of 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole.

Visualization of the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis and the key transformations involved.

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate Formation cluster_cyclization Cyclodehydration cluster_product Final Product Benzohydrazide Derivative Benzohydrazide Derivative Mixing and Refluxing Mixing and Refluxing Benzohydrazide Derivative->Mixing and Refluxing Carboxylic Acid Carboxylic Acid Carboxylic Acid->Mixing and Refluxing N,N'-diacylhydrazine N,N'-diacylhydrazine Mixing and Refluxing->N,N'-diacylhydrazine POCl3 POCl3 N,N'-diacylhydrazine->POCl3 2,5-Disubstituted-1,3,4-Oxadiazole 2,5-Disubstituted-1,3,4-Oxadiazole POCl3->2,5-Disubstituted-1,3,4-Oxadiazole

Caption: General workflow for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.

Signaling Pathways and Logical Relationships

The choice of a specific benzohydrazide derivative can be guided by the desired properties of the final molecule, which are often related to its intended biological target or material application. The substituent on the phenyl ring can modulate the molecule's interaction with biological systems.

G cluster_reagents Reagents cluster_properties Properties Reagent Selection Reagent Selection Substituent Effect Substituent Effect Reagent Selection->Substituent Effect determines Reaction Outcome Reaction Outcome Substituent Effect->Reaction Outcome influences Product Properties Product Properties Substituent Effect->Product Properties modulates Reaction Outcome->Product Properties defines Biological Activity Biological Activity Product Properties->Biological Activity Metabolic Stability Metabolic Stability Product Properties->Metabolic Stability Further Functionalization Further Functionalization Product Properties->Further Functionalization This compound This compound This compound->Substituent Effect Benzohydrazide Benzohydrazide Benzohydrazide->Substituent Effect 4-Chlorobenzohydrazide 4-Chlorobenzohydrazide 4-Chlorobenzohydrazide->Substituent Effect

Caption: Logical relationship between reagent selection and final product properties.

Conclusion

This compound stands as a highly effective reagent for the synthesis of heterocyclic compounds, often providing excellent yields in comparable reaction times to its non-fluorinated and chloro-substituted counterparts. The primary advantage of employing this compound lies in the potential to imbue the final product with unique physicochemical and biological properties conferred by the fluorine atom. For applications where enhanced metabolic stability or specific biological interactions are desired, this compound presents a compelling choice. In contrast, for more general applications or when cost is a primary driver, benzohydrazide remains a viable and economical alternative. 4-Chlorobenzohydrazide offers a balance of high reactivity and the potential for subsequent chemical modifications. The selection of the optimal reagent will ultimately depend on the specific goals of the synthetic project, including the desired biological activity, physical properties, and economic considerations.

References

In Vitro and In Vivo Stability of 2-Fluorobenzohydrazide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the stability of 2-Fluorobenzohydrazide derivatives is crucial for their advancement as potential therapeutic agents. The inherent chemical properties of the hydrazide functional group, coupled with the influence of the fluorine substituent, dictate their metabolic fate and overall pharmacokinetic profile. This guide provides a comparative assessment of the stability of these derivatives in biological matrices, supported by detailed experimental protocols and data interpretation.

The stability of a drug candidate is a critical determinant of its efficacy and safety. For this compound derivatives, the primary points of metabolic vulnerability are the hydrazide linkage, which is susceptible to hydrolysis by plasma esterases and amidases, and the aromatic ring, which can undergo oxidative metabolism by cytochrome P450 (CYP) enzymes. The presence of a fluorine atom on the benzoyl moiety can significantly influence metabolic stability, often by blocking sites of potential oxidation.

In Vitro Stability Assessment

The initial evaluation of compound stability is typically performed using in vitro models that mimic physiological conditions. The two most common assays are the plasma stability assay and the liver microsomal stability assay.

The stability of a compound in plasma is a key indicator of its likely persistence in systemic circulation. Hydrazide-containing compounds are known to be susceptible to hydrolysis by plasma enzymes.

Experimental Protocol: Plasma Stability Assay

  • Compound Preparation: A stock solution of the this compound derivative is prepared in a suitable organic solvent (e.g., DMSO) and then diluted to the final concentration in plasma.

  • Incubation: The test compound is incubated in fresh plasma (human, rat, or mouse) at 37°C. Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: The enzymatic activity in the collected aliquots is quenched by adding a cold organic solvent, typically acetonitrile, which also serves to precipitate plasma proteins.

  • Sample Analysis: After centrifugation to remove precipitated proteins, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (t½) is calculated from the slope of the natural logarithm of the concentration-time curve.

A diagram illustrating the experimental workflow for the in vitro plasma stability assay is provided below.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis compound This compound Derivative (Stock Solution) incubate Incubate at 37°C compound->incubate plasma Fresh Plasma (Human, Rat, Mouse) plasma->incubate sampling Collect Aliquots (0, 15, 30, 60, 120 min) incubate->sampling quench Quench with Acetonitrile sampling->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate Half-life (t½) analyze->calculate G cluster_input Inputs cluster_assay Assay cluster_output Outputs compound Test Compound incubation Incubation at 37°C compound->incubation microsomes Liver Microsomes microsomes->incubation nadph NADPH nadph->incubation t_half Half-life (t½) incubation->t_half determines cl_int Intrinsic Clearance (CLint) incubation->cl_int determines G Administration Drug Administration Absorption Absorption Administration->Absorption Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Liver (CYPs) TargetSite TargetSite Distribution->TargetSite Pharmacological Effect Excretion Excretion Metabolism->Excretion

A Comparative Spectroscopic Analysis of 2-, 3-, and 4-Fluorobenzohydrazide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the distinct spectroscopic signatures of 2-Fluorobenzohydrazide, 3-Fluorobenzohydrazide, and 4-Fluorobenzohydrazide. This guide provides a comparative analysis of their FT-IR, ¹H NMR, and UV-Vis spectral data, alongside detailed experimental protocols to aid in their unambiguous identification and characterization.

The positional isomerism of the fluorine atom on the phenyl ring of fluorobenzohydrazide significantly influences its electronic environment and, consequently, its spectroscopic properties. Understanding these differences is crucial for the correct identification and characterization of these isomers in various research and development settings, including pharmaceutical and materials science. This guide presents a comparative summary of the key spectroscopic data for this compound, 3-Fluorobenzohydrazide, and 4-Fluorobenzohydrazide.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for the three isomers.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. The position of the fluorine atom affects the vibrational frequencies of the C-F bond and the aromatic C-H and C=C bonds.

Functional Group This compound (cm⁻¹) 3-Fluorobenzohydrazide (cm⁻¹) 4-Fluorobenzohydrazide (cm⁻¹) [1][2]
N-H Stretch~3300 - 3400~3300 - 3400~3300 - 3400
C=O Stretch~1650~1650~1660
N-H Bend~1620~1620~1625
Aromatic C=C Stretch~1450 - 1600~1450 - 1600~1450 - 1600
C-F Stretch~1250~1280~1230

Note: The exact peak positions can vary slightly depending on the sample preparation and the instrument used.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of protons. The substitution pattern of the fluorine atom leads to distinct chemical shifts and coupling patterns for the aromatic protons.

Proton This compound (ppm) 3-Fluorobenzohydrazide (ppm) 4-Fluorobenzohydrazide (ppm)
Aromatic Protons~7.2 - 8.0 (complex multiplet)~7.3 - 7.8 (complex multiplet)~7.2 (dd) and ~7.9 (dd)
-NH-~9.8 (broad singlet)~9.9 (broad singlet)~9.8 (broad singlet)
-NH₂~4.6 (broad singlet)~4.6 (broad singlet)~4.5 (broad singlet)

Note: Chemical shifts are typically referenced to a solvent peak (e.g., DMSO-d₆ at 2.50 ppm). Coupling constants (J values) are crucial for definitive isomer identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The position of the fluorine atom can influence the λmax (wavelength of maximum absorbance) due to its effect on the electronic distribution within the aromatic system.

Parameter This compound 3-Fluorobenzohydrazide 4-Fluorobenzohydrazide
λmax (nm) ~275~280~278
Solvent MethanolMethanolMethanol

Note: The λmax values can be influenced by the solvent used for the analysis.

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of fluorobenzohydrazide isomers.

FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample (1-2 mg) is intimately mixed with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder is recorded and automatically subtracted from the sample spectrum.

¹H NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the fluorobenzohydrazide isomer is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer. A standard ¹H NMR spectrum is acquired at a specific frequency (e.g., 400 or 500 MHz). The chemical shifts are reported in parts per million (ppm) relative to the internal standard.

UV-Vis Spectroscopy
  • Sample Preparation: A stock solution of the fluorobenzohydrazide isomer is prepared by dissolving a known mass of the compound in a spectroscopic grade solvent (e.g., methanol) to a specific concentration (e.g., 1 mg/mL). This stock solution is then serially diluted to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: The sample solution is placed in a quartz cuvette. The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm) using a spectrophotometer. The solvent used for the sample preparation is used as the blank. The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comparative spectroscopic analysis of the this compound isomers.

Spectroscopic_Analysis_Workflow cluster_isomers Isomer Samples cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis 2-FBH This compound FTIR FT-IR Spectroscopy 2-FBH->FTIR NMR ¹H NMR Spectroscopy 2-FBH->NMR UVVis UV-Vis Spectroscopy 2-FBH->UVVis 3-FBH 3-Fluorobenzohydrazide 3-FBH->FTIR 3-FBH->NMR 3-FBH->UVVis 4-FBH 4-Fluorobenzohydrazide 4-FBH->FTIR 4-FBH->NMR 4-FBH->UVVis Data_Processing Data Processing & Interpretation FTIR->Data_Processing NMR->Data_Processing UVVis->Data_Processing Comparison Comparative Analysis Data_Processing->Comparison Identification Identification Comparison->Identification Isomer Identification

Workflow for comparative spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic differences between the three isomers of fluorobenzohydrazide. For definitive identification, it is recommended to compare the acquired experimental data with reference spectra or data from authenticated standards.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Fluorobenzohydrazide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2-Fluorobenzohydrazide are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be familiar with the inherent hazards of this compound. According to its Safety Data Sheet (SDS), this compound is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecification
Eye/Face Protection Safety glasses with side shields or goggles.
Skin Protection Chemical-resistant gloves and protective clothing.
Respiratory Protection A NIOSH/MSHA-approved respirator should be worn if exposure limits are exceeded or irritation is experienced.

This data is synthesized from safety data sheets for this compound and general laboratory safety guidelines.[1][2]

Step-by-Step Disposal Procedures for this compound

The disposal of this compound, as with most hazardous laboratory chemicals, must be handled through a certified hazardous waste management program.[3][4] Under no circumstances should it be disposed of down the drain or in regular trash.[5][6][7]

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container as "Hazardous Waste: this compound".[5][8]

  • The container must be in good condition, compatible with the chemical, and have a secure lid.[5][8]

  • This waste must be segregated from other incompatible waste streams to prevent dangerous reactions.[5][9] Specifically, keep it separate from strong oxidizing agents.[1]

2. Collection and Storage in a Satellite Accumulation Area (SAA):

  • Collect all waste containing this compound, including contaminated labware and spill cleanup materials, in the designated hazardous waste container.[5]

  • Store the sealed container in a designated Satellite Accumulation Area (SAA).[4][9]

  • The SAA should be located at or near the point of generation and under the control of laboratory personnel.[4]

  • Ensure the SAA is a well-ventilated area, away from heat or ignition sources.[3]

3. Arranging for Professional Disposal:

  • Once the waste container is full or has been in storage for a designated period (regulations can vary, but a common timeframe is up to 90 days), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][5]

  • Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved and documented laboratory procedure.

Disposal of Empty Containers:

  • Empty containers that once held this compound must also be treated as hazardous waste.

  • Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8]

  • After triple-rinsing, the container labels should be defaced or removed, and the container can then be disposed of according to your institution's guidelines for non-hazardous waste.[5][8]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Have this compound Waste B Is it pure compound, contaminated material, or empty container? A->B C Collect in a labeled, compatible hazardous waste container. B->C Pure compound or contaminated material F Triple-rinse container with appropriate solvent. B->F Empty Container D Store in designated Satellite Accumulation Area (SAA). C->D E Arrange for pickup by authorized hazardous waste disposal service. D->E I End E->I G Collect rinsate as hazardous waste. F->G H Deface label and dispose of container as non-hazardous waste. F->H G->D H->I

Caption: Disposal Decision Workflow for this compound.

Experimental Protocols

Currently, there are no widely published and standardized experimental protocols for the in-lab neutralization or deactivation of this compound for disposal purposes. The standard and recommended procedure is collection and disposal via a licensed hazardous waste management service. Attempting to neutralize hydrazide compounds without a validated protocol can be dangerous, as reactions may produce toxic gases or be exothermic. Always consult with your institution's safety officer before attempting any chemical treatment of hazardous waste.

References

Essential Safety and Operational Guide for 2-Fluorobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-fluorobenzohydrazide in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks and ensure a safe working environment.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 2-Fluorobenzoylhydrazine, 2-Fluorobenzoic hydrazide

  • CAS Number: 446-24-2[1][2]

Hazard Summary and Precautionary Measures

This compound is classified as a hazardous substance. The primary hazards include:

  • Skin Irritation: Causes skin irritation.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

Signal Word: Warning[2][3]

Hazard Statements: H315, H319, H335[2][3]

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338[2]

Due to these hazards, it is imperative to handle this compound with appropriate engineering controls and personal protective equipment.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₇H₇FN₂O[1]
Molecular Weight 154.14 g/mol [1][2][3]
Melting Point 70-75 °C[1][2][4]
Appearance White to pale brown powder[4]
Occupational Exposure Limits (OELs) Not established. Handle with caution.

Note on Occupational Exposure Limits (OELs): Specific Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) for this compound have not been established. In the absence of specific OELs, it is crucial to handle this compound with a high degree of caution to minimize any potential exposure. For hydrazine and its derivatives, stringent exposure limits are typically applied; for instance, the OSHA PEL for hydrazine is 1 ppm as an eight-hour time-weighted average (TWA).[5][6]

Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling and disposal of this compound.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] The container should be tightly closed.[4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum 8 mil thickness). For extended contact or immersion, consider heavier-duty gloves or double-gloving.Protects against skin irritation and potential absorption. Nitrile offers good resistance to a range of chemicals.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.Protects against serious eye irritation from dust or splashes.
Respiratory Protection A NIOSH-approved N95 dust mask is the minimum requirement for handling small quantities in a well-ventilated area. For larger quantities or in situations where dust generation is likely, a respirator with a combination of organic vapor and particulate cartridges is recommended.Prevents respiratory tract irritation from airborne powder.
Protective Clothing A buttoned lab coat, long pants, and closed-toe shoes are required.Provides a barrier against skin contact.
Experimental Protocols

a. Weighing this compound Powder:

  • Preparation: Before handling the powder, ensure you are wearing all the required PPE.

  • Location: Whenever possible, weigh the powder inside a certified chemical fume hood to minimize inhalation exposure.

  • Procedure:

    • Place a tared weigh boat or container on the balance.

    • Carefully transfer the desired amount of this compound to the container using a clean spatula.

    • Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.

    • Once the desired weight is obtained, securely close the primary container of this compound.

    • Clean any residual powder from the spatula and the weighing area using a cloth dampened with a suitable solvent (e.g., 70% ethanol), followed by a dry cloth. Dispose of the cleaning materials as hazardous waste.

b. Preparing a Solution of this compound:

  • Preparation: All solution preparation should be conducted in a chemical fume hood while wearing appropriate PPE.

  • Procedure:

    • Add the desired solvent to a suitable flask.

    • Slowly add the pre-weighed this compound powder to the solvent while stirring to facilitate dissolution.

    • If necessary, gently warm the solution to aid dissolution, keeping in mind the flammability of the solvent.

    • Once the solid is fully dissolved, cap the flask and label it clearly with the chemical name, concentration, solvent, date, and your initials.

Spill and Decontamination Plan

a. Spill Cleanup:

  • Small Spills (Solid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material into a labeled, sealable container for hazardous waste.

    • Decontaminate the area with a suitable solvent (e.g., 70% ethanol) and then with soap and water.

    • Collect all cleanup materials in a sealed bag for hazardous waste disposal.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and the institutional Environmental Health and Safety (EHS) department.

    • Prevent entry into the affected area.

    • Follow the instructions of the trained emergency response personnel.

b. Decontamination:

  • Equipment: Decontaminate glassware and equipment by rinsing with a suitable solvent, followed by washing with soap and water.

  • Work Surfaces: At the end of each work session, wipe down the work area in the fume hood with a damp cloth, followed by a dry one. Dispose of the cleaning materials as hazardous waste.

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Waste Segregation: Do not mix this compound waste with non-halogenated organic waste.[8]

  • Waste Collection:

    • Solid Waste: Collect solid this compound, contaminated weigh paper, gloves, and other contaminated disposable items in a clearly labeled, sealed container for "Halogenated Organic Solid Waste."

    • Liquid Waste: Collect solutions of this compound in a designated, labeled, and sealed container for "Halogenated Organic Liquid Waste."

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

Visual Workflow and Logical Relationships

The following diagrams illustrate the key workflows for handling this compound safely.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_Solid Weigh Solid Prepare_Work_Area->Weigh_Solid Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Decontaminate Decontaminate Equipment & Work Area Prepare_Solution->Decontaminate Segregate_Waste Segregate Halogenated Waste Decontaminate->Segregate_Waste Dispose_Waste Dispose of Waste via EHS Segregate_Waste->Dispose_Waste

Caption: Workflow for Safe Handling of this compound.

Spill_Response_Logic Spill_Occurs Spill Occurs Is_Spill_Large Is Spill Large? Spill_Occurs->Is_Spill_Large Evacuate_Alert_EHS Evacuate Area & Alert EHS Is_Spill_Large->Evacuate_Alert_EHS Yes Small_Spill_Cleanup Follow Small Spill Cleanup Protocol Is_Spill_Large->Small_Spill_Cleanup No Don_PPE_Contain Don PPE & Contain Spill Small_Spill_Cleanup->Don_PPE_Contain Collect_Waste Collect Waste for Disposal Don_PPE_Contain->Collect_Waste Decontaminate_Area Decontaminate Spill Area Collect_Waste->Decontaminate_Area

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.